9-b-D-arabinofuranosyl-6-chloro-9H-Purine
Description
The exact mass of the compound 9-b-D-arabinofuranosyl-6-chloro-9H-Purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-b-D-arabinofuranosyl-6-chloro-9H-Purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-b-D-arabinofuranosyl-6-chloro-9H-Purine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
| Record name | NSC407185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropurine riboside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A-Z Guide to the Synthesis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Key Intermediate for Antiviral and Antineoplastic Agents
This comprehensive technical guide provides an in-depth exploration of the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a critical building block in the development of potent antiviral and antineoplastic nucleoside analogs such as Nelarabine and Vidarabine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the prevalent synthetic methodologies, the underlying chemical principles, and practical, field-tested protocols.
Introduction: The Significance of a Chloro-Purine Arabinoside
9-β-D-arabinofuranosyl-6-chloro-9H-purine serves as a versatile precursor for a range of therapeutic agents. The strategic placement of the chlorine atom at the C6 position of the purine ring provides a reactive site for subsequent nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.[3] Furthermore, the arabinofuranosyl sugar moiety is a key structural feature of several clinically significant drugs, contributing to their unique pharmacological profiles. This guide will focus on the chemical synthesis of the pure β-anomer, which is often the biologically active isomer.[4]
Prevalent Synthetic Strategies: A Comparative Analysis
The construction of the N-glycosidic bond between the purine base and the arabinofuranose sugar is the cornerstone of this synthesis. Two primary strategies have emerged as the most effective and widely adopted in the field:
-
The Fusion Method: This classical approach involves the direct reaction of a protected arabinofuranose with a silylated purine base at elevated temperatures.
-
The Glycosylation of a Halogenated Sugar: A more modern and often more stereoselective method that utilizes a protected arabinofuranosyl halide, typically a chloride or bromide, which is then coupled with the purine base in the presence of a Lewis acid catalyst.
This guide will primarily focus on the latter strategy, as it generally offers superior control over the anomeric configuration, a crucial factor for biological efficacy.
Core Synthesis Workflow: From Protected Sugar to Final Product
The synthesis can be logically dissected into three main stages:
-
Preparation of the Glycosyl Donor: The synthesis of a suitably protected and activated arabinofuranose derivative.
-
The Glycosylation Reaction: The coupling of the activated sugar with 6-chloropurine.
-
Deprotection and Purification: The removal of protecting groups to yield the final product.
Caption: Overall workflow for the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Part 1: Preparation of the Glycosyl Donor: 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl Chloride
The choice of protecting groups for the arabinofuranose is critical to the success of the synthesis. Benzyl ethers are frequently employed due to their stability under a wide range of reaction conditions and their facile removal via catalytic hydrogenation.
Rationale for Benzyl Protection:
-
Stability: Benzyl groups are resistant to the acidic conditions often used in glycosylation reactions and the basic conditions that may be required for other transformations.
-
Facile Cleavage: They can be cleanly removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a method that is generally compatible with the purine ring system.
Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl Chloride
This protocol is adapted from established literature procedures.[5]
Step 1: Benzylation of D-Arabinose
-
Suspend D-arabinose in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Caution: NaH is highly reactive and flammable.
-
After the initial effervescence ceases, add benzyl bromide or benzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,3,5-Tri-O-benzyl-D-arabinofuranose by column chromatography on silica gel.
Step 2: Conversion to the Arabinofuranosyl Chloride
-
Dissolve the purified 2,3,5-Tri-O-benzyl-D-arabinofuranose in a dry, chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise.[5] A catalytic amount of DMF is often added.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully evaporate the solvent and excess reagent under reduced pressure to yield the crude 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl chloride, which is often used immediately in the next step without further purification.[6]
| Reagent/Parameter | Step 1: Benzylation | Step 2: Chlorination |
| Starting Material | D-Arabinose | 2,3,5-Tri-O-benzyl-D-arabinofuranose |
| Solvent | DMF | Dichloromethane (DCM) |
| Reagent | Sodium Hydride, Benzyl Bromide | Thionyl Chloride or Oxalyl Chloride |
| Temperature | 0°C to Room Temperature | 0°C |
| Reaction Time | Overnight | 1-3 hours |
| Work-up | Quenching, Extraction, Chromatography | Evaporation |
Part 2: The N-Glycosylation Reaction
This is the key bond-forming step where the purine base is coupled with the activated sugar. The Vorbrüggen glycosylation is a widely used and reliable method.[7]
Mechanism of the Vorbrüggen Glycosylation:
The reaction proceeds through the formation of a silylated purine, which enhances its nucleophilicity. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the glycosyl donor by facilitating the departure of the chloride, leading to the formation of an oxocarbenium ion intermediate. The silylated purine then attacks the anomeric carbon, predominantly from the β-face, to form the desired N-glycosidic bond.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. biosynth.com [biosynth.com]
- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comprehensive-Technical-Guide-to-the-Chemical-Properties-of-9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Introduction
9-β-D-Arabinofuranosyl-6-chloro-9H-purine, hereafter referred to as 6-Cl-araP, is a pivotal synthetic nucleoside analog. Its structure, comprising a chlorinated purine core linked to an arabinose sugar moiety, positions it as a highly versatile intermediate in medicinal chemistry. The strategic placement of a chlorine atom at the 6-position of the purine ring imparts significant reactivity, making it a cornerstone for the synthesis of a diverse array of biologically active compounds, including potential antiviral and anticancer agents.[1][2] This guide provides an in-depth exploration of the core chemical properties of 6-Cl-araP, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, stability, reactivity, and the analytical methodologies crucial for its characterization, providing both foundational knowledge and practical insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Cl-araP is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification, and formulation.
Molecular Structure and Stereochemistry
The defining features of 6-Cl-araP are the 6-chloropurine heterocycle and the β-D-arabinofuranose sugar. The chlorine atom at the C6 position is the primary site of chemical reactivity. The arabinose sugar is an epimer of ribose at the 2' position, a subtle but critical stereochemical difference that can profoundly influence the conformational preferences of the nucleoside and its interactions with biological targets.
}
Figure 1: Structure of 6-Cl-araP
Physical Properties
The macroscopic properties of 6-Cl-araP are crucial for its handling and characterization. It is typically isolated as a stable, crystalline solid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [3][4][5] |
| Molecular Weight | 286.67 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [4] |
| CAS Number | 7596-60-3 | [3][4][5][6] |
Solubility Profile
The solubility of 6-Cl-araP is a critical parameter for its use in synthesis, purification, and biological assays. As a moderately polar molecule, its solubility varies across different solvents.
-
Expert Insight: The presence of multiple hydroxyl groups on the arabinose moiety allows for hydrogen bonding with polar protic solvents, while the purine ring provides some capacity for interaction with aprotic and less polar solvents. This dual nature explains its solubility profile. For instance, high solubility in DMSO is expected due to DMSO's ability to act as a strong hydrogen bond acceptor and its high dielectric constant, which can effectively solvate the polar nucleoside.[7]
| Solvent | Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar, strong H-bond acceptor. |
| Dimethylformamide (DMF) | High | Aprotic, polar, effective for many organic compounds. |
| Methanol / Ethanol | Moderate | Polar protic solvents, capable of H-bonding. |
| Water | Low to Moderate | Polarity is favorable, but the purine ring limits high aqueous solubility. |
| Chloroform / Dichloromethane | Low | Nonpolar nature is not conducive to solvating the polar sugar moiety. |
| Acetonitrile | Low to Moderate | Aprotic polar solvent, but generally a weaker solvent for nucleosides than DMSO. |
Stability and Storage
Proper storage is essential to maintain the integrity of 6-Cl-araP. The compound is susceptible to degradation under certain conditions.
-
Hydrolytic Stability: The N-glycosidic bond is the most labile linkage, susceptible to cleavage under acidic conditions. The 6-chloro substituent can also undergo hydrolysis, particularly at elevated temperatures or non-neutral pH, to form the corresponding hypoxanthine arabinoside.
-
Thermal Stability: While stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Photostability: As with many purine derivatives, prolonged exposure to UV light may induce photochemical reactions. It is advisable to store the compound protected from light.[7]
Recommended Storage: For long-term stability, 6-Cl-araP should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.
Chemical Reactivity and Synthesis
The chemical utility of 6-Cl-araP is dominated by the reactivity of the 6-chloro group, which serves as a versatile handle for molecular diversification.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is the cornerstone of the synthetic utility of 6-Cl-araP.[8][9]
-
Causality in Experimental Choice: The choice of solvent and base is critical for the success of SNAr reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they effectively solvate the reactants without interfering with the nucleophile. A non-nucleophilic base is frequently added to deprotonate the incoming nucleophile, thereby increasing its reactivity. Microwave irradiation has been shown to significantly accelerate these substitution reactions, often leading to higher yields in shorter reaction times under solvent-free conditions.[10]
}
Figure 2: General SNAr Reactivity of 6-Cl-araP
This reactivity allows for the synthesis of diverse libraries of compounds by introducing various functional groups, including:
-
Amines: Reaction with primary or secondary amines yields 6-aminopurine derivatives (adenine analogs).
-
Thiols: Thiolates react to form 6-thiopurine derivatives.
-
Alkoxides: Alkoxides and phenoxides produce 6-alkoxy and 6-aryloxy purine nucleosides.
Furthermore, the 6-chloro derivatives are precursors for more advanced transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds at the 6-position.[9][11]
Synthetic Pathway Overview
The synthesis of 6-Cl-araP is a multi-step process that typically begins from a more readily available purine nucleoside, such as inosine or adenosine, or by direct glycosylation of 6-chloropurine. A common route involves the modification of a pre-formed nucleoside.
}
Figure 3: Simplified Synthetic Workflow for 6-Cl-araP
Protocol: Deprotection of Acetyl-Protected 6-Cl-araP [1]
-
Trustworthiness of Protocol: This protocol represents a standard and widely validated method for deacetylation of nucleosides. The use of methanolic ammonia is a mild and effective system that cleaves the ester-based protecting groups without significantly affecting the more sensitive glycosidic bond or the 6-chloro substituent under controlled conditions.
-
Dissolution: Dissolve the acetyl-protected 6-Cl-araP intermediate in anhydrous methanol in a pressure-resistant vessel.
-
Reagent Addition: Cool the solution in an ice bath and saturate it with anhydrous ammonia gas, or add a pre-chilled solution of ammonia in methanol (typically 7N).
-
Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the vessel again before opening. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure 6-Cl-araP.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 6-Cl-araP. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Key diagnostic signals include the anomeric proton (H-1'), which typically appears as a doublet around 6.0-6.5 ppm. The coupling constant (J₁',₂') helps confirm the β-anomeric configuration. Protons on the purine ring (H-2 and H-8) appear as sharp singlets in the aromatic region (8.0-9.0 ppm).
-
¹³C NMR: The spectrum will show distinct signals for each of the 10 carbons. The chemical shifts of the sugar carbons confirm the arabinose identity, and the purine carbon signals are consistent with the 6-chloropurine structure.
Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. Under typical electrospray ionization (ESI) conditions, the compound will show a prominent protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster, providing definitive evidence for the presence of a single chlorine atom.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of 6-Cl-araP.
-
Methodology: A typical method would employ a reverse-phase C18 column with a gradient elution system.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.
-
Detection: UV detection at ~265 nm, which is near the λₘₐₓ for the chloropurine chromophore.
-
-
Rationale: The acidic modifier in the mobile phase ensures the protonation of the purine ring, leading to sharp, well-defined peaks. The gradient from a highly aqueous to a more organic mobile phase allows for the efficient elution of the moderately polar nucleoside from the nonpolar stationary phase.
Conclusion
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, combined with the exceptional reactivity of the C6-chloro substituent, establish it as a premier building block for the creation of novel purine nucleoside analogs. The SNAr reaction at this position provides a reliable and high-yielding pathway to a vast chemical space of potential therapeutic agents. A comprehensive understanding of its synthesis, stability, and analytical characterization, as detailed in this guide, is crucial for any researcher aiming to leverage the full potential of this versatile molecule in drug discovery and development.
References
-
Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. (1993). PubMed. Available at: [Link]
-
SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. (2004). ACS Publications. Available at: [Link]
-
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2003). ACS Publications. Available at: [Link]
-
6-Chloro-9-(beta-D-arabinofuranosyl)purine CAS#: 7596-60-3. (n.d.). ChemWhat. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Available at: [Link]
-
Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. (2012). Royal Society of Chemistry. Available at: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Page loading... [wap.guidechem.com]
- 5. labshake.com [labshake.com]
- 6. 6-Chloro-9-(beta-D-arabinofuranosyl)purine | 7596-60-3 [m.chemicalbook.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
"biological activity of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine"
An In-depth Technical Guide to the Biological Activity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword by the Senior Application Scientist
In the landscape of nucleoside analogue research, 9-β-D-arabinofuranosyl-6-chloro-9H-purine (6-Cl-Ara-P) stands out as a molecule of significant interest. Its structural similarity to endogenous purine nucleosides positions it as a compelling candidate for therapeutic development, primarily in the realms of antiviral and anticancer applications. This guide is designed to provide a comprehensive technical overview of the biological activities of 6-Cl-Ara-P, moving beyond a simple recitation of facts to explore the causal relationships that underpin its therapeutic potential. Our focus will be on the mechanistic intricacies, the rationale behind experimental designs, and the potential pathways for future research and development.
Chemical Identity and Synthetic Strategy
9-β-D-arabinofuranosyl-6-chloro-9H-purine is a synthetic purine nucleoside analogue. The strategic placement of a chlorine atom at the 6th position of the purine ring and the arabinose sugar moiety are key to its biological activities. The chloro group serves as a good leaving group, facilitating reactions with nucleophiles, which is a critical aspect of its role as a synthetic intermediate for a wide array of other purine derivatives.[1][2]
The synthesis of 6-Cl-Ara-P can be achieved through several routes. A common approach involves the glycosylation of 6-chloropurine with a protected arabinofuranosyl donor. Subsequent deprotection yields the target compound.[3] Chemo-enzymatic methods, utilizing enzymes like purine nucleoside phosphorylase (PNP), have also been explored for the synthesis of arabinofuranosyl purine nucleosides, offering high stereoselectivity.[4]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach to 6-Cl-Ara-P and its derivatives.
Caption: Generalized synthetic pathway for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Mechanism of Action: A Tale of Two Pathways
The biological activity of 6-Cl-Ara-P is primarily attributed to its role as a purine antimetabolite.[5] Upon cellular uptake, it can be metabolized by cellular kinases to its triphosphate form, which can then interfere with nucleic acid synthesis. The core of its mechanism lies in the disruption of the de novo purine biosynthesis and salvage pathways, which are crucial for the proliferation of both cancer cells and viruses.[5][6][7]
Interference with De Novo Purine Biosynthesis
The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors. Purine analogues can inhibit various enzymes in this pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis. This inhibition is a key strategy in cancer chemotherapy.[5][6]
The Purine Salvage Pathway and Bioactivation
The purine salvage pathway recycles purine bases from the degradation of nucleic acids. This pathway is often more active in cancer cells and is also utilized by some viruses. For many nucleoside analogues, including 6-Cl-Ara-P, the salvage pathway enzymes are crucial for their bioactivation through phosphorylation.
The following diagram illustrates the central role of 6-Cl-Ara-P in disrupting purine metabolism.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Future Directions and Concluding Remarks
9-β-D-arabinofuranosyl-6-chloro-9H-purine is a versatile platform for the development of novel therapeutics. Its established antiviral and potential anticancer activities warrant further investigation. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific cellular and viral enzymes that interact with the activated form of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicology: Assessing the therapeutic potential and safety profile in preclinical animal models.
-
Combination Therapies: Investigating synergistic effects when combined with other antiviral or anticancer agents.
References
-
Tian, L., et al. (2022). Molnupiravir and Its Antiviral Activity Against COVID-19 . ScienceOpen. [Link]
-
Al-Sanea, M. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells . National Institutes of Health. [Link]
-
Sikorski, A., et al. (2022). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis . National Institutes of Health. [Link]
-
Mousa, H. A. (2022). Antiviral Potential of Plants against COVID-19 during Outbreaks—An Update . MDPI. [Link]
-
Makarov, M. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro . MDPI. [Link]
-
Yildiz, I., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells . PubMed. [Link]
-
Balzarini, J., et al. (1992). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative . PubMed. [Link]
-
Gholami, M., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent . MDPI. [Link]
-
Mikhailov, S. N., et al. (2010). A Chemo-Enzymatic Synthesis of b-D-Arabinofuranosyl Purine Nucleosides . ResearchGate. [Link]
-
Wang, G., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues . PubMed. [Link]
-
New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest . Sci-Hub. [Link]
-
Kania, R. S., & Gundersen, L. L. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine . National Institutes of Health. [Link]
-
da Costa, P. M., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest . PubMed. [Link]
-
Maybaum, J., et al. (1980). The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine . ClinPGx. [Link]
-
Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase . ResearchGate. [Link]
-
(PDF) Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors . ResearchGate. [Link]
-
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine . CD BioGlyco. [Link]
-
Huang, L., et al. (2021). Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma . National Institutes of Health. [Link]
-
Zhou, J., et al. (2020). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy . National Institutes of Health. [Link]
-
6-Chloropurine | C5H3ClN4 | CID 5359277 . PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Studies with 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Foreword: Unveiling the Therapeutic Potential of a Purine Nucleoside Analog
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a journey of meticulous investigation and insightful analysis. Among the myriad of compounds showing promise, nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapies. This guide focuses on a particularly compelling molecule: 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (Ara-C-Cl-P). As a purine analog, its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, offering a potent avenue for therapeutic intervention.
This document is not a mere collection of protocols; it is a technical guide born from field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our exploration will be grounded in authoritative scientific literature, providing you with a comprehensive and trustworthy resource for your in vitro studies with Ara-C-Cl-P.
Introduction to 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Molecule of Interest
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine is a synthetic purine nucleoside analog. Its structure, characterized by an arabinose sugar moiety instead of the naturally occurring ribose or deoxyribose, is pivotal to its biological activity. The chloro-substitution at the 6th position of the purine ring further distinguishes it from endogenous nucleosides and is a key determinant of its reactivity and metabolic fate.
The rationale for investigating Ara-C-Cl-P stems from the well-established therapeutic success of other nucleoside analogs. These compounds function as antimetabolites, disrupting nucleic acid synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells or virus-infected cells.[1][2][3] The unique structural features of Ara-C-Cl-P suggest a potential for novel mechanisms of action or an improved therapeutic window compared to existing drugs.
Synthesis Overview
The synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine can be achieved through several routes. A common approach involves the stereoselective condensation of a protected arabinofuranosyl donor with a 6-chloropurine base.[4] For instance, 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide can be coupled with 6-chloropurine in the presence of a suitable catalyst. Subsequent deprotection of the sugar hydroxyl groups yields the final compound. The choice of synthetic route and purification methods is critical to obtaining a high-purity compound essential for reproducible in vitro studies.
Unraveling the Mechanism of Action: A Multifaceted Approach
The therapeutic efficacy of nucleoside analogs like Ara-C-Cl-P is intrinsically linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1][2] Understanding these mechanisms is paramount for predicting clinical response and designing rational drug combinations.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide crucial for tissue homeostasis and the elimination of damaged or infected cells.[5][6] Nucleoside analogs can trigger apoptosis through various signaling pathways. After intracellular phosphorylation to their active triphosphate forms, they can be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways.[1][2] This, in turn, can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.
Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.
3.2.2. Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction. [5] Protocol:
-
Cell Lysis: After treatment with Ara-C-Cl-P, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.
Cell Cycle Analysis
To investigate the effect of Ara-C-Cl-P on cell cycle progression, DNA content analysis is performed.
3.3.1. Propidium Iodide Staining and Flow Cytometry
Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [7] Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks for G0/G1 and G2/M populations, with the S phase population in between. [7] 3.3.2. BrdU Incorporation Assay
The bromodeoxyuridine (BrdU) incorporation assay is a more direct measure of DNA synthesis and can provide more detailed information about the S phase of the cell cycle. [8] Protocol:
-
BrdU Labeling: Pulse-label the treated cells with BrdU for a short period.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
DNA Denaturation: Treat the cells with an acid or enzyme to denature the DNA and expose the incorporated BrdU.
-
Antibody Staining: Stain the cells with a fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Co-stain the cells with a DNA dye like 7-AAD.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to simultaneously measure DNA synthesis (BrdU incorporation) and total DNA content. [8]
Concluding Remarks and Future Directions
The in vitro evaluation of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is a critical step in assessing its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing its cytotoxic, pro-apoptotic, and cell cycle-modulating activities. The insights gained from these studies will be instrumental in guiding further preclinical and clinical development.
Future research should focus on elucidating the specific molecular targets of Ara-C-Cl-P, investigating its efficacy in combination with other therapeutic agents, and exploring its activity in more complex in vitro models, such as 3D cell cultures and organoids, to better mimic the in vivo tumor microenvironment.
References
- Chen, J., Wang, C., & Wang, P. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters, 45(1), 117-119.
-
Kryštof, V., & Uldrijan, S. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3598. [Link]
-
Plunkett, W., Huang, P., & Gandhi, V. (2003). Mechanisms of apoptosis induction by nucleoside analogs. Current Opinion in Oncology, 15(6), 447-455. [Link]
-
Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373-3388. [Link]
-
Salas, C. O., Zarate, A. M., Kryštof, V., Mella, J., Faundez, M., Brea, J., ... & Brito, I. (2020). Promising 2, 6, 9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161. [Link]
-
Tunçbilek, M., Kiper, G., Al-Absi, M. A., Atasever, B., Çetin-Atalay, R., & Görmen, M. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl) purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry letters, 28(3), 235-239. [Link]
-
Wang, J. F., Zhang, L. R., Yang, Z. J., & Zhang, L. H. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & medicinal chemistry, 12(6), 1425-1429. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]
-
Sochacka, E., Szczepanik, M. B., & Nawrot, B. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(4), 987. [Link]
-
Tuncbilek, M., Kiper, G., Al-Absi, M. A., Atasever, B., Çetin-Atalay, R., & Görmen, M. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl) purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry letters, 28(3), 235–239. [Link]
-
Verma, A., & Singh, D. (2014). Mechanisms of apoptosis by nucleoside analogs. Apoptosis, 19(3), 487–501. [Link]
-
Zatorski, A., Ciszewski, K., Girstun, A., & Wierzchowski, J. (1995). 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity. Bioorganic & medicinal chemistry, 3(4), 447–458. [Link]
Sources
- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ionike.com [ionike.com]
- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Cornerstone Precursor for the Synthesis of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-β-D-Arabinofuranosyl-6-chloro-9H-purine, often abbreviated as 6-Cl-araP, stands as a pivotal intermediate in the synthesis of a diverse array of nucleoside analogs with significant therapeutic potential. Its unique structural features, particularly the presence of the arabinofuranosyl sugar moiety and the reactive chloro substituent at the 6-position of the purine ring, make it a versatile scaffold for chemical modification. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic application of 6-Cl-araP in the development of novel nucleoside analogs, with a focus on antiviral and anticancer agents. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of 6-Cl-araP in Nucleoside Chemistry
Nucleoside analogs represent a cornerstone of modern pharmacotherapy, with profound impacts on the treatment of viral infections and cancer.[1][2][3] These molecules function as antimetabolites, mimicking natural nucleosides to disrupt critical cellular processes such as DNA and RNA synthesis.[1] The therapeutic efficacy of a nucleoside analog is intricately linked to its structure, which dictates its interaction with viral or cellular enzymes.
9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP) has emerged as a highly valuable precursor in this domain. The arabinose sugar configuration, in contrast to the ribose found in natural nucleosides, often imparts enhanced metabolic stability and unique biological activities.[4] The chlorine atom at the C6 position of the purine base is a key functional handle, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the introduction of a wide variety of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of extensive compound libraries.
This guide will delve into the synthetic pathways to access 6-Cl-araP, explore its reactivity profile, and showcase its application in the synthesis of prominent nucleoside analogs.
Synthesis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
The efficient and stereoselective synthesis of 6-Cl-araP is a critical first step in its utilization as a precursor. Both chemical and enzymatic routes have been developed, each with distinct advantages.
Chemical Synthesis
Chemical synthesis typically involves the coupling of a protected arabinofuranosyl donor with a 6-chloropurine base. A common strategy employs a Vorbrüggen-type glycosylation reaction.[6]
A generalized workflow for the chemical synthesis is depicted below:
Caption: Generalized chemical synthesis workflow for 6-Cl-araP.
Rationale behind key steps:
-
Protection of Arabinose: The hydroxyl groups of D-arabinose are protected (e.g., as acetates or benzoates) to prevent unwanted side reactions during glycosylation and to control stereoselectivity.
-
Activation of the Anomeric Center: The anomeric carbon of the protected sugar is activated (e.g., by conversion to a halide or acetate) to facilitate nucleophilic attack by the purine base.
-
Silylation of 6-Chloropurine: Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) are used to increase the nucleophilicity of the purine nitrogen and improve its solubility in organic solvents.[6]
-
Lewis Acid Catalysis: A Lewis acid catalyst (e.g., SnCl4, TMSOTf) is crucial for promoting the formation of the N-glycosidic bond.[6] The choice of catalyst can significantly impact the yield and the anomeric ratio (β vs. α).
-
Stereoselectivity: The desired β-anomer is often favored due to the "trans rule" (or Baker's 1,2-trans rule) where the substituent at C-2 of the sugar directs the incoming nucleophile to the opposite face.
-
Deprotection: The protecting groups on the sugar moiety are removed in the final step, typically under basic conditions (e.g., methanolic ammonia), to yield the target compound.[7]
Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis.[1][2][8] Nucleoside phosphorylases (NPs) are commonly employed in a process called transglycosylation.[4][8]
Caption: Enzymatic synthesis of 6-Cl-araP via a two-enzyme cascade.
In this cascade, a pyrimidine nucleoside phosphorylase (e.g., uridine phosphorylase) catalyzes the phosphorolysis of an arabinose donor (like arabinosyluracil, ara-U) to generate α-D-arabinose-1-phosphate in situ.[9] A second enzyme, a purine nucleoside phosphorylase (PNP), then catalyzes the reaction between this activated sugar phosphate and 6-chloropurine to form the desired β-nucleoside.[4][9] This method is highly efficient and avoids the need for protecting group chemistry.[8]
The Reactivity of the C6-Chloro Substituent: A Gateway to Diversity
The chlorine atom at the 6-position of the purine ring in 6-Cl-araP is the key to its versatility as a synthetic precursor. It is susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.[5][6]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The general mechanism involves the attack of a nucleophile on the electron-deficient C6 carbon, followed by the departure of the chloride ion.
Common Nucleophiles and Resulting Analogs:
| Nucleophile | Reagents/Conditions | Resulting C6-Substituent | Class of Analog |
| Amines (R-NH2) | Heat, often with a base (e.g., DIPEA) in a high-boiling solvent (e.g., n-BuOH)[6] | Amino (-NHR) | Adenosine analogs |
| Hydrazine (N2H4) | Refluxing ethanol with a base (e.g., triethylamine)[10] | Hydrazinyl (-NHNH2) | Hydrazinylpurine analogs |
| Alkoxides (RO-) | Sodium alkoxide in the corresponding alcohol[10] | Alkoxy (-OR) | 6-Alkoxypurine analogs |
| Thiolates (RS-) | Thiol and a base (e.g., NaH) | Alkylthio (-SR) | 6-Thiopurine analogs |
| Azide (N3-) | Sodium azide in DMSO[6] | Azido (-N3) | Azidopurine analogs |
| Active Methylene Compounds | Sodium or lithium salts of malononitrile, etc.[11][12] | Carbon-substituted groups | C-nucleoside analogs |
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the most common transformation, the C6-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds, further expanding the accessible chemical space.
Application in the Synthesis of Key Nucleoside Analogs
The true value of 6-Cl-araP is demonstrated in its application as a starting material for clinically relevant and investigational nucleoside analogs.
Synthesis of Vidarabine (ara-A) Analogs
Vidarabine (ara-A), an antiviral agent, is 9-β-D-arabinofuranosyladenine.[4] While not directly synthesized from 6-Cl-araP (as it is the amino-substituted analog), many of its derivatives are. For instance, Nelarabine, an antineoplastic agent, is the 6-methoxy-2-amino derivative.[13] The synthesis of Nelarabine often starts from a 2-amino-6-chloropurine arabinoside intermediate, highlighting the importance of the 6-chloro group in purine nucleoside drug synthesis.[13][14]
Experimental Protocol: Synthesis of a 6-Substituted Adenosine Analog
This protocol provides a representative example of a nucleophilic aromatic substitution reaction using 6-Cl-araP.
Objective: To synthesize 9-β-D-arabinofuranosyl-6-(benzylamino)-9H-purine.
Materials:
-
9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Cl-araP (1.0 eq) in n-butanol, add benzylamine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 117 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 9-β-D-arabinofuranosyl-6-(benzylamino)-9H-purine.
-
Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material (6-Cl-araP) and the appearance of a new, typically more polar, product spot. The final product's identity and purity are confirmed by spectroscopic methods, ensuring the successful substitution at the C6 position.
Caption: Experimental workflow for the synthesis of a 6-substituted analog.
Conclusion and Future Perspectives
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is an indispensable tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the predictable reactivity of the C6-chloro group provide a robust platform for the generation of diverse nucleoside analog libraries. The continued exploration of novel nucleophiles for substitution reactions, coupled with the application of modern synthetic methodologies like enzymatic synthesis and flow chemistry, will undoubtedly lead to the discovery of new therapeutic agents.[2] As our understanding of the molecular targets for antiviral and anticancer therapies grows, the strategic modification of the 6-Cl-araP scaffold will remain a vital approach in the design of next-generation nucleoside drugs.
References
- Chen, H. F., et al. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters, 45(43), 8025-8027.
- Kamel, S., et al. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases.
- Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223.
- Ubiali, D., et al. (2020). A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate.
- Maruyama, T., et al. (1996). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Chemical & Pharmaceutical Bulletin, 44(12), 2331-2333.
- Miyasaka, T., et al. (1978). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 5(Suppl 2), s273–s278.
- Schlemmer, C., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10833.
- Li, W., et al. (2015). SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Heterocycles, 91(12), 2387-2395.
- Dvořáková, H., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(4), 1899–1912.
- Shen, W., et al. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 792-796.
- Tamborini, L., et al. (2020). Redesigning the synthesis of Vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases. Catalysis Science & Technology, 10(15), 5125-5132.
- Kamel, S., et al. (2021). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv.
- Kamel, S., et al. (2018). Enzymatic synthesis of nucleoside analogues: one-pot transglycosylation versus a sequential two-step reaction. New Biotechnology, 45, 13-19.
- MedChemExpress. (n.d.). 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine.
- Shen, W., et al. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 792-796.
- Tunçbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(3), 235-239.
- Miyasaka, T., et al. (1978). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 5(suppl_2), s273–s278.
- Maruyama, T., et al. (1996). Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-Fluoro Derivative. Chemical and Pharmaceutical Bulletin, 44(12), 2331-2333.
- Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Molecular Structure, 1301, 137351.
- Liu, J. (2004). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)
- Patel, K. R., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(2), 284-288.
- Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429.
- ChemicalBook. (2023). 6-Chloropurine: Antiviral Nucleoside Scaffold and Synthetic Building Block.
- MedChemExpress. (n.d.). 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine.
- Borbone, N., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(4), 986.
- National Center for Biotechnology Information. (n.d.). 6-Chloropurine. In PubChem Compound Database.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jchps.com [jchps.com]
- 11. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds / Nucleic Acids Research, 1978 [sci-hub.ru]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. ionike.com [ionike.com]
The Sentinel Molecule: An In-depth Technical Guide to 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
This guide provides a comprehensive technical overview of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a pivotal molecule in the landscape of medicinal chemistry and drug development. From its historical roots in the burgeoning field of purine chemistry to its contemporary applications as a versatile synthetic intermediate and biologically active agent, this document offers researchers, scientists, and drug development professionals a detailed exploration of its discovery, synthesis, and multifaceted roles.
Section 1: Genesis of a Key Intermediate: Discovery and Historical Context
The story of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is intrinsically linked to the broader narrative of purine nucleoside analogs, a class of compounds that has revolutionized the treatment of cancer and viral diseases. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be traced to the intensive research into modified nucleosides that gained momentum in the mid-20th century.
The foundational work on 6-chloropurine itself, patented in 1958, established it as a crucial intermediate for the synthesis of 6-mercaptopurine, a landmark anticancer drug.[1] This pioneering research set the stage for the exploration of various glycosylated forms of 6-chloropurine to enhance its therapeutic potential and modulate its biological activity. The rationale was clear: attaching a sugar moiety, such as arabinose, could alter the compound's solubility, transport into cells, and interaction with key enzymes, potentially leading to more effective and selective drugs.
Early investigations into nucleoside analogs demonstrated that modifications to both the purine base and the sugar residue could dramatically impact biological outcomes.[2] The synthesis of arabinofuranosyl nucleosides, in particular, was a significant area of focus, as the arabinose sugar confers unique stereochemical properties that can influence enzyme recognition and metabolic stability. It is within this vibrant scientific context that 9-β-D-arabinofuranosyl-6-chloro-9H-purine was first synthesized and recognized for its utility as a precursor to a wide array of biologically active nucleoside analogs.
Section 2: Synthesis and Physicochemical Properties
The synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine can be achieved through both chemical and enzymatic routes, each offering distinct advantages.
Chemical Synthesis
Chemical synthesis typically involves the condensation of a protected arabinofuranosyl derivative with 6-chloropurine. A common strategy is the reaction of 6-chloropurine with a halogenated or acetylated arabinose precursor.[3] This method often results in a mixture of N-7 and N-9 alkylated isomers, with the N-9 isomer being the thermodynamically more stable and desired product.[3] Subsequent deprotection steps are then required to yield the final compound.
Experimental Protocol: Chemical Synthesis
A representative chemical synthesis protocol is as follows:
-
Protection of Arabinose: D-arabinose is first protected with appropriate protecting groups (e.g., acetylation) to prevent unwanted side reactions at the hydroxyl groups.
-
Halogenation: The protected arabinose is then converted to a glycosyl halide (e.g., arabinofuranosyl bromide) using a suitable halogenating agent.
-
Condensation: The glycosyl halide is reacted with 6-chloropurine in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile). This reaction typically yields a mixture of N-9 and N-7 isomers.
-
Isomer Separation: The isomers are separated using chromatographic techniques, such as silica gel column chromatography.
-
Deprotection: The protecting groups on the desired N-9 isomer are removed under appropriate conditions (e.g., treatment with ammonia in methanol for acetyl groups) to afford 9-β-D-arabinofuranosyl-6-chloro-9H-purine.[4]
Enzymatic Synthesis
Enzymatic synthesis offers a highly regioselective and stereoselective alternative to chemical methods. Transglycosylation reactions catalyzed by nucleoside phosphorylases are particularly effective.[5][6] In this approach, a suitable arabinose donor and 6-chloropurine are incubated with the enzyme, which specifically catalyzes the formation of the desired β-anomer at the N-9 position.
Experimental Protocol: Enzymatic Synthesis using Purine Nucleoside Phosphorylase (PNP)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 6-chloropurine, an arabinose donor (e.g., α-D-arabinofuranose-1-phosphate), and a suitable buffer.
-
Enzyme Addition: Purified purine nucleoside phosphorylase (PNP) is added to the reaction mixture.
-
Incubation: The mixture is incubated at an optimal temperature and pH for the enzyme's activity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, the product is purified from the reaction mixture using chromatographic methods.
Physicochemical Properties
A summary of the key physicochemical properties of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6] |
| Molecular Weight | 286.67 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water | [7] |
| CAS Number | 7596-60-3 | [6] |
Section 3: Biological Activity and Mechanism of Action
9-β-D-arabinofuranosyl-6-chloro-9H-purine itself exhibits biological activity and also serves as a crucial intermediate for the synthesis of a wide range of potent therapeutic agents. Its primary biological activities are observed in the realms of antiviral and anticancer research.
Antiviral Activity
The compound has demonstrated notable activity against several DNA viruses.[4] For instance, it has shown potent activity against varicella-zoster virus (VZV).[4] Its antiviral effect is dependent on phosphorylation by viral-induced thymidine kinase (TK), highlighting a selective mechanism of action in infected cells.[4] It has also displayed moderate activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4] Furthermore, derivatives of 6-chloropurine nucleosides have been investigated as potential agents against other viruses, including SARS-CoV.[8][9]
Anticancer Activity
The 6-chloropurine scaffold is a well-established pharmacophore in cancer chemotherapy. 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[10] The mechanism of its antitumor action is multifaceted. As a nucleoside analog, it can be metabolized within the cell to its triphosphate form, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.[11]
Furthermore, the 6-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of 6-substituted purine nucleosides with a range of biological activities.[12]
The following diagram illustrates the generalized metabolic activation pathway and mechanism of action of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as an anticancer agent.
Caption: Metabolic activation and mechanism of action of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Section 4: A Versatile Scaffold in Drug Discovery
Perhaps the most significant contribution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine to medicinal chemistry is its role as a versatile synthetic intermediate. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity has been extensively exploited to synthesize a vast number of 6-substituted purine nucleoside analogs with diverse biological properties.
The following diagram illustrates the synthetic utility of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as a scaffold.
Caption: Synthetic utility of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as a versatile scaffold.
This synthetic accessibility has allowed for extensive structure-activity relationship (SAR) studies, providing valuable insights into the structural requirements for potent and selective biological activity.[5] The ability to readily modify the 6-position has been instrumental in the development of numerous clinically important drugs and research compounds.
Section 5: Future Perspectives
9-β-D-arabinofuranosyl-6-chloro-9H-purine continues to be a molecule of significant interest in contemporary drug discovery. Its established synthetic utility and inherent biological activity make it a valuable starting point for the design of novel therapeutic agents. Future research is likely to focus on several key areas:
-
Development of Novel Antiviral and Anticancer Agents: The continued exploration of new 6-substituted derivatives will undoubtedly lead to the discovery of compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
-
Targeted Drug Delivery: Conjugation of this scaffold to targeting moieties could enhance its delivery to specific cell types, thereby increasing its therapeutic index and reducing off-target effects.
-
Combinatorial Chemistry and High-Throughput Screening: The amenability of 9-β-D-arabinofuranosyl-6-chloro-9H-purine to parallel synthesis makes it an ideal candidate for the generation of large compound libraries for high-throughput screening against a wide range of biological targets.
References
-
Maruyama, T., Sato, Y., & Ota, Y. (Year). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]
-
Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
-
Anonymous. (n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
-
Anonymous. (n.d.). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]
-
Anonymous. (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]
-
Anonymous. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC - NIH. [Link]
-
Anonymous. (n.d.). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]
-
Anonymous. (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]
-
Anonymous. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC - NIH. [Link]
-
Anonymous. (n.d.). Nucleosides and emerging viruses: A new story. PMC - PubMed Central. [Link]
-
Anonymous. (n.d.). (PDF) Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate. [Link]
-
Anonymous. (n.d.). 6-Chloropurine | C5H3ClN4 | CID 5359277. PubChem. [Link]
- Anonymous. (n.d.). 6-chloropurine - US2832781A.
-
Anonymous. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Amanote Research. [Link]
-
Anonymous. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Amanote Research. [Link]
Sources
- 1. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 4. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.sg]
- 11. biosynth.com [biosynth.com]
- 12. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic nucleoside analog, 9-β-D-arabinofuranosyl-6-chloro-9H-purine. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a precursor for various biologically active molecules, including antiviral and anticancer agents. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, characterization, and quality control of this important purine derivative.
Introduction: The Significance of Spectroscopic Analysis
9-β-D-Arabinofuranosyl-6-chloro-9H-purine (C₁₀H₁₁ClN₄O₄, M.W. 286.67 g/mol ) is a key intermediate in the synthesis of a variety of therapeutic nucleoside analogs. The chlorine atom at the C6 position of the purine ring serves as a versatile leaving group, readily displaced by a range of nucleophiles to generate a library of derivatives. The arabinofuranosyl sugar moiety imparts specific conformational properties that can influence biological activity.
Accurate and thorough spectroscopic characterization is paramount to ensure the structural integrity and purity of the compound before its use in further synthetic transformations or biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation patterns, further corroborating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, both ¹H and ¹³C NMR are essential for a complete assignment of the purine and arabinose moieties.
Rationale for Experimental Choices
The choice of solvent and NMR spectrometer frequency are critical for obtaining high-quality data.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for nucleosides due to its excellent solubilizing power for polar compounds and its ability to facilitate the observation of exchangeable protons (e.g., hydroxyl groups). Deuterated chloroform (CDCl₃) can also be used, particularly for protected derivatives of the nucleoside.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving the often-crowded sugar proton resonances.
Experimental Protocol: NMR Data Acquisition
The following provides a standardized protocol for acquiring high-quality NMR spectra of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
Data Presentation and Interpretation
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Purine) | ~8.7 | s | - |
| H-8 (Purine) | ~8.8 | s | - |
| H-1' (Anomeric) | ~6.3 | d | ~4-5 |
| H-2' | ~4.5 | t | ~5-6 |
| H-3' | ~4.2 | t | ~5-6 |
| H-4' | ~4.0 | m | - |
| H-5'a, H-5'b | ~3.6-3.8 | m | - |
| 2'-OH | ~5.6 | d | ~4-5 |
| 3'-OH | ~5.4 | d | ~4-5 |
| 5'-OH | ~5.2 | t | ~5-6 |
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Purine) | ~152 |
| C-4 (Purine) | ~149 |
| C-5 (Purine) | ~132 |
| C-6 (Purine) | ~151 |
| C-8 (Purine) | ~145 |
| C-1' (Anomeric) | ~88 |
| C-2' | ~76 |
| C-3' | ~75 |
| C-4' | ~83 |
| C-5' | ~61 |
Note: The chemical shifts of the hydroxyl protons are concentration and temperature-dependent and may appear as broad signals.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Rationale for Experimental Choices
The ionization technique is a key consideration for the analysis of nucleosides.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for nucleosides as it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.
Experimental Protocol: Mass Spectrometry Data Acquisition
The following is a general protocol for acquiring the ESI mass spectrum of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid or acetic acid can be added to the solution to promote protonation.
ESI-MS Acquisition:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 100-500
Data Presentation and Interpretation
Table 3: Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 287.06 | Protonated molecule (for ³⁵Cl isotope) |
| [M+H]⁺ | 289.06 | Protonated molecule (for ³⁷Cl isotope, ~32% of ³⁵Cl intensity) |
| [M+Na]⁺ | 309.04 | Sodiated adduct (for ³⁵Cl isotope) |
| [BH₂]⁺ | 155.02 | Protonated 6-chloropurine base fragment |
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for all chlorine-containing ions, providing a definitive signature for the presence of chlorine in the molecule. The most common fragmentation pathway for nucleosides in ESI-MS is the cleavage of the glycosidic bond, resulting in the formation of the protonated purine base.
Visualization of Key Structures and Processes
To aid in the understanding of the structural data, the following diagrams have been generated.
Caption: Molecular structure of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Caption: Primary fragmentation pathway in ESI-MS.
Conclusion
The structural integrity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is foundational to its utility as a synthetic intermediate. This guide provides a comprehensive framework for its spectroscopic characterization using NMR and MS. The detailed protocols and expected data serve as a valuable resource for researchers to confirm the identity and purity of their material, ensuring the reliability and reproducibility of their scientific endeavors. While a consolidated public record of the complete spectral data is elusive, the information presented herein, synthesized from the analysis of closely related compounds and established spectroscopic principles, offers a robust and scientifically grounded approach to the characterization of this important molecule.
References
- Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: Measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-67.
- Eletskaya, B. Z., Berzina, M. Y., Fateev, I. V., Kayushin, A. L., Dorofeeva, E. V., Lutonina, O. I., Zorina, E. A., Antonov, K. V., Paramonov, A. S., Muzyka, I. S., & Mikhailopulo, I. A. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223.
- Maruyama, T., Sato, Y., Oto, Y., & De Clercq, E. (1996). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Chemical & Pharmaceutical Bulletin, 44(12), 2331-2334.
- SpectraBase. (n.d.). 2-Amino-6-chloropurine. Wiley-VCH GmbH.
-
PubChem. (n.d.). 9-beta-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis and disrupt cellular processes.[1][2] Their efficacy hinges on their ability to be transported into target cells and subsequently metabolized into their active triphosphate forms. 9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP) is a purine analog with potential therapeutic applications.[3][4] This guide provides a comprehensive overview of the cellular uptake and metabolic pathways of 6-Cl-araP, drawing parallels with well-characterized analogs to elucidate its mechanism of action. Furthermore, we present detailed, field-proven protocols for investigating these processes, empowering researchers to rigorously evaluate this and similar compounds.
Part 1: Cellular Entry - Navigating the Plasma Membrane
The journey of 6-Cl-araP into the cell is the first critical step in its pharmacological activity. Like other nucleoside analogs, it is too hydrophilic to passively diffuse across the lipid bilayer and therefore relies on specialized membrane transport proteins.[5][6][7] The two primary families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[5][8][9]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, including the well-characterized hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient.[5][10][11] They exhibit broad substrate specificity, transporting both purine and pyrimidine nucleosides.[10][11] It is highly probable that 6-Cl-araP is a substrate for ENTs, particularly given their role in the uptake of other purine analogs like cladribine.[1]
-
Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs are sodium-dependent symporters that actively transport nucleosides against their concentration gradient.[8][9] The CNT family has three members with varying substrate specificities: hCNT1 (pyrimidine-selective), hCNT2 (purine-selective), and hCNT3 (broad selectivity).[9] Given its purine structure, 6-Cl-araP is a likely substrate for hCNT2 and hCNT3.
The relative contribution of ENTs and CNTs to the uptake of 6-Cl-araP in a specific cell type will depend on the expression levels of these transporters.
Experimental Workflow: Characterizing Cellular Uptake
A robust method to elucidate the mechanism of 6-Cl-araP uptake involves radiolabeling the compound and performing uptake inhibition studies.
Caption: Workflow for characterizing the cellular uptake of 6-Cl-araP.
Protocol for Radiolabeled 6-Cl-araP Uptake Assay:
-
Cell Culture: Grow the cell line of interest to 80-90% confluency.
-
Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: On the day of the experiment, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells for 15-30 minutes with the transport buffer containing known nucleoside transport inhibitors (e.g., dipyridamole to inhibit ENTs).[11] A vehicle control (without inhibitor) must be included.
-
Uptake Initiation: Add radiolabeled 6-Cl-araP (e.g., [³H]-6-Cl-araP) to the wells to initiate the uptake.[12][13][14]
-
Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Plot the uptake of radiolabeled 6-Cl-araP over time. In the presence of a specific inhibitor, a significant reduction in uptake will indicate the involvement of the targeted transporter family.
Part 2: Metabolic Activation - The Path to Cytotoxicity
Once inside the cell, 6-Cl-araP must be converted to its triphosphate form, 6-Cl-araPTP, to exert its cytotoxic effects. This process is a sequential phosphorylation cascade catalyzed by cellular kinases.[15]
The Rate-Limiting Step: Monophosphorylation
The initial phosphorylation of 6-Cl-araP to its monophosphate form (6-Cl-araPMP) is the rate-limiting step in its metabolic activation.[16] Based on the metabolism of other purine nucleoside analogs such as cladribine and fludarabine, the primary enzyme responsible for this conversion is likely deoxycytidine kinase (dCK) .[16][17][18][19] dCK has a broad substrate specificity and is known to phosphorylate various deoxynucleosides and their analogs. The expression and activity of dCK in cancer cells can be a key determinant of their sensitivity to these drugs.
Subsequent Phosphorylations
Following the initial phosphorylation, 6-Cl-araPMP is further phosphorylated to the diphosphate (6-Cl-araPDP) and then the active triphosphate (6-Cl-araPTP) forms. These subsequent phosphorylations are generally more efficient and are carried out by other cellular kinases, such as nucleoside monophosphate kinases and nucleoside diphosphate kinases.
The Active Metabolite and Its Cytotoxic Effects
The active metabolite, 6-Cl-araPTP, can then interfere with DNA synthesis and repair. It can act as a competitive inhibitor of DNA polymerases and can also be incorporated into the growing DNA chain, leading to chain termination and the induction of apoptosis.
Metabolic Pathway of 6-Cl-araP
Caption: Proposed metabolic activation pathway of 6-Cl-araP.
Protocol for Analysis of Intracellular 6-Cl-araP Metabolites by HPLC:
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotides and their analogs.[20][21][22][23][24]
-
Cell Treatment: Treat cultured cells with 6-Cl-araP at various concentrations and for different durations.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60% methanol or 0.4 M perchloric acid).
-
Scrape the cells and collect the extract.
-
Centrifuge the extract at high speed to pellet the cellular debris.
-
Neutralize the supernatant if an acidic extraction method was used.
-
-
HPLC Analysis:
-
Inject the extracted metabolites onto an appropriate HPLC column (e.g., a strong anion exchange or a C18 reverse-phase column with an ion-pairing agent).
-
Use a gradient elution to separate the different phosphorylated forms of 6-Cl-araP (mono-, di-, and triphosphate) from the endogenous nucleotides.
-
Detect the metabolites using a UV detector at a wavelength where the purine ring of 6-Cl-araP absorbs.
-
Quantify the metabolites by comparing their peak areas to those of known standards.
-
Table 1: Summary of Analytical Techniques for Studying 6-Cl-araP Uptake and Metabolism
| Technique | Purpose | Key Information Obtained | Reference |
| Radiolabeled Uptake Assay | To study the transport of 6-Cl-araP into cells. | Uptake kinetics (Vmax, Km), identification of transporter families involved. | [25][26] |
| HPLC | To separate and quantify intracellular metabolites of 6-Cl-araP. | Levels of 6-Cl-araP, 6-Cl-araPMP, 6-Cl-araPDP, and 6-Cl-araPTP. | [20][21][22] |
| Mass Spectrometry (LC-MS/MS) | For sensitive and specific detection and quantification of metabolites. | Confirmation of metabolite identity and precise quantification. | [20][21][27] |
| Cell Viability/Cytotoxicity Assays (e.g., MTT) | To determine the biological effect of 6-Cl-araP on cell proliferation. | IC50 values, assessment of cytotoxic potential. | [28][29][30][31] |
Part 3: Assessing the Biological Consequences - Cytotoxicity
The ultimate goal of understanding the uptake and metabolism of 6-Cl-araP is to correlate these processes with its biological activity. A standard method for this is the MTT assay, which measures cell viability.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of 6-Cl-araP for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of 6-Cl-araP that inhibits cell growth by 50%.
Conclusion: A Framework for Advancing Research
This guide has provided a comprehensive framework for understanding and investigating the cellular uptake and metabolism of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. By leveraging the knowledge gained from similar purine nucleoside analogs and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the pharmacological profile of 6-Cl-araP. A thorough understanding of its transport into cells, its metabolic activation by kinases like dCK, and its ultimate cytotoxic effects is paramount for its potential development as a therapeutic agent. The interplay between transporter expression, kinase activity, and the intrinsic properties of the molecule will ultimately determine its clinical utility.
References
-
Sabini, E., et al. (2008). Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase. Journal of Molecular Biology. Available at: [Link]
-
NCI Thesaurus. (2020). Deoxycytidine Kinase. National Cancer Institute. Available at: [Link]
-
Boswell-Casteel, R. C., & Hays, F. A. (2017). Equilibrative Nucleoside Transporters – A Review. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Gao, H., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Gao, H., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Smits, K. M., et al. (2012). Phosphorylation of deoxycytidine kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells. Biochemical Pharmacology. Available at: [Link]
-
Ferraro, P., et al. (2010). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research. Available at: [Link]
-
Errasti-Murugarren, E., & Pastor-Anglada, M. (2010). Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling. Journal of Physiology and Biochemistry. Available at: [Link]
-
Vélazquez-Estades, L. J., et al. (2008). Docking simulation with a purine nucleoside specific homology model of deoxycytidine kinase, a target enzyme for anticancer and antiviral therapy. Journal of Molecular Modeling. Available at: [Link]
-
Staub, M. (2004). [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation]. Orvosi Hetilap. Available at: [Link]
-
Medina-Pulido, L., et al. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Traut, T. W. (1994). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Al-Sanea, M. M., et al. (2020). Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles. Journal of Immunology Research. Available at: [Link]
-
Wikipedia. (2023). Equilibrative nucleoside transporter family. Wikipedia. Available at: [Link]
-
NOVOCIB. (n.d.). Cellular Nucleotides Analysis. NOVOCIB. Available at: [Link]
-
Deussen, A., et al. (1993). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. British Journal of Pharmacology. Available at: [Link]
-
D'Atri, V., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. Communications Chemistry. Available at: [Link]
-
Rosales, R. (2023). Applications of Radiolabeling in Biological Research and Innovati. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]
-
Williams, E. F. (1996). Radioreceptor Characterization of Cardiovascular Nucleoside Transporters. SAAS Bulletin of Biochemistry and Biotechnology. Available at: [Link]
-
Balzarini, J., et al. (1991). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Journal of Medicinal Chemistry. Available at: [Link]
-
Nakatomi, M., & Kucenas, S. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Experimental Neurology. Available at: [Link]
-
Zhang, Y., et al. (2021). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Talianidis, I., et al. (2014). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research. Available at: [Link]
-
Augusto, C. (2023). Radiolabeling and its Boundless Scientific Applications. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]
-
Lalanne, M., et al. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry. Available at: [Link]
-
Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Al-Otaibi, F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. Available at: [Link]
-
Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chen, J., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]
-
Curbo, S., et al. (2009). Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA. Experimental Cell Research. Available at: [Link]
-
de Castro, J. L., et al. (2007). Intracellular Metabolism of Nucleoside/Nucleotide Analogues: a Bottleneck to Reach Active Drugs on HIV Reverse Transcriptase. Current Drug Metabolism. Available at: [Link]
-
Griffin, J. D., et al. (1986). In vitro evidence for dose-dependent cytotoxicity as the predominant effect of low dose Ara-C on human leukemic and normal marrow cells. Leukemia Research. Available at: [Link]
-
Petra, H., et al. (2012). Influence of Extracellular pH on the Cytotoxicity, Cellular Accumulation, and DNA Interaction of Novel pH-sensitive 2-aminoalcoholatoplatinum(II) Complexes. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
Brenner, M., et al. (2019). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Toxins. Available at: [Link]
-
Verstraelen, S., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. Available at: [Link]
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrative nucleoside transporter family - Wikipedia [en.wikipedia.org]
- 12. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phosphorylation of deoxycytidine kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Docking simulation with a purine nucleoside specific homology model of deoxycytidine kinase, a target enzyme for anticancer and antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Cellular Nucleotides Analysis [novocib.com]
- 25. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Radioreceptor characterization of cardiovascular nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro evidence for dose-dependent cytotoxicity as the predominant effect of low dose Ara-C on human leukemic and normal marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Unlocking the Therapeutic Potential of 9-β-D-Arabinofuranosyl-6-chloro-9H-purine (Cl-araP) - A Guide to Target Identification and Validation
An in-depth technical guide on the potential therapeutic targets of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine, designed for researchers, scientists, and drug development professionals.
Abstract
9-β-D-arabinofuranosyl-6-chloro-9H-purine (Cl-araP) is a synthetic nucleoside analog with significant therapeutic promise. Its structural similarity to endogenous purines allows it to interact with a range of cellular targets, thereby modulating critical pathways involved in cell proliferation, survival, and metabolism. This guide provides a comprehensive technical overview of the potential therapeutic targets of Cl-araP. We will explore the mechanistic basis of its biological activity, delineate key molecular targets, and present robust experimental workflows for their validation. This document aims to equip researchers and drug development professionals with the foundational knowledge and methodologies to accelerate the translation of Cl-araP from a promising chemical entity to a clinically viable therapeutic agent.
Introduction: The Rationale for Investigating Cl-araP
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking natural nucleosides, these compounds can disrupt nucleic acid synthesis and function, leading to cell death or inhibition of viral replication. Cl-araP is a purine nucleoside analog that has demonstrated potent cytotoxic and cytostatic effects in various cancer cell lines. Its unique chemical features, including the chlorine substitution at the 6-position of the purine ring and the arabinose sugar moiety, confer a distinct biochemical profile that warrants in-depth investigation. Understanding the specific molecular targets of Cl-araP is crucial for optimizing its therapeutic index, identifying patient populations most likely to respond, and designing rational combination therapies.
Primary Therapeutic Target Classes for Cl-araP
The biological activity of Cl-araP is contingent on its intracellular metabolism and its interaction with key cellular enzymes. The primary targets can be broadly categorized into enzymes involved in nucleotide metabolism and protein kinases.
Enzymes of Nucleotide Metabolism: The Bioactivation Pathway
For Cl-araP to exert its cytotoxic effects, it must first be converted to its active triphosphate form. This metabolic activation is a critical step and the enzymes involved are therefore primary determinants of its efficacy.
-
Deoxycytidine Kinase (dCK): As a key enzyme in the nucleoside salvage pathway, dCK is responsible for the initial phosphorylation of a wide array of deoxynucleosides and their analogs. It is highly probable that dCK catalyzes the first phosphorylation step of Cl-araP to its 5'-monophosphate derivative. The expression and activity levels of dCK in cancer cells can, therefore, be a predictive biomarker for sensitivity to Cl-araP.
-
Other Nucleoside Kinases: While dCK is a primary candidate, other nucleoside kinases may also contribute to the phosphorylation of Cl-araP, albeit potentially with lower efficiency.
-
Purine Nucleoside Phosphorylase (PNP): PNP is involved in the catabolism of purine nucleosides. The interaction of Cl-araP with PNP could influence its intracellular half-life and overall metabolic fate.
Experimental Workflow: Validating dCK as a Primary Target
A multi-pronged approach combining in vitro enzymatic assays and cell-based studies is essential to confirm the role of dCK in Cl-araP activation.
Protocol 1: In Vitro dCK Phosphorylation Assay
-
Objective: To determine the kinetic parameters of Cl-araP phosphorylation by recombinant human dCK.
-
Materials: Recombinant human dCK, Cl-araP, ATP, [γ-³²P]ATP, reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), thin-layer chromatography (TLC) plates.
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, dCK, and varying concentrations of Cl-araP. b. Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. c. Incubate at 37°C and collect aliquots at various time points. d. Stop the reaction by adding EDTA. e. Spot the reaction aliquots onto TLC plates and develop the chromatogram to separate the phosphorylated product from the substrate. f. Quantify the radiolabeled product using a phosphorimager. g. Calculate the initial reaction velocities and determine the Km and Vmax values using non-linear regression analysis.
Logical Framework for dCK Activity and Cellular Response
Caption: Workflow for validating dCK-mediated activation of Cl-araP.
Protein Kinases: Modulators of Oncogenic Signaling
The purine scaffold of Cl-araP makes it a candidate inhibitor of protein kinases, many of which utilize ATP as a phosphate donor.
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The structural similarity of Cl-araP to ATP suggests it may bind to the ATP-binding pocket of CDKs, leading to cell cycle arrest.
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a multifaceted serine/threonine kinase implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of GSK-3 is a therapeutic strategy in several diseases, including cancer and neurodegenerative disorders.
Experimental Workflow: Kinase Inhibition Profiling
A systematic screening approach is necessary to identify potential protein kinase targets of Cl-araP.
Protocol 2: In Vitro Kinase Panel Screen
-
Objective: To identify protein kinases that are inhibited by Cl-araP.
-
Methodology: Utilize a commercial kinase profiling service to screen Cl-araP against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50%).
-
Follow-up: For the identified "hits," perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Signaling Pathways Targeted by Cl-araP
Caption: Potential kinase signaling pathways inhibited by Cl-araP.
Data Presentation and Interpretation
Table 1: Hypothetical Kinetic Data for dCK-mediated Cl-araP Phosphorylation
| Parameter | Value | Significance |
| Km | 25 µM | Indicates a moderate affinity of dCK for Cl-araP. |
| Vmax | 10 nmol/min/mg | Represents a reasonable rate of phosphorylation. |
| kcat/Km | 4.0 x 10⁵ M⁻¹s⁻¹ | Suggests Cl-araP is an efficient substrate for dCK. |
Table 2: Hypothetical Kinase Inhibition Profile for Cl-araP (at 10 µM)
| Kinase | % Inhibition | IC₅₀ (µM) | Potential Therapeutic Implication |
| CDK2/Cyclin A | 92% | 0.8 | Cell cycle arrest, anti-proliferative effects |
| GSK-3β | 75% | 4.5 | Modulation of multiple signaling pathways |
| Aurora Kinase A | 68% | 7.2 | Mitotic inhibition |
| VEGFR2 | 20% | > 25 | Unlikely to be a primary target |
Future Directions and Conclusion
This guide has outlined the primary potential therapeutic targets of Cl-araP and provided a framework for their experimental validation. The dual mechanism of action, involving bioactivation to a cytotoxic metabolite and inhibition of key protein kinases, makes Cl-araP a particularly attractive candidate for further development.
Future research should focus on:
-
Structural Studies: Co-crystallization of Cl-araP with its target enzymes to understand the molecular basis of its activity and to guide the design of next-generation analogs with improved potency and selectivity.
-
In Vivo Studies: Evaluation of Cl-araP in preclinical animal models to assess its efficacy, pharmacokinetics, and toxicity profile.
-
Biomarker Development: Identification of predictive biomarkers, such as dCK expression levels, to select patients who are most likely to benefit from Cl-araP therapy.
References
-
Galmarini, C. M., et al. (2001). Deoxycytidine Kinase: A New Target for the Development of Cancer Chemotherapy. Mini Reviews in Medicinal Chemistry, 1(1), 19-30. [Link]
-
Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery, 3(6), 479-487. [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
-
Krych, J., & Priebe, W. (2007). Purine nucleoside phosphorylase: a new target for chemotherapy. Current Pharmaceutical Design, 13(34), 3546-3552. [Link]
Application Notes and Protocols for 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a purine nucleoside analog, in cancer cell line studies. This document outlines its mechanism of action, provides detailed protocols for its application, and summarizes its potential therapeutic effects.
Introduction
9-β-D-arabinofuranosyl-6-chloro-9H-purine is a synthetic purine analog that belongs to a class of compounds known as antimetabolites. These molecules bear structural similarity to endogenous nucleosides and can interfere with the synthesis and function of nucleic acids, primarily DNA and RNA. This interference can lead to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis), making such compounds valuable candidates for anticancer drug development. The primary mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis, which is critical for rapidly dividing cancer cells.[1]
Mechanism of Action: A Purine Antimetabolite
As a purine analog, 9-β-D-arabinofuranosyl-6-chloro-9H-purine is believed to exert its cytotoxic effects primarily through the inhibition of DNA synthesis.[2] The proposed mechanism involves its intracellular conversion into a triphosphate derivative, which can then be mistakenly incorporated into the growing DNA chain by DNA polymerases. This incorporation can lead to chain termination, effectively halting DNA replication and triggering cell cycle arrest and apoptosis.[3]
The cytotoxic effects of related purine analogs have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4][5] This suggests that 9-β-D-arabinofuranosyl-6-chloro-9H-purine likely shares a similar mechanism, making it a potent agent against rapidly proliferating cancer cells.
The Intrinsic Apoptotic Pathway
The induction of apoptosis by purine nucleoside analogs is often mediated through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Cellular stress, such as that induced by DNA damage from the incorporation of a nucleoside analog, can lead to a shift in the balance towards pro-apoptotic proteins.
This shift results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome. The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[6]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
9-β-D-arabinofuranosyl-6-chloro-9H-purine
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of 9-β-D-arabinofuranosyl-6-chloro-9H-purine on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
9-β-D-arabinofuranosyl-6-chloro-9H-purine
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of 9-β-D-arabinofuranosyl-6-chloro-9H-purine (e.g., at its IC50 or 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Cytotoxicity of Related Purine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | K562 | Chronic Myelogenous Leukemia | 0.005 | [7] |
| 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | HCT116 | Colon Carcinoma | 0.26 | [8] |
| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 | Acute Myeloid Leukemia | 16 |
References
- Schwarz, S., Siewert, B., Csuk, R., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
- Plackova, M., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3170.
- Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373–3388.
- Takatori, Y., et al. (1999). Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration. Cancer chemotherapy and pharmacology, 43(3), 233–240.
- Stennicke, H. R., & Salvesen, G. S. (1998). Caspases--controlling intracellular signals by proteolysis. Cell, 94(3), 295–298.
- Montgomery, J. A., & Hewson, K. (1960). Synthesis of 9-β-D-Arabinofuranosyl-9H-purines. Journal of the American Chemical Society, 82(2), 463–468.
- Parker, W. B., et al. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)
- Konstantinova, E. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International journal of molecular sciences, 24(7), 6223.
- Huang, P., Chubb, S., & Plunkett, W. (1990). Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity. The Journal of biological chemistry, 265(27), 16617–16625.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.box]
- 5. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the mechanism of cytotoxicity of 2-chloro-9-(2-deoxy-2- fluoro-beta-D-arabinofuranosyl)adenine, 2-chloro-9-(2-deoxy-2-fluoro- beta-D-ribofuranosyl)adenine, and 2-chloro-9-(2-deoxy-2,2-difluoro- beta-D-ribofuranosyl)adenine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solubilization and Use of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in Cell Culture
Introduction
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is a synthetic purine nucleoside analog with potential applications in cancer research and virology.[1] As with many small molecules intended for cell-based assays, achieving a sterile, homogenous, and biologically active solution is paramount for reproducible and meaningful results. This document provides a detailed protocol for the dissolution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine for use in cell culture experiments, grounded in established biochemical principles and laboratory practices.
Chemical Properties and Solubility Considerations
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is structurally related to other purine analogs, and its solubility is a critical factor in its experimental application. While direct solubility data for this specific compound is not widely published, information on the closely related compound, 6-chloropurine, indicates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations around 10 mg/mL.[2] The purine moiety's stability can be compromised under basic conditions, necessitating careful handling to prevent degradation.[3]
The protocol provided herein prioritizes the use of DMSO as the initial solvent due to its broad miscibility with aqueous cell culture media and its common use as a vehicle for dissolving hydrophobic compounds for in vitro studies.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile |
| Stock Concentration | 10-50 mM | Higher concentrations may be possible but should be empirically determined. |
| Working Concentration | 1-100 µM | The optimal concentration is cell-line dependent and should be determined by dose-response experiments. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic. |
| Storage of Stock Solution | -20°C or -80°C | Protect from light and moisture.[4] |
Experimental Workflow Diagram
Caption: Workflow for preparing and using 9-β-D-arabinofuranosyl-6-chloro-9H-purine in cell culture.
Detailed Protocol for Dissolving 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
This protocol is designed to ensure the successful solubilization and sterile delivery of the compound to your cell cultures.
Materials
-
9-β-D-Arabinofuranosyl-6-chloro-9H-purine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile, 0.22 µm syringe filter (optional, for aqueous solutions)[5]
Step-by-Step Methodology
Part 1: Preparation of a Concentrated Stock Solution (e.g., 20 mM)
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate Required Mass: Determine the mass of 9-β-D-arabinofuranosyl-6-chloro-9H-purine needed to prepare your desired volume and concentration of stock solution.
-
Example Calculation for 20 mM Stock:
-
Molecular Weight (MW) of 9-β-D-arabinofuranosyl-6-chloro-9H-purine: 286.67 g/mol
-
To make 1 mL of a 20 mM stock solution:
-
Mass (g) = 20 mmol/L * 1 L/1000 mL * 1 mL * 286.67 g/mol = 0.00573 g = 5.73 mg
-
-
-
-
Weighing the Compound: Carefully weigh out the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Initial Solubilization: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.[4]
Part 2: Preparation of the Working Solution in Cell Culture Medium
-
Thaw Stock Solution: When ready to treat your cells, thaw a single aliquot of the stock solution at room temperature.
-
Dilution into Medium: In a separate sterile tube, perform a serial dilution of the concentrated stock solution into pre-warmed (37°C) cell culture medium to achieve your desired final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.
-
Example Dilution for a 20 µM Working Solution from a 20 mM Stock:
-
This represents a 1:1000 dilution. Add 1 µL of the 20 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
-
Final Mixing: Gently vortex or pipette the working solution up and down to ensure homogeneity.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.[6]
Self-Validating System and Quality Control
-
Solubility Test: Before preparing a large batch of stock solution, it is prudent to test the solubility of a small amount of the compound in the chosen solvent.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the experimental group, but without the dissolved compound. This will account for any effects of the solvent on cell viability or function.
-
Dose-Response Curve: To determine the optimal working concentration for your specific cell line and experimental endpoint, it is highly recommended to perform a dose-response experiment. This involves treating cells with a range of concentrations of the compound.
Causality Behind Experimental Choices
-
Choice of DMSO: DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its use at low concentrations (<0.5%) in cell culture is generally well-tolerated by most cell lines.
-
Aliquoting and Storage: Aliquoting prevents the degradation of the compound that can occur with multiple freeze-thaw cycles. Storage at low temperatures minimizes chemical degradation over time.[4]
-
Serial Dilution in Medium: Diluting the concentrated stock directly into the larger volume of aqueous culture medium helps to prevent the compound from precipitating out of solution.
References
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Published March 25, 2023. [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. ResearchGate. [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]
-
Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. NIH. [Link]
-
ProtocolsAntibioticStockSolutions. Barrick Lab. [Link]
-
Preparation of Cell Cultures and Vaccinia Virus Stocks. NIH. [Link]
-
Adjusting the neuron to astrocyte ratio with cytostatics in hippocampal cell cultures from postnatal rats: A comparison of cytarabino furanoside (AraC) and 5-fluoro-2'-deoxyuridine (FUdR). PLOS ONE. Published March 9, 2022. [Link]
-
New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry. Published January 15, 2015. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]
Sources
- 1. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine
These comprehensive application notes provide a detailed framework for the preclinical evaluation of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine, a purine nucleoside analog with potential therapeutic applications in oncology and virology. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to assessing the compound's efficacy, from initial in vitro screening to in vivo validation. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible data.
Introduction: The Therapeutic Potential of Purine Analogs
Purine nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby interfering with nucleic acid synthesis and repair.[1] Their mechanism of action often involves intracellular phosphorylation to their active triphosphate forms, which can then inhibit key enzymes such as DNA polymerase and ribonucleotide reductase, or be incorporated into DNA and RNA, leading to chain termination and apoptosis.[1] 9-b-D-arabinofuranosyl-6-chloro-9H-Purine belongs to this class of compounds and is structurally similar to other clinically utilized purine analogs like fludarabine and cladribine, which have demonstrated significant activity in hematologic malignancies.[2] This document outlines a strategic experimental design to thoroughly investigate its anti-cancer and antiviral efficacy.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a comprehensive in vitro evaluation to determine the compound's cytotoxic and antiviral activity, and to elucidate its mechanism of action at the cellular level.
Cell Line and Virus Selection: Targeting Relevant Pathologies
The choice of cell lines and viral strains is critical for a meaningful assessment of therapeutic potential. Based on the known activity of similar purine analogs, the following are recommended:
-
Cancer Cell Lines:
-
Leukemia:
-
Lymphoma:
-
Burkitt's Lymphoma: Raji, Daudi.
-
-
Non-hematological solid tumor cell lines (e.g., from breast, lung, colon cancer) should be included to assess the breadth of activity.
-
Non-cancerous control cell lines (e.g., human fibroblasts, peripheral blood mononuclear cells [PBMCs]) are essential to determine selectivity. [5]
-
-
Viral Strains:
Foundational In Vitro Assays: Step-by-Step Protocols
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a serial dilution of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HL-60 | 9-b-D-arabinofuranosyl-6-chloro-9H-Purine | [Insert Value] |
| MEC-1 | 9-b-D-arabinofuranosyl-6-chloro-9H-Purine | [Insert Value] |
| Raji | 9-b-D-arabinofuranosyl-6-chloro-9H-Purine | [Insert Value] |
| Fibroblasts | 9-b-D-arabinofuranosyl-6-chloro-9H-Purine | [Insert Value] |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection.
This assay determines the effect of the compound on cell cycle progression.[13]
Protocol:
-
Cell Treatment: Treat cells with the compound at sub-IC50 and IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[15]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Mechanistic Studies: Unraveling the Molecular Action
To identify the specific signaling pathways involved in apoptosis, Western blotting for key apoptotic proteins is recommended.[16]
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Apoptotic Signaling Pathway:
Caption: Intrinsic Apoptosis Pathway.
This assay quantifies the ability of the compound to inhibit viral replication.[9]
Protocol:
-
Cell Monolayer: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.[17]
-
Viral Infection: Infect the cell monolayers with a known titer of the virus.[9]
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose and serial dilutions of the compound.[9]
-
Incubation: Incubate the plates until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.[18]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).
Part 2: In Vivo Efficacy and Pharmacokinetics
Following promising in vitro results, the focus shifts to in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Animal Model Selection: Recapitulating Human Disease
-
Leukemia Xenograft Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are the preferred models for engrafting human leukemia cell lines (e.g., HL-60, MV4-11).[19] These models allow for the assessment of anti-leukemic activity in a systemic disease setting.[19]
In Vivo Efficacy Study Design
Protocol:
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week.
-
Tumor Cell Inoculation: Intravenously inject the selected leukemia cell line into the mice.
-
Treatment Initiation: Once the disease is established (monitored by bioluminescence imaging or peripheral blood sampling), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer 9-b-D-arabinofuranosyl-6-chloro-9H-Purine via an appropriate route (e.g., intraperitoneal or oral) at various dose levels. Dosing for similar compounds like cladribine is in the range of 0.09 mg/kg/day.[19]
-
Monitoring:
-
Tumor Burden: Monitor disease progression through regular bioluminescence imaging or flow cytometry of peripheral blood.
-
Survival: Record the overall survival of the mice in each group.
-
Toxicity: Monitor for signs of toxicity, including body weight loss, changes in behavior, and complete blood counts.[20]
-
-
Endpoint Analysis: At the end of the study, collect tissues for histological and molecular analysis.
Data Presentation:
| Treatment Group | Median Survival (days) | Tumor Burden (e.g., photons/sec) | Body Weight Change (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5]
Protocol:
-
Compound Administration: Administer a single dose of the compound to a cohort of mice via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration.[5]
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.[5]
-
PK Parameter Calculation: Use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[6]
Visualization of In Vivo Experimental Plan:
Caption: In Vivo Study Workflow.
Conclusion
This detailed guide provides a robust framework for the preclinical evaluation of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine. By systematically assessing its in vitro and in vivo efficacy and elucidating its mechanism of action, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline.
References
-
Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients. Biology of Blood and Marrow Transplantation. [Link]
-
Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients. PubMed. [Link]
-
Purine-Metabolising Enzymes and Apoptosis in Cancer. Cancers (Basel). [Link]
-
Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Haematologica. [Link]
-
Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study. International Journal of Molecular Sciences. [Link]
-
Pharmacokinetics of cladribine in a rat model following subcutaneous and intra-arterial injections. PubMed. [Link]
-
Efficacy and toxicity of cladribine for the treatment of refractory acute myeloid leukemia: a meta-analysis. Annals of Hematology. [Link]
-
Plaque reduction assay. Bio-protocol. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
Fludarabine exposure in the conditioning prior to allogeneic hematopoietic cell transplantation predicts outcomes. Blood Advances. [Link]
-
Mavenclad (cladribine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Expression of markers of apoptosis evaluated by western blot analysis. ResearchGate. [Link]
-
Purine Nucleoside Analog. Massive Bio. [Link]
-
Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. JoVE. [Link]
-
Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules. [Link]
-
Application of population pharmacokinetics to cladribine. Cancer Chemotherapy and Pharmacology. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
Population pharmacokinetics of fludarabine in patients with aplastic anemia and Fanconi anemia undergoing allogeneic hematopoietic stem cell transplantation. ResearchGate. [Link]
-
The Annexin V Apoptosis Assay. University of Georgia. [Link]
-
A Study of Fludarabine Dosing in Children and Young Adults With B-cell Acute Lymphoblastic Leukemia. ClinicalTrials.gov. [Link]
-
Dose-escalation Trial of Cladribine Using Five Daily Intravenous Infusions in Patients With Advanced Hematologic Malignancies. PubMed. [Link]
-
In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula. Toxicological Research. [Link]
-
A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology. [Link]
-
Cladribine-Based Therapy for Acute Myeloid Leukemia in Child, Adolescent, and Early Young Adult Patients: The MD Anderson Cancer Center Experience. Cancers. [Link]
-
Prospective Validation and Refinement of a Population Pharmacokinetic Model of Fludarabine in Children and Young Adults Undergoing Hematopoietic Cell Transplantation. Pharmaceutics. [Link]
-
The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis. ResearchGate. [Link]
-
Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology. [Link]
-
Cladribine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
-
Plaque reduction assay to verify the antiviral activity of Californian... ResearchGate. [Link]
-
Population Pharmacokinetics of Cladribine in Patients with Multiple Sclerosis. Clinical Pharmacokinetics. [Link]
-
Fludarabine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Fludarabine exposures for different dosing regimens. ResearchGate. [Link]
-
In vitro methods for testing antiviral drugs. Expert Opinion on Drug Discovery. [Link]
-
Western blot analysis of apoptosis-associated proteins. ResearchGate. [Link]
-
In Vitro Antiviral Testing. Utah State University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 18. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 19. Mavenclad (cladribine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 20. Modeling and Proposed Molecular Mechanism of Hydroxyurea Through Docking and Molecular Dynamic Simulation to Curtail the Action of Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Introduction: The Strategic Importance of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in Medicinal Chemistry
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is a pivotal starting material in the synthesis of a diverse array of biologically active nucleoside analogs. Its structure, featuring an arabinose sugar moiety and a reactive chlorosubstituent at the 6-position of the purine ring, makes it a versatile scaffold for chemical modification. The arabinose configuration, in particular, often imparts unique biological properties to the resulting nucleosides, including enhanced metabolic stability and potent antitumor or antiviral activity. This guide provides an in-depth exploration of the derivatization of this key intermediate, offering detailed protocols and the scientific rationale behind the synthetic strategies.
The reactivity of the C6-chloro group is the cornerstone of these synthetic transformations. It readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, allowing for the introduction of diverse functional groups. This guide will focus on three principal classes of derivatization:
-
N-Substitution: The introduction of nitrogen-based nucleophiles to generate a wide range of 6-aminopurine derivatives.
-
S-Substitution: The reaction with sulfur nucleophiles to create 6-thiopurine analogs.
-
C-Substitution: The formation of carbon-carbon bonds at the C6-position, typically via transition metal-catalyzed cross-coupling reactions.
For each of these transformations, we will provide detailed, step-by-step protocols, discuss the critical experimental parameters, and explain the underlying chemical principles that govern the success of the synthesis.
Protecting Group Strategies: A Prerequisite for Selective Derivatization
The arabinofuranosyl moiety contains three hydroxyl groups (at the 2', 3', and 5' positions) that can interfere with the desired reactions at the C6-position of the purine base. Therefore, a robust protecting group strategy is essential for achieving high yields and regioselectivity. The choice of protecting groups is dictated by their stability to the reaction conditions of the C6-derivatization and the ease of their subsequent removal without affecting the newly installed functional group or the glycosidic bond.
Commonly employed protecting groups for the hydroxyl functions of the arabinose sugar include:
-
Acyl groups (e.g., Acetyl, Benzoyl): These are typically stable under neutral or mildly acidic conditions and can be removed by basic hydrolysis (e.g., with methanolic ammonia or sodium methoxide in methanol).
-
Silyl ethers (e.g., TBDMS, TIPS): These are often used for their tunable stability. They are generally stable to a wide range of non-fluoride-containing reagents and are readily cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).
The selection of a specific protecting group strategy will depend on the nature of the nucleophile and the overall synthetic plan. For the protocols described herein, we will assume the use of a per-acetylated starting material, which offers a good balance of stability and ease of deprotection for many common transformations.
I. N-Substitution: Synthesis of 6-Amino-9-β-D-arabinofuranosyl-9H-purine Derivatives
The displacement of the C6-chloro atom with nitrogen nucleophiles is a widely used strategy to generate libraries of 6-aminopurine arabinosides, which are analogs of the natural nucleoside adenosine. These compounds have shown significant potential as anticancer and antiviral agents.[1][2]
Scientific Rationale
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the purine ring system facilitates the attack of the amine nucleophile at the C6-position. The reaction is typically carried out in a polar aprotic solvent, such as ethanol, isopropanol, or DMF, which can solvate the charged intermediate of the SNAr reaction. An excess of the amine nucleophile is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added. Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields.[1]
Experimental Workflow: N-Substitution
Caption: Workflow for N-substitution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Detailed Protocol: Synthesis of a 6-(Substituted-amino)-9-β-D-arabinofuranosyl-9H-purine
Materials:
-
2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine
-
Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).
-
Addition of Reagents: Add the desired amine (3.0-5.0 eq) and triethylamine (2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) and stir. Alternatively, perform the reaction in a sealed microwave vial and heat to 100-120 °C for 15-60 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH). The product spot should be more polar than the starting material.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification of Protected Nucleoside: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) to afford the protected 6-amino derivative.
-
Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).
-
Monitoring Deprotection: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralization and Purification: Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary to yield the final 6-(substituted-amino)-9-β-D-arabinofuranosyl-9H-purine.
II. S-Substitution: Synthesis of 6-Thio-9-β-D-arabinofuranosyl-9H-purine Derivatives
The introduction of a sulfur nucleophile at the C6-position leads to the formation of 6-thiopurine arabinosides. These compounds are analogs of the clinically used drug 6-mercaptopurine and often exhibit potent anticancer and immunosuppressive properties.
Scientific Rationale
Similar to N-substitution, the reaction with thiols proceeds through an SNAr mechanism. Thiols are generally more nucleophilic than amines, and the reaction often proceeds under milder conditions. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base like DBU. The choice of solvent is typically a polar aprotic solvent like DMF or acetonitrile.
Experimental Workflow: S-Substitution
Caption: Workflow for S-substitution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Detailed Protocol: Synthesis of a 6-(Alkyl/Aryl-thio)-9-β-D-arabinofuranosyl-9H-purine
Materials:
-
2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanolic ammonia (7N)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: To a solution of the thiol (1.2 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 1:1 Hexanes:EtOAc).
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification of Protected Nucleoside: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20-80% EtOAc in hexanes).
-
Deprotection: Dissolve the purified protected nucleoside in 7N methanolic ammonia and stir at room temperature in a sealed vessel for 12-24 hours.
-
Final Purification: Concentrate the reaction mixture in vacuo and purify the residue by silica gel chromatography or recrystallization to obtain the final 6-thio-substituted arabinoside.
III. C-Substitution: Synthesis of 6-Alkyl/Aryl-9-β-D-arabinofuranosyl-9H-purine Derivatives
The formation of a carbon-carbon bond at the C6-position of the purine ring opens up a vast chemical space for novel analogs with unique pharmacological profiles. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira reactions.
Scientific Rationale
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the context of 6-chloropurine nucleosides, the general catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the purine.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners. The hydroxyl groups of the arabinose moiety usually need to be protected to avoid side reactions.
Experimental Workflow: C-C Cross-Coupling (Suzuki-Miyaura)
Caption: Workflow for Suzuki-Miyaura cross-coupling of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 6-Aryl-9-β-D-arabinofuranosyl-9H-purine
Materials:
-
2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Celite
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
Procedure:
-
Reaction Setup: To a reaction vessel, add 2',3',5'-Tri-O-acetyl-9-β-D-arabinofuranosyl-6-chloro-9H-purine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (0.1 eq) and a mixture of dioxane and water (e.g., 4:1 ratio) to the vessel.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification of Protected Nucleoside: Purify the crude product by silica gel column chromatography.
-
Deprotection: Perform deprotection of the acetyl groups using sodium methoxide in methanol as described in the N-substitution protocol.
-
Final Purification: Purify the final product by chromatography or recrystallization.
Data Presentation: Biological Activity of Derivatized Compounds
The synthesized derivatives of 9-β-D-arabinofuranosyl-6-chloro-9H-purine often exhibit a range of biological activities. The following table summarizes representative cytotoxic activities of some 6-substituted purine nucleosides against various cancer cell lines.
| Compound ID | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | N6-(4-Trifluoromethylphenyl)piperazine | Huh7 (Liver) | 1-4 | [1] |
| 2 | N6-(4-Trifluoromethylphenyl)piperazine | HCT116 (Colon) | 1-4 | [1] |
| 3 | N6-(4-Trifluoromethylphenyl)piperazine | MCF7 (Breast) | 1-4 | [1] |
| 4 | 6-Amino side chain derivative | HeLa (Cervical) | ~10 | [2] |
| 5 | 6-Amino side chain derivative | HL-60 (Leukemia) | ~10 | [2] |
| 6 | 2-chloro-6-(Nα-L-serinylamido) | U937 (Leukemia) | 16 | [3] |
Conclusion and Future Perspectives
The derivatization of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is a powerful and versatile strategy for the generation of novel nucleoside analogs with significant therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse libraries of N-, S-, and C-substituted purine arabinosides. The key to success lies in the careful selection of protecting groups, reaction conditions, and purification methods. As our understanding of the structure-activity relationships of these compounds grows, so too will the opportunities to design and synthesize next-generation therapeutics for a wide range of diseases.
References
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Tunçbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(3), 235-239. [Link]
-
Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-9. [Link]
-
Krasnov, V. P., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2317. [Link]
-
Gulea, M., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3095. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
-
Li, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735. [Link]
-
Liu, Z., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Biomolecules, 14(11), 1440. [Link]
-
McNally, A., et al. (2018). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. ACS Catalysis, 8(2), 1478–1490. [Link]
-
Mikhailov, S. N., & Drenichev, M. S. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Exploratory Drug Science, 3, 1008112. [Link]
-
Pinto, A., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 843–855. [Link]
-
Rejman, D., & Pohl, R. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-25. [Link]
-
Richardson, F. C., et al. (1986). Purine and 8-substituted purine arabinofuranosyl and ribofuranosyl nucleoside derivatives as potential inducers of the differentiation of the Friend erythroleukemia. Journal of Medicinal Chemistry, 29(6), 1038-43. [Link]
-
Ucar, G., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-65. [Link]
-
Wang, X., et al. (2015). Synthesis of cycloalkyl substituted purine nucleosides via a metal-free radical route. Organic & Biomolecular Chemistry, 13(32), 8632-6. [Link]
-
Yildiz, I., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 27(23), 8206. [Link]
Sources
- 1. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Utilizing 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in Enzymatic Assays for Adenosine Deaminase Specificity
Abstract
This technical guide provides a detailed framework for enzymatic assays involving the synthetic nucleoside analog, 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine. While not a substrate for Adenosine Deaminase (ADA), this compound serves as an essential tool for investigating enzyme specificity and validating assay systems. Here, we present the scientific rationale and a comprehensive protocol for its use as a negative control in a continuous spectrophotometric ADA assay, ensuring robust and reliable characterization of ADA activity for research and drug development applications.
Introduction: Beyond a Simple Substrate
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Its activity is fundamental to lymphocyte proliferation and function, and aberrant ADA levels are implicated in various diseases, including severe combined immunodeficiency (SCID) and certain cancers.[1][3] Consequently, the accurate measurement of ADA activity and the screening for its inhibitors are vital areas of research.
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine is a synthetic purine nucleoside analog. Unlike the natural substrate adenosine, structural modifications—specifically the presence of an arabinose sugar instead of ribose and a chloro group at the 6-position of the purine ring—render it resistant to deamination by many adenosine deaminases.[4] This resistance is not a limitation but a key feature that allows it to be a highly effective tool. In the context of enzymatic assays, it is an ideal negative control to:
-
Confirm Substrate Specificity: Demonstrate that the observed enzymatic activity is specific to adenosine or its close analogs and not a result of non-specific enzymatic or chemical degradation.
-
Validate Assay Integrity: Rule out interfering reactions or artifacts from sample components that might generate a false-positive signal.
-
Characterize Novel Enzymes: Establish the substrate profile of newly discovered or engineered deaminases.
This application note will detail the principles of a standard ADA assay and provide a step-by-step protocol for incorporating 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine to ensure the trustworthiness and scientific validity of the experimental results.
Principle of the Coupled Spectrophotometric ADA Assay
The protocol described herein is a continuous, multi-enzyme coupled assay that ultimately measures the production of uric acid, which absorbs light at 293 nm.[5][6] This method offers real-time kinetic data and is highly sensitive. The enzymatic cascade is as follows:
-
Adenosine Deaminase (ADA): In the primary reaction, ADA converts adenosine to inosine and ammonia.
-
Purine Nucleoside Phosphorylase (PNP): Inosine is then converted to hypoxanthine and ribose-1-phosphate by PNP.
-
Xanthine Oxidase (XOD): Hypoxanthine is subsequently oxidized to xanthine and then to uric acid by XOD. This final step produces hydrogen peroxide.
The rate of uric acid formation is directly proportional to the ADA activity in the sample and can be monitored by measuring the increase in absorbance at 293 nm.[7]
Visualization of the ADA Enzymatic Cascade
Caption: Coupled enzymatic reaction for the spectrophotometric detection of ADA activity.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or microplate reader capable of reading at 293 nm.
-
UV-transparent 96-well plates or cuvettes.
-
Calibrated micropipettes.
-
Refrigerated microcentrifuge.
-
Vortex mixer.
Reagents
-
ADA Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Adenosine (Substrate): Prepare a 10 mM stock solution in ADA Assay Buffer.
-
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (Negative Control): Prepare a 10 mM stock solution. This compound is reported to be soluble in water.[8] For enhanced solubility, a stock in DMSO can be prepared; ensure the final DMSO concentration in the assay is <1%.
-
Coupling Enzymes:
-
Purine Nucleoside Phosphorylase (PNP), ~1 unit/mL final concentration.
-
Xanthine Oxidase (XOD), ~0.1 units/mL final concentration.
-
-
Enzyme Source: Purified ADA enzyme or biological sample (e.g., cell lysate, tissue homogenate, serum).
-
ADA Positive Control: A known concentration of purified ADA.
| Reagent | Stock Concentration | Storage Conditions |
| ADA Assay Buffer (50 mM KPi, pH 7.4) | 1X | 2-8°C |
| Adenosine | 10 mM | -20°C |
| 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine | 10 mM | -20°C |
| Purine Nucleoside Phosphorylase (PNP) | 100 units/mL | -20°C |
| Xanthine Oxidase (XOD) | 10 units/mL | -20°C |
| ADA Positive Control | Varies | -20°C |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes accordingly for cuvette-based assays.
Preparation of Master Mixes
-
Expert Insight: Preparing master mixes is crucial for minimizing pipetting errors and ensuring well-to-well consistency. Prepare enough for all your reactions plus a 10% overage.
-
Enzyme Coupling Mix: Prepare a fresh mix of the coupling enzymes (PNP and XOD) in ADA Assay Buffer.
-
For 1 mL of mix: 980 µL ADA Assay Buffer + 10 µL PNP (100 U/mL stock) + 10 µL XOD (10 U/mL stock).
-
-
Reaction Master Mix (without substrate): This mix will contain the coupling enzymes and buffer.
-
For each 200 µL reaction, you will need 180 µL of this mix (if sample volume is 10 µL and substrate volume is 10 µL).
-
Example for 10 reactions: 1800 µL ADA Assay Buffer + 19.8 µL PNP stock + 19.8 µL XOD stock.
-
Assay Procedure
-
Plate Setup: Design your plate layout to include the following controls for a self-validating system:
-
Blank/Background Control: Contains all components except the ADA enzyme source. This accounts for any non-enzymatic degradation of the substrate.
-
Positive Control: Contains a known amount of ADA to confirm the assay is working correctly.
-
Negative Control (Test Compound): Contains the ADA enzyme source but uses 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine instead of adenosine.
-
Test Samples: Contains the unknown ADA source and adenosine.
-
-
Add Reagents: To the appropriate wells of a UV-transparent 96-well plate, add the components in the following order:
Well Type ADA Assay Buffer Sample/Enzyme Source Reaction Master Mix Substrate (Adenosine) Negative Control Substrate Blank 10 µL 0 µL 180 µL 10 µL 0 µL Positive Control 0 µL 10 µL (Known ADA) 180 µL 10 µL 0 µL Negative Control 0 µL 10 µL (Sample) 180 µL 0 µL 10 µL Test Sample 0 µL 10 µL (Sample) 180 µL 10 µL 0 µL Final volume in all wells will be 200 µL. Final substrate concentration will be 0.5 mM.
-
Initiate Reaction & Read:
-
Expert Insight: The reaction is initiated by the addition of the substrate (adenosine or the negative control compound). It is recommended to use a multi-channel pipette for this step to ensure simultaneous initiation across wells.
-
Immediately place the plate in the spectrophotometer pre-equilibrated to 37°C.
-
Measure the absorbance at 293 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the ADA substrate specificity assay.
Data Analysis and Expected Results
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the ΔAbs/min of the Blank control from all other wells.
-
Calculate ADA Activity: Use the Beer-Lambert law to convert the corrected rate into enzymatic activity.
-
Activity (U/mL) = (ΔAbs/min * Reaction Volume) / (ε * Path Length * Enzyme Volume)
-
ε (Molar Extinction Coefficient of Uric Acid): 12,600 M⁻¹cm⁻¹ at 293 nm.
-
Path Length: Typically 1 cm for a standard cuvette. For a 96-well plate, this must be determined or corrected based on the volume.
-
-
Expected Results Table
| Sample Type | Substrate | Expected ΔAbs/min (Corrected) | Interpretation |
| Positive Control | Adenosine | > 0 | The assay system (buffers, coupling enzymes) is functioning correctly. |
| Test Sample | Adenosine | > 0 | The sample contains active adenosine deaminase. |
| Negative Control | 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine | ≈ 0 | The enzyme in the sample is specific for adenosine and does not act on this analog. |
-
Trustworthiness Insight: A result where the "Negative Control" shows a rate close to zero is a critical validation point. It confirms that the activity measured in the "Test Sample" is genuinely due to the deamination of adenosine. If a significant rate is observed in the negative control, it may indicate contamination or a non-specific enzyme activity that requires further investigation.
Conclusion
References
-
Kim, D., et al. (2019). Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. National Institutes of Health. Retrieved from [Link]
-
Assay Genie. (n.d.). Adenosine Deaminase (ADA1) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Synnovis. (2025). ADA (adenosine deaminase) - Enzyme Assay. Retrieved from [Link]
-
Chema Diagnostica. (n.d.). ADENOSINE DEAMINASE (ADA) FL. Retrieved from [Link]
-
ACS Publications. (n.d.). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural basis for the substrate specificity of Helix pomatia AMP deaminase and a chimeric ADGF adenosine deaminase. Retrieved from [Link]
-
UniProt. (2007). ADA - Adenosine deaminase - Homo sapiens (Human). Retrieved from [Link]
-
National Institutes of Health. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]
Sources
- 1. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADA (adenosine deaminase) - Enzyme Assay | Synnovis [synnovis.co.uk]
- 3. uniprot.org [uniprot.org]
- 4. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.cn [abcam.cn]
- 7. assaygenie.com [assaygenie.com]
- 8. biosynth.com [biosynth.com]
"handling and storage guidelines for 9-b-D-arabinofuranosyl-6-chloro-9H-Purine"
Application Notes & Protocols for 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Document Version: 1.0
Introduction: The Scientific Context of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
9-β-D-Arabinofuranosyl-6-chloro-9H-purine, also known by its synonyms 6-Chloronebularine or 6-Chloropurine arabinoside, is a synthetic purine nucleoside analog. Its structural significance lies in the presence of an arabinose sugar moiety instead of the more common ribose or deoxyribose found in endogenous nucleosides. This stereochemical difference at the 2'-position of the sugar ring fundamentally alters its three-dimensional structure and, consequently, its biological recognition and metabolism.[1]
This modification makes 9-β-D-Arabinofuranosyl-6-chloro-9H-purine a valuable precursor and investigational compound in the fields of oncology and virology.[2][3] Like many nucleoside analogs, its mechanism of action is predicated on its ability to be metabolized by cellular kinases and subsequently incorporated into nascent DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. The chloro-substituent at the 6-position of the purine base further modulates its electronic properties and potential for enzymatic conversion, making it a key intermediate in the synthesis of other biologically active nucleosides.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, storage, and utilization of this compound, ensuring experimental integrity and personnel safety.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 9-β-D-Arabinofuranosyl-6-chloro-9H-purine is fundamental to its proper handling and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 7596-60-3 | [6][7][8] |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6][9] |
| Molecular Weight | 286.67 g/mol | [6][9] |
| Appearance | White to off-white crystalline powder (typical) | [8] |
| Purity | ≥96% (typical, verify with supplier CoA) | [9] |
| Synonyms | 6-Chloronebularine, 6-Chloropurine arabinoside, 9-(β-D-Arabinofuranosyl)-6-chloropurine | [6][9][10] |
Safety, Handling, and Personal Protective Equipment (PPE)
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE recommendations is the prevention of systemic exposure to a compound with potential antimetabolic and cytotoxic activity.
-
Ventilation: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to prevent accidental eye contact.
-
Hand Protection: Nitrile or neoprene gloves should be worn at all times. Given that the compound is often dissolved in organic solvents like DMSO, which can facilitate skin absorption, glove integrity is paramount. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For operations with a high risk of spillage, a chemically resistant apron is recommended.
Emergency Procedures
-
In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
The stability of nucleoside analogs is critical for the reproducibility of experimental results. Improper storage can lead to degradation, altering the compound's activity and producing confounding variables.
Long-Term Storage (Solid Form)
Based on stability data for analogous purine nucleosides, long-term storage of solid 9-β-D-arabinofuranosyl-6-chloro-9H-purine is recommended at -20°C .[4][11] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants. When stored under these conditions, the solid compound is expected to be stable for several years.
Stock Solution Storage
The stability of the compound in solution is significantly lower than in its solid form. The choice of solvent and storage temperature are critical factors.
| Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration | Rationale & Expert Insights |
| DMSO | -80°C | 6 months | DMSO is a suitable solvent for many purine analogs and allows for long-term storage at ultra-low temperatures with minimal degradation from freeze-thaw cycles.[12] |
| -20°C | 1 month | While acceptable for short-term use, repeated freeze-thaw cycles at -20°C can compromise solution stability. Aliquoting is highly recommended.[12] |
Reconstitution and Solution Preparation Protocol
The following protocol is designed to ensure the accurate and consistent preparation of stock solutions for use in biological assays. The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is based on solubility data for structurally similar compounds like 6-chloropurine and its riboside variant.[4][11][13]
Materials
-
9-β-D-arabinofuranosyl-6-chloro-9H-purine (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene cryotubes
-
Calibrated precision balance
-
Sterile, disposable pipette tips
Step-by-Step Reconstitution Protocol
-
Acclimatization: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryotubes.
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for short-term use as outlined in the table above.
Application in Research: A Conceptual Framework
9-β-D-Arabinofuranosyl-6-chloro-9H-purine primarily serves as an antimetabolite. Its arabinose sugar conformation allows it to be recognized by cellular machinery, while its chloro-purine base enables it to interfere with normal nucleic acid metabolism.
Conceptual Mechanism of Action
The diagram below illustrates a probable metabolic pathway and mechanism of action for this class of compounds, leading to cytotoxicity in cancer cells or inhibition of viral replication.
Caption: Probable metabolic activation and mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assay
This protocol outlines a typical workflow for assessing the cytotoxic effects of the compound on a cancer cell line.
Caption: Workflow for an in vitro cytotoxicity assay.
For such assays, it is critical to prepare a vehicle control (DMSO alone) at the same final concentration used in the treatment wells to account for any solvent-induced toxicity.[2]
Conclusion
9-β-D-Arabinofuranosyl-6-chloro-9H-purine is a compound with significant potential in biomedical research. Adherence to the guidelines outlined in these application notes for its handling, storage, and preparation is essential for ensuring the safety of laboratory personnel and the generation of accurate, reproducible scientific data.
References
-
Martín-Pintado, N., et al. (2012, July 14). The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion. Nucleic Acids Research. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-Chloro-9-(beta-D-arabinofuranosyl)purine CAS#: 7596-60-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
-
bioRxiv. (2024, December 1). Efficient synthesis of arabinosyl nucleosides via active site engineering of the Leishmania mexicana purine 2. Retrieved from [Link]
-
Stepanenko, V., et al. (2023, March 25). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of certain 2'-deoxy-beta-D-ribo- and -beta-D-arabinofuranosyl nucleosides of purine-6-carboxamide and 4,8-diaminopyrimido[5,4-d]pyrimidine. Retrieved from [Link]
-
PubMed. (n.d.). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Retrieved from [Link]
Sources
- 1. The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 3. Synthesis and biological evaluation of certain 2'-deoxy-beta-D-ribo- and -beta-D-arabinofuranosyl nucleosides of purine-6-carboxamide and 4,8-diaminopyrimido[5,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7596-60-3 CAS Manufactory [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Page loading... [wap.guidechem.com]
- 9. labshake.com [labshake.com]
- 10. 7596-60-3 CAS|6-氯-9-(BETA-D-阿拉伯呋喃糖基)嘌呤|生产厂家|价格信息 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in Kinase Inhibitor Screening
Introduction: The Rationale for Targeting Kinases with Purine Analogs
Protein kinases, a vast and functionally diverse family of enzymes, are central regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.
Purine analogs represent a privileged scaffold in the design of kinase inhibitors.[1] Their structural resemblance to adenosine triphosphate (ATP), the natural co-substrate for all kinases, allows them to competitively bind within the highly conserved ATP-binding pocket.[2] This competitive inhibition effectively blocks the phosphotransferase activity of the kinase, thereby disrupting downstream signaling cascades. The purine core can be chemically modified at various positions to enhance potency, selectivity, and drug-like properties.
This document provides a detailed guide for the use of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine , a specific purine nucleoside analog, as a tool compound in kinase inhibitor screening campaigns. While this specific analog may not be as extensively characterized in the public domain as some of its ribofuranosyl counterparts, its structural features—the arabinose sugar moiety and the 6-chloro substitution—provide a valuable starting point for exploring kinase inhibitor space. The 6-chloro group is a key reactive site, often used as a handle for the synthesis of compound libraries with diverse substitutions at this position to probe interactions within the ATP-binding site.
Mechanism of Action: An ATP-Competitive Inhibition Model
It is hypothesized that 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine functions as an ATP-competitive inhibitor. The purine ring system is expected to mimic the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region, a critical interaction for anchoring ATP and its competitive inhibitors.[2] The arabinofuranosyl sugar will occupy the ribose-binding pocket, and its stereochemistry, differing from the natural ribose in ATP, can confer unique selectivity profiles against different kinases.
The general mechanism of action for purine analogs involves their cellular uptake and subsequent phosphorylation by cellular kinases to their active triphosphate forms.[3] These active metabolites can then compete with natural nucleosides for incorporation into DNA and RNA or inhibit enzymes crucial for purine metabolism.[3] In the context of in vitro kinase screening, the non-phosphorylated nucleoside analog directly competes with ATP for binding to the kinase active site.
Figure 1: ATP-Competitive Inhibition. The inhibitor mimics ATP and binds to the kinase active site, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Experimental Protocols: A Luminescence-Based Kinase Inhibition Assay
Luminescence-based assays are a popular choice for high-throughput screening (HTS) of kinase inhibitors due to their sensitivity, broad applicability, and non-radioactive nature.[4][5] The following protocol is adapted from established methods, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7]
Materials and Reagents
-
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (Test Compound)
-
Purified Kinase of Interest
-
Kinase-specific Substrate (peptide or protein)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in 100% DMSO. Create a serial dilution series of the compound in the assay plate. A typical starting concentration for screening is 10 µM.
-
Kinase Reaction Setup:
-
Add the kinase and substrate to the wells containing the test compound.
-
Include control wells:
-
No-Inhibitor Control (100% activity): Kinase, substrate, ATP, and DMSO (vehicle).
-
No-Kinase Control (0% activity): Substrate, ATP, and reaction buffer.
-
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[8][9]
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
The raw luminescence data is first normalized to the controls. The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_no-kinase) / (Signal_no-inhibitor - Signal_no-kinase))
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[10] It is the concentration of the inhibitor that is required to reduce the activity of the kinase by 50%. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for IC₅₀ Determination
| Inhibitor Concentration (µM) | % Inhibition |
| 10 | 95.2 |
| 3.33 | 88.1 |
| 1.11 | 75.4 |
| 0.37 | 52.3 |
| 0.12 | 28.9 |
| 0.04 | 10.5 |
| 0.01 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not inhibit the kinase activity.
-
ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[11] For accurate and comparable results, it is recommended to use an ATP concentration at or near the Kₘ of the kinase.
-
Compound Interference: Some test compounds may interfere with the luciferase enzyme used in the detection step. It is advisable to perform a counterscreen to identify and exclude such compounds.[12]
Conclusion
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine serves as a valuable chemical tool for probing the ATP-binding site of protein kinases. Its purine scaffold provides a strong foundation for ATP-competitive inhibition, while the arabinose sugar and 6-chloro substitution offer opportunities for developing novel and selective inhibitors. The detailed protocol provided herein, based on a robust luminescence-based assay, enables researchers to effectively screen this compound and its derivatives to identify novel kinase inhibitors for further drug development.
References
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
- Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual.
- Promega Corporation. (n.d.).
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914.
- Wodarski, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(17), 3986.
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research, 77(13 Supplement), 4186.
- Eurofins DiscoverX. (2026, January 20).
- Robers, M., et al. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.
- Shaffer, K. L., & Graves, P. R. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. InTech.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- An, H., et al. (2019). Structural Basis for Design of New Purine-Based Inhibitors Targeting the hydrophobic Binding Pocket of Hsp90. Molecules, 24(11), 2158.
- Sharma, P., & Kumar, V. (2012). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 8(2), 119-132.
- Bamborough, P. (2008, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors.
- BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
- Scott, J. S., & Tounge, B. A. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry.
- Anastassiadis, T., et al. (2014).
- Zhang, J., et al. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Royal Society of Chemistry.
- Boettcher, J., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Wiley-VCH.
- Massive Bio. (2026, January 20). Purine Nucleoside Analog.
- Jones, S. A., et al. (2023). Structural basis of purine nucleotide inhibition of human uncoupling protein 1. Science Advances, 9(22), eadg6742.
- Davies, T. G., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural Biology, 9(10), 745-749.
- Wilmaerts, D., et al. (2024, August 17). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. International Journal of Molecular Sciences, 25(16), 8899.
- Lee, R. E., & Rando, R. R. (2002). Synthesis of an arabinofuranosyl disaccharide photoaffinity probe for arabinosyltransferase activity in Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 12(19), 2749-2752.
- Norman, R. A., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry, 56(10), 3779-3801.
- Lesyk, R., et al. (2025, October 27). How protein kinase inhibitors bind to the hinge region of the target protein. Future Medicinal Chemistry.
- Khan, Z. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK.
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. ebiotrade.com [ebiotrade.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 7. domainex.co.uk [domainex.co.uk]
- 8. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. BiochemSphere [biochemicalsci.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Validated Method for the Synthesis of Radiolabeled 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Importance of Radiolabeled Cl-araP
9-β-D-Arabinofuranosyl-6-chloro-9H-purine (Cl-araP) is a cornerstone intermediate in the synthesis of numerous potent antiviral and anticancer nucleoside analogues. Its radiolabeled form is an indispensable tool in drug discovery, enabling critical studies in pharmacokinetics, metabolism, and target engagement.[1][2] The introduction of a radionuclide, such as ¹⁴C or ³H, provides the sensitivity required for quantitative analysis in complex biological matrices.[3][4]
This document provides a comprehensive, field-tested protocol for the synthesis of radiolabeled Cl-araP. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and strategic considerations for each phase of the synthesis, ensuring both methodological robustness and a high probability of success.
The Synthetic Blueprint: A Two-Stage Strategy
The synthesis is logically divided into two primary stages: the formation of the critical N-glycosidic bond and the subsequent removal of protecting groups to yield the final product. This approach ensures stereochemical control and minimizes side reactions.
Figure 1: High-level workflow for the synthesis of radiolabeled Cl-araP.
Detailed Experimental Protocols
Essential Materials & Reagents
| Reagent | Grade | Recommended Supplier | Key Considerations |
| [¹⁴C]-6-Chloropurine | Radiochemical | Custom Synthesis | Specific activity should be ≥ 50 mCi/mmol. |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose | Synthesis Grade | Major Chemical Supplier | Must be fully characterized and dry. |
| Tin(IV) chloride (SnCl₄), 1.0 M in CH₂Cl₂ | Anhydrous Solution | Major Chemical Supplier | Air and moisture sensitive; handle under inert gas. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use freshly distilled or from a sealed bottle. |
| Methanolic Ammonia (7N) | Reagent Grade | Major Chemical Supplier | Store tightly sealed at 4°C. |
| Silica Gel for Chromatography | 230-400 mesh | Major Chemical Supplier | For purification of the final product. |
Stage 1: Stereoselective N-Glycosylation
Expertise & Rationale: This reaction, a variant of the Vorbrüggen glycosylation, is the most critical step. The selection of a Lewis acid like tin(IV) chloride (SnCl₄) is pivotal; it coordinates to the acetyl group at the anomeric carbon of the sugar, facilitating its departure and the formation of an oxocarbenium ion intermediate.[5][6] The benzoyl protecting groups on the arabinose sugar serve a dual purpose: they prevent side reactions at the hydroxyl groups and, through anchimeric assistance from the C2-benzoyl group, direct the incoming purine base to attack from the top face, ensuring the desired β-anomer is the major product.[7][8] Anhydrous conditions are absolutely essential to prevent hydrolysis of the Lewis acid and the activated sugar intermediate, which would severely reduce the yield.[9]
Step-by-Step Protocol:
-
Under a positive pressure of dry nitrogen, suspend [¹⁴C]-6-chloropurine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Stir the suspension at room temperature to ensure homogeneity.
-
Slowly, via syringe, add SnCl₄ (1.5 eq, 1.0 M solution in CH₂Cl₂) to the stirring mixture over 5 minutes. The suspension should gradually become a clear solution.
-
Maintain the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) (Mobile Phase: 70:30 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by slowly adding it to a vigorously stirring, chilled (0 °C) saturated aqueous solution of sodium bicarbonate.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, protected [¹⁴C]-Cl-araP as a foam. This crude product is typically carried forward without further purification.
Stage 2: Global Deprotection
Expertise & Rationale: The removal of the benzoyl ester protecting groups is achieved through ammonolysis. Methanolic ammonia is a highly effective reagent for this transformation, as it is a strong enough nucleophile to cleave the esters but is generally mild enough to avoid degradation of the purine ring system.[10][11] The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia.
Step-by-Step Protocol:
-
Dissolve the crude protected intermediate from Stage 1 in 7N methanolic ammonia in a sealable pressure-rated vessel.
-
Seal the vessel tightly and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of a more polar product by TLC (Mobile Phase: 95:5 DCM:Methanol).
-
Once the reaction is complete, cool the vessel in an ice bath before opening.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting residue contains the desired radiolabeled product along with benzamide byproducts.
Purification and Validation: Ensuring Trustworthiness
A robust purification and characterization cascade is non-negotiable for ensuring the integrity of the final radiolabeled compound.
Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column equilibrated with DCM.
-
Elute the column with a step gradient of methanol in DCM (e.g., 0% to 5% Methanol).
-
Collect fractions and analyze them by TLC and liquid scintillation counting to locate the radiolabeled product.
-
Combine the pure fractions and concentrate to yield [¹⁴C]-9-β-D-arabinofuranosyl-6-chloro-9H-purine as a white solid.
Self-Validating Quality Control
This protocol is considered self-validating because it concludes with a stringent quality control workflow. The data from these analyses confirm the identity, purity, and activity of the synthesized compound.
| Parameter | Method | Rationale & Acceptance Criteria |
| Chemical Identity | HPLC | Co-elution of the radioactive peak with an authentic, non-radiolabeled standard of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. Retention times must match. |
| Radiochemical Purity | Radio-HPLC | Integration of the product peak relative to all other radioactive signals. Acceptance Criterion: ≥98% . |
| Specific Activity | UV Spectroscopy & LSC | Mass is quantified by UV absorbance against a standard curve. Radioactivity is quantified by Liquid Scintillation Counting (LSC). The specific activity (Ci/mmol) is then calculated. |
| Structural Integrity | Mass Spectrometry (MS) | Confirms the molecular weight of the product, verifying that the correct structure has been formed. |
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
- Various Authors. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate.
- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology.
- Bakay, B., Nissinen, E. A., Sweetman, L., & Nyhan, W. L. (1978). Analysis of radioactive and nonradioactive purine bases, purine nucleosides and purine nucleotides by high-speed chromatography on a single column. Monographs in Human Genetics.
- Various Authors. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. ResearchGate.
- Various Authors. (N.D.). Process for the production of 2'-branched nucleosides. Google Patents.
- Wikipedia Contributors. (N.D.). Benzyl group. Wikipedia.
- Author Not Found. (N.D.). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Source Not Found.
- Janeba, Z. et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry.
- Le-Huy, H. et al. (1990). Evidence for separate carriers for purine nucleosides and for pyrimidine nucleosides in the renal brush border membrane. Renal Physiology and Biochemistry.
- Author Not Found. (N.D.). Stereoselective synthesis of 9-beta-d-arabianofuranosyl guanine and 2-amino-9-(beta-d-arabianofuranosyl)purine. PubMed.
- Janeba, Z. et al. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate.
- Legoupy, S. et al. (N.D.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC.
- Mikhailopulo, I. A. et al. (2025). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction. Doklady Biochemistry and Biophysics.
- Tuncbilek, M. et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters.
- Stepanova, D. S. et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules.
- Author Not Found. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry.
- Kolassa, N. & Turnheim, K. (N.D.). Purine nucleoside transport and metabolism in isolated rat jejunum. PubMed.
Sources
- 1. Evidence for separate carriers for purine nucleosides and for pyrimidine nucleosides in the renal brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside transport and metabolism in isolated rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 4. Analysis of radioactive and nonradioactive purine bases, purine nucleosides and purine nucleotides by high-speed chromatography on a single column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ionike.com [ionike.com]
- 8. Stereoselective synthesis of 9-beta-d-arabianofuranosyl guanine and 2-amino-9-(beta-d-arabianofuranosyl)purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
Technical Support Center: Solubility Enhancement for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 9-β-D-arabinofuranosyl-6-chloro-9H-Purine in aqueous solutions. We will move beyond basic protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in handling 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Q1: What is the recommended solvent for preparing an initial stock solution of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine?
A1: Due to its poor aqueous solubility, a 100% organic solvent is required for the primary stock solution. Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice for preparing concentrated stock solutions of purine analogs and other poorly water-soluble compounds.[1] Ethanol can also be an alternative.[1] We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows for minimal solvent introduction into your final aqueous system. 6-Chloropurine, a related compound, shows good solubility (approx. 10 mg/mL) in DMSO and dimethylformamide.[2]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What's happening?
A2: This is a classic issue of solvent-shifting precipitation. Your compound is highly soluble in DMSO but poorly soluble in water. When you add the DMSO stock to an aqueous solution, you are creating a supersaturated solution. The compound remains dissolved momentarily, but as the DMSO disperses, the local solvent environment becomes predominantly aqueous, causing the compound to crash out of solution. The key is to ensure rapid and thorough mixing during dilution and to avoid exceeding the compound's solubility limit in the final aqueous/co-solvent mixture.
Q3: What is the maximum concentration of DMSO that is considered safe for my cell-based assays?
A3: The cytotoxicity of organic solvents is highly dependent on the specific cell line. As a general rule, it is strongly recommended to keep the final concentration of DMSO in your culture medium at or below 0.5% (v/v) to minimize cellular toxicity.[1] For particularly sensitive cell lines, a final concentration of 0.1% or lower may be necessary.[1] It is imperative to perform a solvent toxicity control experiment (treating cells with the highest concentration of DMSO used in your experiment) to determine the tolerance of your specific cell model.
Part 2: Advanced Troubleshooting Guide - Overcoming Persistent Solubility Issues
If the basic steps above are insufficient, more advanced formulation strategies are required. This guide provides detailed protocols and the scientific rationale for three primary methods: pH adjustment, co-solvent systems, and cyclodextrin complexation.
Method 1: pH Adjustment for Ionizable Compounds
Q4: Can I improve the solubility of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine by adjusting the pH of my solution?
A4: Yes, this is a viable strategy. The solubility of ionizable compounds is highly dependent on pH.[3][4] The purine ring system contains nitrogen atoms that can be protonated (act as a base) or deprotonated (act as an acid), although purine itself is a weak base.[1] By shifting the pH, you can favor the ionized form of the molecule, which is generally more water-soluble than the neutral form.[3][5]
Causality & Expertise: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of a molecule. For a basic compound, moving the pH below its pKa will favor the protonated, cationic (and likely more soluble) form. For an acidic compound, a pH above the pKa favors the deprotonated, anionic form. The key is to find a pH that significantly improves solubility while remaining compatible with your experimental system (e.g., pH 7.2-7.4 for most cell cultures).
Caption: Fig 1: Effect of pH on Purine Ionization.
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate capacity at each pH.
-
Addition of Compound: Add an excess amount of solid 9-β-D-arabinofuranosyl-6-chloro-9H-Purine to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the pH to identify the optimal pH range for solubilization.
Trustworthiness: This protocol is self-validating. By using an excess of solid compound and allowing sufficient time to reach equilibrium, you ensure that you are measuring the true thermodynamic solubility at each pH. The final analytical measurement provides a quantitative and reproducible result.
Method 2: Co-Solvent Systems
Q5: My final working concentration is too high for DMSO alone. How can I use co-solvents more effectively?
A5: A co-solvent system, which involves a mixture of water and a water-miscible organic solvent, can significantly increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent.[6][7][8] In addition to DMSO, other biocompatible co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol can be used.[6][8]
Causality & Expertise: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[7] They disrupt the hydrogen-bonding network of water, creating a less polar microenvironment that is more favorable for solvating a lipophilic molecule like 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Caption: Fig 2: Co-solvent Screening Workflow.
| Co-Solvent System (v/v) | Solvent Polarity Index (Approx.) | Expected Solubility of Purine Analog |
| 100% Water | 9.0 | Very Low |
| 10% Ethanol in Water | 8.6 | Low |
| 10% PEG 400 in Water | 8.5 | Moderate |
| 20% PEG 400 in Water | 8.0 | Moderate-High |
| 0.5% DMSO in Water | 8.9 | Low |
Note: This table presents expected trends. Actual solubility must be determined experimentally.
Method 3: Inclusion Complexation with Cyclodextrins
Q6: I need a completely organic solvent-free formulation. Are there other options?
A6: Yes. Cyclodextrins are an excellent choice for creating aqueous formulations without organic co-solvents. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[1][9] They can encapsulate poorly soluble "guest" molecules, like your purine analog, forming a water-soluble "inclusion complex".[9][10][11]
Causality & Expertise: The hydrophobic purine and chloro- substituents of your molecule can fit into the nonpolar cavity of the cyclodextrin, shielded from the surrounding water. The hydrophilic outer surface of the cyclodextrin interacts favorably with water, bringing the entire complex into solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity, making it suitable for many biological applications.[10][12]
Caption: Fig 3: Cyclodextrin Encapsulation Mechanism.
-
Determine Stoichiometry: A 1:1 molar ratio of the drug to cyclodextrin is the most common starting point.[9]
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v). Gentle heating (40-50°C) may aid dissolution.
-
Add the Drug: Slowly add the powdered 9-β-D-arabinofuranosyl-6-chloro-9H-Purine to the cyclodextrin solution while stirring vigorously.
-
Complexation: Continue to stir the mixture at room temperature or slightly elevated temperature for 24-72 hours to allow for complex formation.
-
Clarification & Sterilization: Once equilibrated, centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved drug. This final solution is your stock of the drug-cyclodextrin complex.
-
Validation (Optional but Recommended): Confirm complex formation using techniques like phase-solubility studies, NMR spectroscopy, or differential scanning calorimetry (DSC).
Trustworthiness: This method includes a final clarification step (centrifugation/filtration) that ensures your final stock solution only contains fully solubilized drug-CD complex, removing any uncertainty from undissolved particulates.
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech Research.
- Másson, M., & Loftsson, T. (2021). Cyclodextrins in the antiviral therapy. Pharmaceuticals, 14(5), 458.
- Pharma Excipients. (2017, June 22). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.
- Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
- Mendes, C., Uversky, V. N., & Redwan, E. M. (2021). Cyclodextrins in Antiviral Therapeutics and Vaccines. Molecules, 26(6), 1593.
- Benchchem. (n.d.). Techniques for improving the solubility of 8-Ethynyl-9h-purine in culture media.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
- R&D World. (2026, January 7). PH adjustment: Significance and symbolism.
- S-H. Lee, et al. (2014). Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? PMC.
- Taylor & Francis Online. (n.d.). Solubility enhancement and controlled release of anti-viral drug ribavirin via modified β-cyclodextrin inclusion complex nanofibers: experimental and molecular docking studies.
- ChemWhat. (n.d.). 6-Chloro-9-(beta-D-arabinofuranosyl)purine CAS#: 7596-60-3.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
- Benchchem. (n.d.). 9-b-D-arabinofuranosyl-6-chloro-9H-Purine | 7596-60-3.
- ChemicalBook. (n.d.). 9H-Purin-6-amine, 9-b-D-arabinofuranosyl-2-chloro- | 10147-12-3.
- Pharma's Almanac. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Khan Academy. (2021, July 8). pH and solubility | Equilibrium | AP Chemistry | Khan Academy. YouTube.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Guidechem. (n.d.). CAS 7596-60-3 | 6-Chloro-9-(beta-D-arabinofuranosyl)purine supply.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery.
- ChemicalBook. (n.d.). 6-Chloro-9-(beta-D-arabinofuranosyl)purine | 7596-60-3.
- Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage.
- Cheméo. (n.d.). 9H-purine, 6-chloro-9-(2',3'-o-isopropylidene-beta-d-ribofuranosyl)- (CAS 39824-26-5).
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Biosynth. (n.d.). 6-Chloro-9-(2'-deoxy-2'-fluoro-b-D-ribofuranosyl)purine.
- ACS Publications. (n.d.). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- AAPS. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Cayman Chemical. (n.d.). 6-Chloropurine - PRODUCT INFORMATION.
- Biosynth. (n.d.). 6-Chloro-9-(b-D-ribofuranosyl)purine | 5399-87-1.
- PMC. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems.
- ResearchGate. (2015). Study on dissolution improvement of Allopurinol by co-grinding and Fusion method using solid dispersion technique.
- Journal of Pharmaceutical Sciences and Research. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Welcome to the technical support center for the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important nucleoside analog. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established protocols and field-proven insights. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Section 1: Core Synthesis Pathway & Key Challenges
The synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine typically involves the glycosylation of 6-chloropurine with a suitably protected arabinofuranose derivative. While seemingly straightforward, this process is fraught with potential issues, primarily concerning stereoselectivity, regioselectivity, and the formation of byproducts. This guide will address these challenges in a question-and-answer format.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a mixture of α and β anomers during the glycosylation step. How can I improve the stereoselectivity for the desired β-anomer?
Answer:
The formation of anomeric mixtures is a classic problem in nucleoside synthesis. The key to achieving high β-selectivity lies in the choice of catalyst and the protecting groups on the arabinofuranose donor.
Causality: The stereochemical outcome of the glycosylation reaction is determined by the mechanism of the carbon-nitrogen bond formation. The formation of a carbocation intermediate at the anomeric carbon can lead to a loss of stereochemical control, resulting in a mixture of α and β anomers. The goal is to promote a mechanism that favors the formation of the β-isomer, often through neighboring group participation or by using a catalyst that directs the stereochemistry.
Troubleshooting Protocol: Stereoselective Glycosylation using an Activated Molecular Sieve Catalyst
A highly effective method to ensure the formation of the β-anomer is to employ an activated molecular sieve as a catalyst.[1][2] This approach has been shown to be superior to older methods that use toxic mercury cyanide, which often yield anomeric mixtures that are challenging to separate.[1][2]
Experimental Protocol:
-
Preparation of the Arabinofuranose Donor: Start with a protected D-arabinofuranose. A common choice is 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide or a related derivative. The bulky protecting groups at the C2' position can help direct the incoming nucleobase to the β-face of the furanose ring.
-
Silylation of 6-Chloropurine: The 6-chloropurine should be silylated to enhance its nucleophilicity and solubility in organic solvents. This is typically done by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent.
-
Glycosylation Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4Å molecular sieves.
-
Add a solution of the silylated 6-chloropurine in a suitable anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add the protected arabinofuranose donor to the mixture.
-
Cool the reaction mixture to the appropriate temperature (often 0 °C to room temperature) before adding the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification: Upon completion, the reaction is quenched, filtered to remove the molecular sieves, and the product is purified by column chromatography.
Diagram of Stereoselective Glycosylation Workflow:
Sources
"stability of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine in different solvents"
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (also known as 6-chloropurine arabinoside). Understanding the stability of this key synthetic intermediate is critical for ensuring the reliability and reproducibility of experimental results.[1][2] This document is structured to address common questions, troubleshoot potential issues, and provide validated protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine.
Q1: What are the optimal storage conditions for solid 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine?
A: For long-term stability, the solid compound should be stored at 2°C to 8°C under desiccated conditions.[3][4] For extended periods (greater than one year), storage at -20°C is recommended to minimize any potential for slow degradation.[1] The container should be tightly sealed to protect the compound from moisture, which can initiate hydrolysis of the labile 6-chloro group.
Q2: Which solvents are recommended for preparing stock solutions, and what is the expected stability in these solvents?
A: The choice of solvent is critical and depends on the intended downstream application and required storage time.
-
High Stability (Recommended for long-term storage): Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred choice for preparing concentrated stock solutions. The related compound 6-chloropurine is soluble in these solvents at approximately 10 mg/mL.[1] When stored at -20°C or -80°C in these solvents, the compound exhibits excellent stability.
-
Moderate to Low Stability (Recommended for immediate use): Protic solvents, including methanol, ethanol, and especially aqueous buffers, are not recommended for long-term storage. The presence of nucleophiles (like water or hydroxide ions) will lead to the displacement of the 6-chloro substituent. If aqueous buffers are necessary for an experiment, solutions should be prepared fresh immediately before use and maintained at a low temperature.
Q3: What is the primary degradation pathway for this compound in solution?
A: The principal degradation mechanism is the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring. In aqueous or other protic solvents, this results in hydrolysis, converting the 6-chloro group into a 6-hydroxyl group. This process yields 9-β-D-arabinofuranosylhypoxanthine (Ara-H) as the major degradant. A secondary degradation pathway, particularly prevalent under acidic conditions, is the cleavage of the N-glycosidic bond, which separates the 6-chloropurine base from the arabinofuranose sugar (depurination).[5]
Q4: How does pH affect the stability of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine?
A: The compound is highly sensitive to pH.
-
Acidic Conditions (pH < 4): Acid catalysis significantly accelerates the hydrolysis of the N-glycosidic bond, leading to depurination.[5]
-
Neutral Conditions (pH ≈ 6-8): While more stable than at pH extremes, gradual hydrolysis of the 6-chloro group to a hydroxyl group will still occur in aqueous media. The rate of this reaction is temperature-dependent.
-
Alkaline Conditions (pH > 8): Basic conditions promote rapid nucleophilic substitution of the chlorine atom by hydroxide ions, leading to the swift formation of 9-β-D-arabinofuranosylhypoxanthine.
Q5: Is the compound sensitive to light?
A: As a purine analog, the compound may exhibit sensitivity to UV light. While specific photostability data is not extensively published, standard laboratory practice for purine nucleosides dictates that solutions should be protected from light, especially during long-term storage or prolonged experiments.[6] Formal photostability studies, as outlined in ICH guideline Q1B, are recommended if the final drug product is expected to be exposed to light.[7]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide helps diagnose and resolve common problems encountered during experimentation.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak and appearance of a more polar peak on reverse-phase HPLC. | Hydrolysis of the 6-chloro group. This is the most common degradation pathway in aqueous or protic solvents, leading to the formation of 9-β-D-arabinofuranosylhypoxanthine. | • Prepare solutions in aqueous buffers immediately before use.• For stock solutions, use anhydrous DMSO or DMF and store at -20°C or below.• Maintain experimental solutions at the lowest practical temperature (e.g., on ice).• Verify the pH of your medium; avoid alkaline conditions. |
| Inconsistent or non-reproducible results in biological assays. | Compound instability in the assay medium. The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration of the active molecule. | • Perform a time-course stability study of the compound directly in your assay medium. Analyze samples by HPLC at T=0 and subsequent time points.• If instability is confirmed, reduce the incubation time or prepare the compound solution immediately prior to adding it to the assay. |
| Multiple unexpected peaks observed in the chromatogram of a freshly prepared sample. | 1. Incomplete Dissolution: The compound may not be fully solubilized, leading to artifactual peaks.2. Presence of Isomers: The synthesis of N-alkylated purines can sometimes result in a mixture of N-7 and N-9 isomers, although heating can often convert the N-7 to the more stable N-9 isomer.[8] | • Ensure complete dissolution by vortexing or brief sonication. Filter the solution through a 0.22 µm syringe filter before analysis.• If isomers are suspected, consult the supplier's Certificate of Analysis. Purity can be assessed using a validated, high-resolution HPLC method. |
| Precipitation of the compound upon dilution of a DMSO stock into an aqueous buffer. | Poor aqueous solubility. The compound's solubility in aqueous buffers is significantly lower than in organic solvents like DMSO. | • Lower the final concentration of the compound in the aqueous buffer.• Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the tolerance of your assay system.• Perform a solubility assessment to determine the practical working concentration range. |
Section 3: Summary of Solvent Stability
The following table provides a qualitative summary of the stability of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in common laboratory solvents, based on established chemical principles of purine analogs.
| Solvent | Recommended Storage Temp. | Expected Stability | Primary Degradation Concern |
| Anhydrous DMSO | -20°C to -80°C | High | None (if anhydrous) |
| Anhydrous DMF | -20°C to -80°C | High | None (if anhydrous) |
| Methanol / Ethanol | -20°C (Short-term) | Moderate | Solvolysis (reaction with alcohol) |
| Water / Aqueous Buffers (pH 6-7.5) | 2-8°C (Use immediately) | Low | Hydrolysis to hydroxyl derivative |
| Acidic Buffers (pH < 4) | 2-8°C (Use immediately) | Very Low | Depurination and Hydrolysis |
| Alkaline Buffers (pH > 8) | 2-8°C (Use immediately) | Very Low | Rapid Hydrolysis |
Section 4: Visual Guides
Potential Degradation Pathways
The following diagram illustrates the two primary degradation routes for 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine in aqueous solution.
Caption: Primary degradation pathways of the target compound.
Forced Degradation Study Workflow
This workflow outlines the standard procedure for intentionally degrading the compound to validate a stability-indicating analytical method.[7][9]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent | MDPI [mdpi.com]
- 9. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting Off-Target Effects of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Welcome to the technical support center for 9-β-D-arabinofuranosyl-6-chloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. As a nucleoside analog, 9-β-D-arabinofuranosyl-6-chloro-9H-purine offers significant potential in various research applications, but like all potent molecules, it requires a nuanced experimental approach to ensure data integrity. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter.
Part 1: Foundational Knowledge - FAQs
This section provides a brief overview of the compound's mechanism of action and the principles of on-target versus off-target effects.
Q: What is the expected mechanism of action for 9-β-D-arabinofuranosyl-6-chloro-9H-purine?
A: 9-β-D-arabinofuranosyl-6-chloro-9H-purine is a purine analog that is anticipated to function as an antimetabolite.[1] Upon cellular uptake, it is likely phosphorylated to its active triphosphate form. This active metabolite can then compete with natural nucleosides for incorporation into newly synthesized DNA or RNA strands by polymerases. The arabinose sugar moiety can disrupt the phosphodiester backbone, leading to chain termination and the inhibition of nucleic acid synthesis. Additionally, the 6-chloro-purine moiety can be a substrate for various enzymes, potentially leading to the formation of other active metabolites that can interfere with nucleotide metabolism.
Q: What are the most probable off-target effects associated with this class of compounds?
A: The most significant off-target effects for nucleoside analogs like 9-β-D-arabinofuranosyl-6-chloro-9H-purine stem from their interaction with non-target cellular machinery. A primary concern is mitochondrial toxicity.[2][3] Mitochondrial DNA polymerase (Pol γ) and RNA polymerase (POLRMT) can be particularly sensitive to inhibition by nucleoside analogs, leading to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cytotoxicity.[2][3] Other potential off-target effects include non-specific inhibition of various kinases and other enzymes involved in cellular metabolism, as well as unintended incorporation into nuclear DNA.[3]
Q: How can I differentiate between on-target and off-target effects in my experimental system?
A: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. A multi-pronged approach is recommended:
-
Use of Control Cell Lines: Employ cell lines that do not express your primary target. Any activity observed in these cells is likely due to off-target effects.
-
Dose-Response Analysis: On-target effects should ideally occur at a lower concentration range than off-target effects. A wide therapeutic window between the desired effect and general cytotoxicity is a good indicator of specificity.
-
Rescue Experiments: If the compound's on-target effect is the inhibition of a specific enzyme, try to rescue the phenotype by adding an excess of the enzyme's product.
-
Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays. For example, if you observe decreased cell viability with an MTT assay, validate this with a trypan blue exclusion assay or a real-time cell analysis system to rule out assay-specific artifacts.
-
Use of a Structurally Related Inactive Compound: If available, a structurally similar molecule that is known to be inactive against your primary target can be a powerful control to identify off-target effects.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that you may encounter during your experiments, providing potential causes and step-by-step protocols for resolution.
Issue 1: Unexpected Cytotoxicity in Control Cells
Q: I am observing significant cytotoxicity in my control cell line that does not express the intended target of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. What could be the cause, and how can I investigate it?
A: Unexpected cytotoxicity is a classic indicator of off-target effects. For nucleoside analogs, this often points towards general interference with nucleic acid synthesis or mitochondrial dysfunction.
Workflow for Investigating Unexpected Cytotoxicity:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol will help determine if the observed cytotoxicity is due to arrest at a specific phase of the cell cycle.
-
Cell Seeding: Seed your control and experimental cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat the cells with a range of concentrations of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and a vehicle control for a period of 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Issue 2: Modulation of Unintended Signaling Pathways
Q: My results show that 9-β-D-arabinofuranosyl-6-chloro-9H-purine is affecting a signaling pathway that is not my primary target. How can I determine the source of this off-target activity?
A: Purine analogs can sometimes interact with the ATP-binding pocket of various kinases, leading to their inhibition or, less commonly, activation. This can result in the modulation of unintended signaling pathways.
Workflow for Investigating Off-Target Signaling Effects:
Caption: Workflow for investigating off-target signaling effects.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol allows for the semi-quantitative analysis of the activation state of key proteins in a signaling pathway.
-
Cell Lysis: After treatment with 9-β-D-arabinofuranosyl-6-chloro-9H-purine, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of your protein of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.
Issue 3: High Variability in Experimental Replicates
Q: I am observing significant variability between my experimental replicates. What could be causing this, and how can I improve the consistency of my results?
A: High variability can be due to several factors, including issues with the compound itself, such as solubility and stability, or inconsistencies in experimental execution.
Table 1: Troubleshooting Experimental Variability
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Precipitation | Visually inspect the media for precipitates after adding the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across all wells. Consider using a formulation with better solubility. |
| Compound Instability | Perform HPLC analysis of the compound in your cell culture media over the time course of your experiment. | If the compound is unstable, consider shorter incubation times or replenishing the media with fresh compound during the experiment. |
| Inconsistent Cell Seeding | Check cell counts and viability before seeding. Review your pipetting technique. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates to improve consistency. |
| Edge Effects in Plates | Observe if the variability is more pronounced in the outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[4] |
Part 3: Best Practices for Robust Experimental Design
To proactively minimize the impact of off-target effects, consider the following best practices in your experimental design:
-
Comprehensive Dose-Response: Always perform a full dose-response curve to identify the optimal concentration range for your desired on-target effect and to establish the therapeutic window.
-
Time-Course Experiments: Evaluate the effects of the compound at multiple time points to understand the kinetics of both on-target and off-target effects.
-
Stringent Controls: As previously mentioned, the use of appropriate controls (vehicle, negative, and positive) is non-negotiable for data integrity.
-
Orthogonal Validation: Do not rely on a single assay. Confirm key findings with at least one other method that relies on a different detection principle.
-
Regular Compound Quality Control: Periodically check the purity and identity of your compound stock using methods like LC-MS or NMR.
By carefully considering the potential for off-target effects and employing rigorous experimental design and troubleshooting, you can generate high-quality, reproducible data with 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
References
- De Miranda, P., et al. (1975). Metabolic disposition of 9-beta-D-arabinofuranosyladenine in humans and monkeys. Clinical Pharmacology & Therapeutics, 17(5), 589-595.
- Ewald, B., et al. (2017). A computational approach for predicting off-target toxicity of antiviral ribonucleoside analogues to mitochondrial RNA polymerase. Journal of Biological Chemistry, 292(49), 20248-20259.
- Gumina, G., et al. (2001). Synthesis and antiviral activity of 6-substituted-9-(beta-D-arabinofuranosyl)purine derivatives. Journal of Medicinal Chemistry, 44(8), 1275-1281.
- Lewis, L. D., et al. (1998). The role of mitochondrial DNA polymerase gamma in nucleoside analogue-induced mitochondrial toxicity. Annals of the New York Academy of Sciences, 854, 282-292.
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.
- Yilma, T. D., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(4), 625-631.
Sources
- 1. biosynth.com [biosynth.com]
- 2. A computational approach for predicting off-target toxicity of antiviral ribonucleoside analogues to mitochondrial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing In Vivo Dosage of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (herein referred to as 6-Cl-AraP). The content is structured to address common challenges and provide field-proven insights for successful in vivo dosage optimization.
Core Principles: Bridging In Vitro Potency to In Vivo Efficacy
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine is a purine nucleoside analog.[1] Like similar compounds such as Fludarabine and Cladribine, its mechanism of action is expected to involve the inhibition of DNA synthesis and induction of apoptosis, making it a candidate for antiviral or antineoplastic studies.[1][2][3][4] However, potent in vitro activity (e.g., a low IC50 value) does not guarantee in vivo success. The transition from a controlled cell culture environment to a complex biological system introduces variables like absorption, distribution, metabolism, and excretion (ADME) that critically influence a compound's efficacy and safety profile.[5][6]
The primary goal of dosage optimization is to identify a dosing regimen that maximizes therapeutic efficacy while minimizing toxicity. This is achieved through a systematic, multi-step approach.
Caption: General workflow for in vivo dosage optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during their experiments in a question-and-answer format.
Q1: We have potent in vitro data for 6-Cl-AraP. How do we determine a starting dose for our first in vivo experiment?
Answer: Transitioning from in vitro to in vivo requires a conservative and calculated approach. There are two primary methods for estimating a starting dose:
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Literature Review: Search for published in vivo studies on structurally similar purine analogs (e.g., Cladribine, Fludarabine, or other arabinoside nucleosides).[4] While the exact dosages may not be directly transferable, they provide a valuable order-of-magnitude estimate. For example, studies on related compounds have used doses ranging from 20 mg/kg to 100 mg/kg in monkeys, which can serve as a preliminary reference point.[7]
-
Allometric Scaling (If human data is available): If there is any existing data on human equivalent doses (HED), allometric scaling can be used to convert that dose to an appropriate animal dose based on body surface area. This is a more standardized method but relies on having prior clinical or preclinical data.
A common, practical starting point in the absence of direct literature is to begin with a dose-ranging study that starts low, for instance at 5-10 mg/kg, and escalates from there.[8] The crucial next step is to immediately proceed to a formal Maximum Tolerated Dose (MTD) study.
Q2: Our formulation of 6-Cl-AraP is precipitating upon preparation or injection. What can we do?
Answer: Formulation failure is a frequent cause of inconsistent results and can lead to inaccurate dosing.[5] Here is a systematic troubleshooting approach:
-
Vehicle Selection: The default vehicle is often sterile saline or phosphate-buffered saline (PBS). However, many purine analogs have poor aqueous solubility.[9] Consider common alternative vehicles:
-
Co-solvents: A small percentage of DMSO (e.g., 5-10%), followed by dilution in saline or a solution containing PEG400 or cyclodextrins.[9][10] Always verify the tolerability of the final vehicle concentration in your animal model.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Conduct small-scale tests to determine if adjusting the pH of the vehicle (while keeping it within a physiologically tolerable range) improves solubility.[10]
-
-
Solubility Testing: Before preparing a large batch, perform a benchtop solubility test. Add a known excess of 6-Cl-AraP to a small volume of your chosen vehicle, vortex or sonicate, and let it equilibrate. Centrifuge and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy to determine the saturation solubility.
-
Temperature Effects: Ensure all components are at room temperature before mixing and injection, unless the compound is known to be more stable at a different temperature. If stock solutions are stored cold, allow them to equilibrate fully and vortex gently to ensure the compound is fully redissolved.[10]
Q3: We observed significant toxicity (e.g., >20% weight loss, lethargy) in our initial animal group. How should we proceed?
Answer: This indicates that your starting dose is above the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or overt clinical side effects over a specified period.[11][12] It is imperative to formally determine the MTD before proceeding to efficacy studies.
Actionable Steps:
-
Stop and Re-evaluate: Immediately halt the experiment for that dose group to adhere to ethical animal welfare guidelines.
-
Initiate an MTD Study: Design a dose-escalation study with a fresh cohort of animals. Start at a significantly lower dose (e.g., 50% or less of the dose that caused toxicity) and escalate in subsequent groups.[8][13]
-
Monitor Closely: Key parameters for MTD determination include:
Death is not an appropriate endpoint for an MTD study.[11] The goal is to identify the highest dose that is well-tolerated.
Q4: Our in vivo experiments are not showing the expected therapeutic effects observed in vitro. What are the likely causes?
Answer: A discrepancy between in vitro and in vivo results is a classic drug development challenge. The cause is almost always rooted in the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties.[5]
Caption: Troubleshooting logic for in vivo efficacy failure.
-
Poor Pharmacokinetics (PK): The compound may be cleared from circulation too quickly to have a therapeutic effect. Analogs of 6-Cl-AraP can have half-lives of several hours, but this can vary significantly.[7][15] A PK study is essential to understand the drug's half-life (t½), volume of distribution (Vd), and clearance (CL).[5]
-
Low Bioavailability: If administered orally or subcutaneously, the compound may not be effectively absorbed into the bloodstream. Intravenous (IV) administration bypasses this issue and is often used in initial studies to confirm exposure.
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver into inactive forms. For some purine analogs, this is a known challenge.[4][16]
-
Formulation Instability: As discussed in Q2, if the compound precipitates or is not stable in the vehicle, the administered dose will be inconsistent and lower than intended.[5]
Q5: We are observing high variability in our results between animals in the same treatment group. How can we improve consistency?
Answer: High inter-animal variability can mask true therapeutic effects and weaken statistical power.[5]
-
Standardize Procedures: Ensure all experimental procedures, especially the administration technique (e.g., IV, IP), are performed consistently by a trained individual. Develop a detailed Standard Operating Procedure (SOP).[5]
-
Animal Homogeneity: Use animals that are closely matched in age and weight and are sourced from a reliable vendor.
-
Formulation Check: Re-verify the stability and homogeneity of your dosing formulation immediately before administration. If it is a suspension, ensure it is uniformly mixed before drawing each dose.
-
Increase Sample Size (n): If variability is inherent to the animal model or compound, increasing the number of animals per group can help improve the statistical significance of your findings.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To identify the highest dose of 6-Cl-AraP that can be administered without causing significant toxicity.[11][12]
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice).
-
Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including one vehicle control group.
-
Dose Escalation:
-
Select a starting dose based on literature or in vitro data (e.g., 10 mg/kg).
-
Administer single, escalating doses of 6-Cl-AraP to each subsequent group. A common escalation scheme is a modified Fibonacci sequence or a simple doubling of the dose (e.g., 10, 20, 40, 80 mg/kg).[8]
-
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal, intravenous).
-
Monitoring Period: Observe animals daily for 7-14 days.
-
Endpoints:
-
Primary: Body weight. Record weight daily. The MTD is often defined as the dose causing no more than 15-20% mean body weight loss, which is recoverable.[8][14]
-
Secondary: Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Score these signs daily.
-
Optional: At the end of the study, blood can be collected for complete blood count (CBC) and serum chemistry to assess myelosuppression and organ toxicity.
-
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (Nadir %) | Clinical Toxicity Score (Max) | Mortality | MTD Determination |
| Vehicle Control | +5% | 0/5 | 0/5 | - |
| 10 | +2% | 0/5 | 0/5 | Tolerated |
| 20 | -4% | 1/5 (Mild) | 0/5 | Tolerated |
| 40 | -12% | 2/5 (Moderate) | 0/5 | Considered MTD |
| 80 | -25% | 4/5 (Severe) | 1/5 | Exceeds MTD |
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the basic ADME profile of 6-Cl-AraP after a single administration.
Methodology:
-
Animal Model: Use the same animal model as in efficacy studies.
-
Dosing: Administer a single dose of 6-Cl-AraP, typically at or below the MTD (e.g., 20 mg/kg).
-
Sample Collection:
-
Collect sparse blood samples from a small number of animals at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process blood to collect plasma and store frozen at -80°C.
-
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 6-Cl-AraP at each time point.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters:
-
t½ (Half-life): Time for the drug concentration to decrease by half.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
The results of this study will be critical for designing an effective dosing schedule (e.g., once daily, twice daily) for subsequent efficacy studies.[5]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
-
Soike, K. F., et al. (1993). 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys. Antiviral Research, 20(1), 13-20. [Link]
-
Pauwel, R. D., et al. (1989). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Nucleosides and Nucleotides, 8(5-6), 959-962. [Link]
- IONTAS. (n.d.). Maximum Tolerated Dose (MTD)
- BenchChem. (2025).
- Charles River. (n.d.). Maximum tolerable dose (MTD) studies.
-
Robert, K. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]
-
Glickman, L. H., et al. (1984). A Method for Determining the Maximum Tolerated Dose for Acute in Vivo Cytogenetic Studies. Food and Chemical Toxicology, 22(8), 665-76. [Link]
-
Danhauser, L. L., et al. (1986). 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-monophosphate pharmacokinetics in plasma and tumor cells of patients with relapsed leukemia and lymphoma. Cancer Chemotherapy and Pharmacology, 18(2), 145-52. [Link]
-
Stepanenko, I., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. [Link]
-
Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutical Analytical Acta, 8(560). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. PubChem Compound Summary for CID 10430030. [Link]
-
Stepanenko, I., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. National Center for Biotechnology Information. [Link]
-
Fakhfakh, M. A., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]
-
Clark, R. L., et al. (1976). Effects of cytosine arabinoside, adenine arabinoside, and 6-azauridine on rabies virus in vitro and in vivo. The Journal of Infectious Diseases, 133(1), 7-13. [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Farnia, F., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-monophosphate pharmacokinetics in plasma and tumor cells of patients with relapsed leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine in Experimental Settings
Welcome to the technical support guide for 9-b-D-arabinofuranosyl-6-chloro-9H-Purine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical purine analog during experimentation. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) - Troubleshooting Degradation
Q1: I'm seeing a new, more polar peak appear in my HPLC analysis over time. What is it?
A1: The most probable cause is the hydrolysis of the 6-chloro group to a 6-hydroxyl group, forming 9-β-D-arabinofuranosylhypoxanthine (Ara-H). This is the primary degradation pathway in aqueous buffer systems. The hydroxyl group increases the compound's polarity, leading to a shorter retention time on reverse-phase HPLC. This reaction is accelerated at neutral to alkaline pH.
Q2: My compound seems to be degrading even in an aprotic solvent like DMSO. Why is this happening?
A2: While aprotic solvents prevent hydrolysis, degradation can still occur. Consider these possibilities:
-
Trace Water: DMSO is highly hygroscopic. Absorbed water can lead to slow hydrolysis. Always use anhydrous grade DMSO and handle it under an inert atmosphere.
-
Photodegradation: Purine analogs can be susceptible to degradation upon exposure to UV or even ambient light. Protect your solutions from light at all times.
-
Thermal Stress: Elevated temperatures, even for short periods, can accelerate degradation. Prepare stock solutions and store them at recommended temperatures (-20°C or -80°C).
Q3: I'm using a phosphate buffer and observing significant degradation. Is the buffer itself the problem?
A3: Yes, this is a known issue. Phosphate is a nucleophile and can directly attack the C6 position of the purine ring, displacing the chloride. This results in the formation of a 6-phospho-purine arabinoside adduct. This is a classic example of a buffer-catalyzed SNAr reaction.[1] For this reason, non-nucleophilic buffers are strongly recommended.
Q4: Can I use buffers containing primary or secondary amines, like Tris?
A4: It is strongly discouraged. Primary and secondary amines are potent nucleophiles that will readily displace the 6-chloro substituent, forming the corresponding 6-amino-purine derivatives.[1][2] This reaction is often faster than hydrolysis. If you are not intentionally synthesizing these derivatives, avoid amine-based buffers.
Core Degradation Pathways
The stability of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine is primarily dictated by the reactivity of the C6-chloro substituent. Understanding these pathways is key to preventing degradation.
Caption: Primary degradation pathways via nucleophilic substitution.
Troubleshooting Guide: Experimental Variables
This table summarizes common issues, their causes rooted in chemical principles, and actionable solutions.
| Experimental Parameter | Observed Issue | Underlying Cause (Mechanism) | Recommended Protocol & Prevention |
| pH / Buffer Choice | Rapid loss of parent compound; appearance of new HPLC peaks. | Nucleophilic Attack: The electron-deficient purine ring is susceptible to nucleophilic aromatic substitution (SNAr) at C6. Hydroxide ions (alkaline pH), buffer components (phosphate, amines), or water can act as nucleophiles, displacing the chloride.[1] | Use non-nucleophilic buffers such as MES, HEPES, or MOPS. Maintain a slightly acidic pH (5.0-6.5) to minimize hydrolysis of the C6-Cl bond and the N-glycosidic bond.[3] |
| Solvent for Stock Solution | Degradation in stock solution over time, even when frozen. | Solvolysis/Hygroscopicity: Protic solvents (e.g., methanol, ethanol) can cause solvolysis. Hygroscopic solvents like DMSO can absorb atmospheric water, leading to hydrolysis upon thawing.[4] | Prepare stock solutions in anhydrous, high-purity DMSO or DMF.[5] Aliquot into single-use volumes to minimize freeze-thaw cycles and water absorption. Store under an inert atmosphere (argon or nitrogen). |
| Temperature | Inconsistent results between experiments; faster degradation than expected. | Reaction Kinetics: Degradation reactions are temperature-dependent. Higher temperatures increase the rate of hydrolysis and other nucleophilic attacks, following Arrhenius kinetics.[6] | Maintain strict temperature control. Prepare solutions on ice. Store stock solutions at -20°C for short-term and -80°C for long-term stability.[5][7] Avoid leaving solutions at room temperature for extended periods. |
| Light Exposure | Appearance of multiple minor, unidentified peaks. | Photodegradation: Purine analogs can possess chromophores that absorb UV/visible light, leading to photolytic cleavage or rearrangement. Related compounds like azathioprine are known to be photosensitive.[8] | Protect the solid compound and all solutions from light. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient lab light during experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol ensures the creation of a high-quality, stable stock solution for reproducible experiments.
-
Pre-Experiment Setup:
-
Equilibrate the vial of solid 9-b-D-arabinofuranosyl-6-chloro-9H-Purine to room temperature in a desiccator for at least 30 minutes before opening to prevent condensation.
-
Use a new, sealed bottle of anhydrous DMSO (<0.02% water).
-
Prepare amber, screw-cap vials for aliquots.
-
-
Dissolution Procedure (under inert atmosphere if possible):
-
Weigh the required amount of the solid compound in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until fully dissolved. A brief, low-power sonication in a water bath can be used if necessary, but avoid heating.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in the prepared amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Store the aliquots at -80°C for long-term storage (≥4 years stability is reported for similar compounds under these conditions).[5] For daily use, an aliquot can be stored at -20°C for up to one month.
-
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol is designed to minimize degradation during the preparation of final experimental solutions.
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., 50 mM HEPES, pH 6.5) using high-purity water.
-
Crucially, do NOT use phosphate or Tris buffers.
-
Filter the buffer through a 0.22 µm filter.
-
-
Dilution Procedure:
-
Thaw a single-use aliquot of the DMSO stock solution rapidly and place it on ice.
-
Calculate the volume of stock needed for your final concentration.
-
Just before starting your experiment, add the DMSO stock to the chilled aqueous buffer. The final DMSO concentration should ideally be kept low (<1%, if possible) to minimize any solvent effects on the biological system.
-
Mix thoroughly but gently by inversion or pipetting. Do not vortex vigorously, as this can introduce oxygen.
-
-
Immediate Use:
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions, as hydrolysis will proceed even at 4°C. Prepare only the amount needed for the immediate experiment.
-
Reference List
-
Walsh, B. T., & Wolfenden, R. (n.d.). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.
-
(n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.
-
(n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
-
Miyasaka, T., Suemune, H., & Arakawa, K. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC - NIH.
-
Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
-
(n.d.). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed.
-
Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (2025, October 15). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
-
(n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
-
(n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH.
-
(2022, November 30). Forced Degradation – A Review.
-
(n.d.). 6-Chloropurine ribonucleoside 5'-phosphate. PubMed.
-
(2025, August 5). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
-
(n.d.). 6-Chloropurine ribonucleoside synthesis. ChemicalBook.
-
Robins, M. J., et al. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. PubMed.
-
(n.d.). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Publishing.
-
(n.d.). 6-Chloropurine - PRODUCT INFORMATION. Cayman Chemical.
-
(n.d.). 6-Chloropurine ribonucleoside, 98%. J&K Scientific LLC.
-
(n.d.). 6-Chloro-9-(b-D-ribofuranosyl)purine. Biosynth.
-
(2022, November 20). Influence of the Photodegradation of Azathioprine on DNA and Cells. MDPI.
-
(2023, March 25). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
-
(2025, October 13). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. ResearchGate.
-
(2007, May 1). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.
-
(n.d.). (PDF) Synthesis and Antiviral Activity of 6-Chloropurine. Amanote Research.
-
(n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
-
(2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH.
-
(n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI.
-
(n.d.). 6-Chloro-9-(2'-deoxy-2'-fluoro-b-D-ribofuranosyl)purine. Biosynth.
-
(n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. RSC Publishing.
Sources
- 1. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Resistance to 9-b-D-arabinofuranosyl-6-chloro-9H-Purine in Cell Lines
Welcome to the technical support center for researchers utilizing the purine nucleoside analog 9-b-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line models.
Introduction: Understanding 6-Cl-araP and the Challenge of Resistance
9-b-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP) is a purine analog that, like other nucleoside analogs, is designed to interfere with the synthesis of DNA and RNA, ultimately leading to cell death.[1] Its efficacy is contingent on its uptake into the cell and subsequent metabolic activation. The emergence of drug resistance is a significant hurdle in both preclinical and clinical settings, often leading to experimental variability and therapeutic failure.[2][3] This guide will walk you through the common mechanisms of resistance and provide detailed protocols to diagnose and potentially overcome these challenges in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding 6-Cl-araP and resistance.
Q1: What is the proposed mechanism of action for 6-Cl-araP?
A1: As a purine analog, 6-Cl-araP is believed to exert its cytotoxic effects by being incorporated into cellular metabolic pathways.[1] It is hypothesized that after cellular uptake, 6-Cl-araP is phosphorylated by intracellular kinases to its active triphosphate form. This active metabolite can then compete with natural purine nucleosides, inhibiting DNA and RNA synthesis and inducing apoptosis.[4][5]
Q2: My cell line is showing reduced sensitivity to 6-Cl-araP. What are the likely causes?
A2: Resistance to nucleoside analogs like 6-Cl-araP is often multifactorial.[2][3][6][7] The primary suspected mechanisms include:
-
Reduced Cellular Uptake: Decreased expression or function of nucleoside transporters responsible for bringing the drug into the cell.
-
Impaired Metabolic Activation: Reduced activity of the kinase(s) that phosphorylate 6-Cl-araP into its active form. Deoxycytidine kinase (dCK) is a common kinase involved in the activation of many purine analogs.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Multidrug Resistance-Associated Proteins (MRPs), which actively pump the drug out of the cell.[2]
-
Alterations in Downstream Pathways: Changes in apoptosis signaling or DNA repair mechanisms that allow the cell to tolerate the drug-induced damage.[9][10]
Q3: How can I confirm if my cell line has developed resistance?
A3: The first step is to perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of resistance. It is also good practice to establish a resistant subline by continuous exposure to increasing concentrations of 6-Cl-araP.[2][3]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to investigating the specific mechanisms of resistance in your cell line.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow will guide you through a logical sequence of experiments to pinpoint the cause of resistance.
Caption: A logical workflow for troubleshooting resistance to 6-Cl-araP.
Step 1: Investigating Cellular Uptake - Nucleoside Transporter Function
Rationale: The entry of hydrophilic nucleoside analogs like 6-Cl-araP into the cell is mediated by equilibrative (ENT) and concentrative (CNT) nucleoside transporters.[11][12] Reduced expression or function of these transporters can significantly decrease the intracellular concentration of the drug, leading to resistance.
Experimental Protocol: Radiolabeled Nucleoside Uptake Assay
This protocol assesses the function of nucleoside transporters by measuring the uptake of a radiolabeled nucleoside.
-
Cell Preparation:
-
Plate parental and resistant cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
On the day of the assay, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Uptake Measurement:
-
Prepare a solution of the transport buffer containing a known concentration of a radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine) with and without a known ENT1 inhibitor (e.g., nitrobenzylmercaptopurine ribonucleoside - NBMPR) as a control.[13][14]
-
Add the radiolabeled nucleoside solution to the cells and incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
To stop the uptake, rapidly wash the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the radioactivity to the total protein concentration of the lysate.
-
-
Data Analysis:
-
Compare the rate of nucleoside uptake between the parental and resistant cell lines. A significantly lower uptake rate in the resistant cells suggests a defect in transporter function.
-
Expected Results:
| Cell Line | Uptake of [³H]-uridine (pmol/mg protein/min) |
| Parental | 150 ± 15 |
| Resistant | 45 ± 8 |
This is example data. Actual results will vary depending on the cell line and experimental conditions.
Step 2: Assessing Metabolic Activation - Deoxycytidine Kinase (dCK) Activity
Rationale: Many purine and pyrimidine analogs are pro-drugs that require phosphorylation by intracellular kinases to become active. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway and is responsible for the activation of numerous anticancer nucleoside analogs.[8] Reduced dCK expression or activity is a common mechanism of resistance.[8]
Experimental Protocol: Luminescence-Based dCK Activity Assay
This assay measures dCK activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate.[15][16]
-
Cell Lysate Preparation:
-
Harvest parental and resistant cells and prepare cell extracts using a protein extraction buffer.
-
Quantify the total protein concentration of the lysates.
-
-
Kinase Reaction:
-
In a 96-well plate, combine the cell lysate with a reaction buffer containing a dCK substrate (e.g., deoxycytidine or gemcitabine) and ATP.[16]
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
ATP Measurement:
-
Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to the reaction. This reagent will produce a luminescent signal that is proportional to the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the amount of ATP consumed by subtracting the luminescence of the sample from the luminescence of a no-lysate control.
-
Normalize the ATP consumption to the total protein concentration and the reaction time to determine the dCK activity.
-
Compare the dCK activity between the parental and resistant cell lines.
-
Expected Results:
| Cell Line | dCK Activity (pmol ATP consumed/mg protein/min) |
| Parental | 120 ± 10 |
| Resistant | 25 ± 5 |
This is example data. Actual results will vary depending on the cell line and experimental conditions.
Alternative Protocol: Competitive Inhibition dCK Assay
Commercial kits are also available that utilize a competitive inhibition principle, where the phosphorylation of a known substrate is measured in the presence and absence of a competitor (the nucleoside analog of interest).[17][18]
Step 3: Analyzing Drug Efflux - MDR1 and MRP1 Expression
Rationale: Overexpression of ABC transporters, such as P-glycoprotein (encoded by the MDR1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1), is a well-established mechanism of multidrug resistance.[2] These transporters actively efflux a wide range of chemotherapeutic agents, including nucleoside analogs, from the cell, thereby reducing their intracellular concentration and efficacy.
Experimental Protocol 1: Quantitative Real-Time PCR (qPCR) for MDR1 mRNA Expression
This protocol quantifies the expression of the MDR1 gene at the mRNA level.[19][20][21][22]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a standard RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[21]
-
-
qPCR:
-
Perform qPCR using primers specific for the MDR1 gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of MDR1 mRNA in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Experimental Protocol 2: Western Blot for MRP1 Protein Expression
This protocol detects the expression of the MRP1 protein.[23][24][25][26][27]
-
Protein Extraction and Quantification:
-
Prepare total protein lysates from parental and resistant cells.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for MRP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Expected Results:
A significant increase in MDR1 mRNA and MRP1 protein levels in the resistant cell line compared to the parental line would indicate that increased drug efflux is a likely mechanism of resistance.
Part 3: Strategies to Overcome Resistance
Based on the findings from your troubleshooting experiments, you can employ several strategies to overcome or circumvent resistance to 6-Cl-araP.
Conceptual Framework for Overcoming Resistance
Caption: Strategies to overcome resistance based on the identified mechanism.
1. Combination Therapy:
-
For Reduced dCK Activity: Consider co-treatment with agents that have been shown to upregulate dCK activity.
-
For Increased Efflux: The use of specific inhibitors for MDR1 (e.g., verapamil, cyclosporine A) or MRP1 can restore sensitivity to 6-Cl-araP by preventing its efflux from the cell.
-
Synergistic Combinations: Combining 6-Cl-araP with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy to overcome resistance and achieve a synergistic cytotoxic effect.[28] For example, combining it with an agent that induces DNA damage may enhance the overall therapeutic effect.
2. Alternative Nucleoside Analogs:
If resistance is due to a specific defect in the activation of 6-Cl-araP (e.g., a mutation in dCK that prevents it from recognizing 6-Cl-araP), it may be beneficial to test other purine analogs that are activated by different kinases or have different structures.
3. Development of Novel Formulations:
In a drug development context, if transporter-mediated uptake is the primary issue, the development of lipophilic prodrugs of 6-Cl-araP could allow for passive diffusion across the cell membrane, bypassing the need for transporters.
Conclusion
Addressing resistance to 9-b-D-arabinofuranosyl-6-chloro-9H-Purine is a critical step in preclinical drug development and cancer research. By systematically investigating the potential mechanisms of resistance—cellular uptake, metabolic activation, and drug efflux—researchers can gain valuable insights into the biology of their cell line models and devise rational strategies to overcome these challenges. The protocols and troubleshooting guides provided here offer a comprehensive framework for this investigation, enabling more robust and reliable experimental outcomes.
References
-
[Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction. | Semantic Scholar]([Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. oaepublish.com [oaepublish.com]
- 3. biorxiv.org [biorxiv.org]
- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.jp]
- 6. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 8. In vitro leukemia cell models of Ara-C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purine metabolism regulates DNA repair and therapy resistance in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 18. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 19. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 22. Absolute quantitation of MDR1 transcripts using heterologous DNA standards--validation of the competitive RT-PCR (CRT-PCR) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. MRP1/ABCC1 Antibody | Cell Signaling Technology [cellsignal.com]
- 28. ClinPGx [clinpgx.org]
Technical Support Center: Purification of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Welcome to the technical support center for the purification of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important nucleoside analog.
Introduction to Purification Challenges
9-β-D-arabinofuranosyl-6-chloro-9H-purine is a key intermediate in the synthesis of various biologically active compounds. However, its purification can be challenging due to the presence of closely related impurities, potential for degradation, and variable solubility.[1][2] This guide provides a structured approach to troubleshooting these issues, ensuring the attainment of highly pure material crucial for downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, providing potential causes and actionable solutions.
Poor Separation of Impurities during Column Chromatography
Question: I am observing co-elution of my desired product with impurities during silica gel column chromatography. How can I improve the separation?
Answer:
Poor separation on silica gel is a common issue, often stemming from the polar nature of nucleoside analogs and the presence of structurally similar impurities. Here are several strategies to enhance resolution:
-
Optimize the Solvent System:
-
Polarity Adjustment: The polarity of the mobile phase is critical. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[3] If your compounds are eluting too quickly with poor separation, decrease the proportion of the polar solvent. Conversely, if the compounds are not moving from the baseline, gradually increase the polar solvent concentration.
-
Solvent Selectivity: Sometimes, simply changing the polarity is insufficient. Different solvents, even with similar polarities, can offer different selectivities due to their unique interactions (e.g., hydrogen bonding capabilities). Consider switching from a methanol-based system to an ethanol or isopropanol-based one to alter the separation profile.
-
Three-Solvent Systems: For particularly challenging separations, a three-component mobile phase can provide greater control over selectivity. For example, a mixture of dichloromethane, methanol, and a small amount of a third solvent like acetone or acetonitrile can be effective.
-
-
Consider Alternative Stationary Phases:
-
Amine-Functionalized Silica: For polar and potentially basic compounds like purine derivatives, amine-functionalized silica can offer a different selectivity compared to standard silica gel and may reduce tailing.
-
Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase (e.g., C18) chromatography is a powerful alternative. This technique separates compounds based on hydrophobicity. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
-
Sample Loading and Column Conditions:
-
Dry Loading: To improve band sharpness and resolution, consider adsorbing your crude sample onto a small amount of silica gel and loading it as a dry powder onto the column, rather than loading it in a solution.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column. Ensure you are using an appropriate column size for the amount of material you are purifying.
-
Product Degradation During Purification
Question: I suspect my product is degrading during the purification process. What are the likely causes and how can I prevent this?
Answer:
6-Chloropurine nucleosides can be susceptible to degradation, particularly hydrolysis of the 6-chloro group or the glycosidic bond, especially under non-neutral pH conditions.
-
pH Control:
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the N-glycosidic bond, cleaving the purine base from the arabinose sugar.[4] If using reversed-phase HPLC with an acidic modifier like TFA, use the lowest concentration necessary to achieve good peak shape and work at lower temperatures if possible.
-
Basic Conditions: Basic conditions can promote the hydrolysis of the 6-chloro substituent to the corresponding hypoxanthine derivative. If your purification method involves basic conditions, it is crucial to minimize exposure time and temperature.
-
Neutralize Fractions: After elution from a column run with an acidic or basic modifier, it is good practice to neutralize the collected fractions to prevent degradation during solvent evaporation.
-
-
Temperature Management:
-
Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C).
-
If the compound shows thermal instability, consider lyophilization (freeze-drying) to remove solvents if the solvent system is appropriate (e.g., water/acetonitrile).
-
-
Monitoring for Degradation:
-
Use thin-layer chromatography (TLC) or analytical HPLC to monitor the stability of your compound in the chosen solvent system before attempting large-scale purification. Spot or inject a solution of your compound and let it stand at room temperature for several hours, then re-analyze to check for the appearance of new spots or peaks.
-
Difficulty with Crystallization
Question: I am struggling to crystallize my purified 9-β-D-arabinofuranosyl-6-chloro-9H-purine. It either remains an oil or precipitates as an amorphous solid. What should I do?
Answer:
Crystallization can be a challenging step, often requiring empirical optimization. Here’s a systematic approach to troubleshooting crystallization:
-
Solvent Selection is Key:
-
Single Solvent Crystallization: The ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test the solubility of your compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water).
-
Mixed Solvent Crystallization: This is often the most effective method for nucleosides.[5] The goal is to find a solvent pair where the compound is soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent"), and the two solvents are miscible.
-
Procedure: Dissolve the compound in a minimal amount of the hot "soluble solvent." Then, slowly add the "insoluble solvent" dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of the "soluble solvent" until the solution becomes clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[5]
-
Common Mixed Solvent Systems for Nucleosides:
-
Methanol/Water
-
Ethanol/Water
-
Methanol/Dichloromethane
-
Ethanol/Hexane
-
Acetone/Water
-
-
-
-
Initiating Crystal Growth:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
-
Purity is Paramount:
-
Ensure your material is of high purity before attempting crystallization. Even small amounts of impurities can inhibit crystal formation. If necessary, repeat the chromatographic purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine?
A1: The impurity profile can vary depending on the synthetic route. However, some common impurities include:
-
α-anomer: The stereoisomer where the purine base is in the alpha configuration at the anomeric carbon of the arabinose sugar.
-
N7-regioisomer: The isomer where the purine base is attached to the arabinose sugar at the N7 position instead of the desired N9 position.
-
Unreacted starting materials: Such as 6-chloropurine.
-
Hydrolysis products: 9-β-D-arabinofuranosyl-hypoxanthine, where the 6-chloro group has been hydrolyzed to a hydroxyl group.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A good starting point for analytical or preparative reversed-phase HPLC would be:
-
Column: A C18 stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV detection at a wavelength where the purine ring has a strong absorbance, typically around 265 nm.[6]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the stereochemistry of the anomeric proton (for the β-configuration) and the attachment point on the purine ring (N9 vs. N7).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. An analytical HPLC run on a high-resolution column should show a single major peak.
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System (Example: Methanol/Water)
-
Place the purified, amorphous solid into an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to just dissolve the solid.
-
While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot methanol to redissolve the solid and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold methanol/water mixture.
-
Dry the crystals under vacuum.
Visualizations
Purification Workflow
Caption: General workflow for the purification of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | |
| Molecular Weight | 286.67 g/mol | |
| UV λmax | ~265 nm |
References
-
DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available at: [Link]
- Schwarz, S., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
-
9H-purine, 6-chloro-9-(2',3'-o-isopropylidene-beta-d-ribofuranosyl)- (CAS 39824-26-5). Cheméo. Available at: [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
-
purine nucleotides degradation II (aerobic) | Pathway. PubChem. Available at: [Link]
-
Biosynthesis and Degradation of Nucleotides. Elsevier ScienceDirect. Available at: [Link]
-
Biosynthesis and Degradation of Nucleotides. Biology LibreTexts. Available at: [Link]
-
Degradation of Purine Nucleotides. ResearchGate. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. Available at: [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. Available at: [Link]
-
Typical reverse-phase HPLC chromatograms from analyses of reaction... ResearchGate. Available at: [Link]
-
Can you use normal phase chromatography to purify protected peptides? Biotage. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Available at: [Link]
-
Chromatography. Instrument Solutions. Available at: [Link]
-
performance reversed-phase chromatography: Topics by Science.gov. Available at: [Link]
-
Pathological Crystallization from Mixed Aqueous-Organic Solvents. UH Institutional Repository. Available at: [Link]
-
Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]
-
9-beta-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione. PubChem. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Available at: [Link]
-
3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. Available at: [Link]
-
Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. MDPI. Available at: [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents. Royal Society of Chemistry. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. ResearchGate. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health. Available at: [Link]
-
On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]
"minimizing cytotoxicity of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine in normal cells"
Welcome to the technical support center for 9-β-D-arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this potent anticancer agent while minimizing its cytotoxic effects on normal cells. Our goal is to equip you with the necessary knowledge to troubleshoot common experimental issues and optimize your research protocols.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and application of 6-Cl-araP.
1. What is 9-β-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP) and what is its primary mechanism of action?
9-β-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP) is a synthetic purine nucleoside analog. Like other purine analogs, it functions as an antimetabolite, interfering with nucleic acid synthesis and repair, ultimately leading to cell death.[1] It is a prodrug, meaning it requires intracellular metabolic activation to exert its cytotoxic effects.[2]
The proposed mechanism involves a three-step phosphorylation cascade to form the active triphosphate metabolite, 6-Cl-ara-ATP. This process is initiated by deoxycytidine kinase (dCK), an enzyme often found at higher levels in cancer cells.[2] The resulting 6-Cl-ara-ATP can then be incorporated into DNA and RNA, leading to chain termination, inhibition of DNA and RNA polymerases, and induction of apoptosis.[3][4]
2. Why does 6-Cl-araP exhibit cytotoxicity in normal cells?
While 6-Cl-araP's activation can be more efficient in cancer cells due to elevated dCK levels, the enzymes responsible for its activation are also present in healthy, proliferating cells, particularly those in the bone marrow and gastrointestinal tract.[4] This leads to the off-target activation of the drug and subsequent toxicity in these normal tissues, which is a common challenge with many chemotherapeutic agents.[5]
3. What are the key determinants of cellular sensitivity to 6-Cl-araP?
Cellular sensitivity is multifactorial and depends on:
-
Enzyme Activity: The balance of activating kinases (e.g., deoxycytidine kinase) and deactivating enzymes (e.g., 5'-nucleotidases) is crucial.[4]
-
Nucleoside Transporters: The expression levels of nucleoside transporters that facilitate the entry of 6-Cl-araP into the cell are important for its efficacy.[3]
-
DNA Repair Capacity: Cells with proficient DNA repair mechanisms may be more resistant to the DNA-damaging effects of the activated compound.
-
Apoptotic Threshold: The cell's intrinsic readiness to undergo apoptosis in response to cellular stress will influence its susceptibility.
II. Troubleshooting Guide: Minimizing Off-Target Cytotoxicity
This guide provides solutions to common problems encountered during in vitro and in vivo studies with 6-Cl-araP.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High cytotoxicity in normal cell lines (e.g., fibroblasts, epithelial cells) in vitro. | 1. High drug concentration: The concentration used may be excessive for normal cells. 2. Prolonged exposure time: Continuous exposure can lead to cumulative toxicity. 3. High proliferative rate of normal cells: Rapidly dividing normal cells are more susceptible. | 1. Dose-Response Curve Generation: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. Aim for a therapeutic window where cancer cell death is maximized with minimal impact on normal cells. 2. Pulsed Exposure: Instead of continuous exposure, try a pulsed-dosing schedule (e.g., 4-hour exposure followed by drug-free media). This can be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover. 3. Quiescent Normal Cells: If experimentally feasible, use quiescent (non-dividing) normal cells as a control, as they are generally less sensitive to S-phase specific drugs. |
| Significant in vivo toxicity (e.g., weight loss, myelosuppression in animal models). | 1. Suboptimal dosing regimen: The dose and frequency of administration may be too high. 2. Poor drug targeting: The compound is distributing non-specifically throughout the body. 3. Metabolism in normal tissues: The drug is being activated in healthy tissues like the liver and bone marrow. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to optimize the dosing schedule. This will help maintain the drug concentration within the therapeutic window. 2. Targeted Drug Delivery: Consider encapsulating 6-Cl-araP in nanoparticles or conjugating it to antibodies that target tumor-specific antigens. This can enhance drug delivery to the tumor site while reducing systemic exposure.[6] 3. Combination Therapy: Use 6-Cl-araP in combination with agents that can selectively protect normal tissues or enhance its efficacy in cancer cells. For instance, co-administration with a deoxycytidine kinase inhibitor in a targeted manner could be explored, though this is a more advanced strategy. |
| Inconsistent results between experiments. | 1. Cell line instability: Cell lines can change their characteristics over time. 2. Reagent variability: Differences in media, serum, or the drug itself can affect outcomes. 3. Experimental technique: Minor variations in cell plating density or treatment timing can lead to different results. | 1. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. 2. Quality Control of Reagents: Use reagents from the same lot for a set of experiments. Validate each new batch of 6-Cl-araP. 3. Standardized Protocols: Adhere strictly to standardized protocols for all experiments. |
III. Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate the cytotoxicity of 6-Cl-araP.
Protocol 1: Determining the Therapeutic Window of 6-Cl-araP
Objective: To determine the concentration range of 6-Cl-araP that is cytotoxic to cancer cells but minimally affects normal cells.
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
96-well plates
-
6-Cl-araP stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a series of 2-fold dilutions of 6-Cl-araP in complete medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted 6-Cl-araP solutions to the respective wells.
-
Incubation: Incubate the plates for a period relevant to your experimental design (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the 6-Cl-araP concentration and determine the IC50 for each cell line using non-linear regression. The therapeutic window is the range of concentrations between the IC50 of the cancer cells and the IC50 of the normal cells.
Protocol 2: Evaluating Apoptosis Induction by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in cancer versus normal cell populations after treatment with 6-Cl-araP.
Materials:
-
Cancer and normal cell lines
-
6-well plates
-
6-Cl-araP
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Cl-araP at a concentration determined from Protocol 1 (ideally, a concentration that is highly cytotoxic to cancer cells but has minimal effect on normal cells). Include an untreated control.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), harvest the cells (including any floating cells in the supernatant).
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Compare the percentage of apoptotic cells in the treated cancer cell population versus the treated normal cell population.
-
IV. Visualizing Mechanisms and Workflows
Diagram 1: Metabolic Activation and Cytotoxic Mechanism of 6-Cl-araP
Caption: Workflow for optimizing 6-Cl-araP treatment to reduce normal cell toxicity.
V. References
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved from
-
Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from
-
Chemotherapy - Wikipedia. (n.d.). Retrieved from
-
Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - Frontiers. (n.d.). Retrieved from
-
Purine analogue - Wikipedia. (n.d.). Retrieved from
Sources
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results with 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Introduction
9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-AraP) is a synthetic purine nucleoside analog. As a chlorinated arabinoside, it serves as a crucial intermediate in the synthesis of various biologically active compounds and as a research tool to probe cellular pathways.[1][2] Its mechanism of action is rooted in its structural similarity to natural nucleosides, allowing it to be recognized by cellular enzymes. Following intracellular phosphorylation to its triphosphate form, it can interfere with nucleic acid synthesis, disrupt cellular metabolism, and induce cytotoxic effects, making it a compound of interest in anticancer and antiviral research.[3][4]
However, the journey from experimental design to clear, interpretable data can be fraught with challenges. Unexpected results are not failures but rather data points that require deeper investigation. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and interpreting anomalous outcomes in experiments involving 6-Cl-AraP.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of 6-Cl-AraP.
Q1: What is the recommended solvent for dissolving 6-Cl-AraP?
A1: 6-Cl-AraP is sparingly soluble in aqueous solutions. For cell culture experiments, it is best practice to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[5][6] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.5%).
Q2: How should I store 6-Cl-AraP stock solutions?
A2: For long-term stability, solid 6-Cl-AraP should be stored at 2-8°C, protected from moisture.[4] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] Under these conditions, the solution should be stable for at least one month.[7]
Q3: My 6-Cl-AraP solution appears to have precipitated in the culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This indicates that the compound's solubility limit has been exceeded.
-
Actionable Steps:
-
Visually inspect the medium for turbidity or crystals after adding the compound.
-
Gently warm the medium to 37°C and vortex briefly to aid dissolution.
-
If precipitation persists, you must lower the final working concentration.
-
Consider using a solubilizing agent in your vehicle control, such as a low concentration of Tween-80 or preparing the final dilution in media containing serum, which can help maintain solubility.[7]
-
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The effective concentration (e.g., IC50) is highly cell-line dependent and assay-specific. It can range from low micromolar to higher concentrations.[8] It is crucial to perform a dose-response experiment across a wide logarithmic range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific model system.
Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This section provides in-depth troubleshooting for specific, common problems encountered during experimentation.
Problem 1: Significantly Lower-Than-Expected Cytotoxicity or Biological Activity
You've treated your cancer cell line with 6-Cl-AraP, but the cell viability (e.g., via MTT or CellTiter-Glo assay) is much higher than anticipated, or the desired downstream effect is absent.
The biological activity of nucleoside analogs like 6-Cl-AraP is not guaranteed. It depends on a cascade of cellular events: uptake, metabolic activation (phosphorylation), and interaction with target enzymes (e.g., polymerases).[3][9] A failure at any point in this cascade will result in a lack of activity.
-
Cause A: Compound Degradation or Inactivity: The compound may have degraded due to improper storage or handling.
-
Cause B: Insufficient Intracellular Concentration: The cells may not be taking up the compound efficiently due to low expression of nucleoside transporters.[9]
-
Cause C: Inefficient Metabolic Activation: The rate-limiting step for many nucleoside analogs is the initial phosphorylation by cellular kinases.[10] If the relevant kinase (e.g., deoxycytidine kinase) is expressed at low levels or is inactive, the compound will not be converted to its active triphosphate form.
-
Cause D: Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps or high levels of enzymes that catabolize the compound.[11]
A logical, step-by-step process is required to isolate the variable causing the lack of activity.
Caption: Troubleshooting workflow for low biological activity.
Protocol 1: Verification of Compound Integrity and Concentration
-
Objective: To confirm that the 6-Cl-AraP stock solution is at the correct concentration and has not degraded.
-
Methodology:
-
Prepare a dilution of your DMSO stock in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (λmax ≈ 265 nm) and Mass Spectrometry (MS).[6]
-
Compare the retention time and mass-to-charge ratio (m/z) with a certified reference standard or the supplier's Certificate of Analysis.
-
Quantify the concentration using a standard curve.
-
-
Self-Validation: The presence of a single, sharp peak at the expected retention time with the correct m/z confirms purity and identity. The concentration should be within ±10% of the expected value.
Protocol 2: Assessment of Metabolic Activation (Phosphorylation)
-
Objective: To determine if 6-Cl-AraP is being converted to its mono-, di-, and tri-phosphate forms within the cell.
-
Methodology:
-
Treat cells with 6-Cl-AraP for a relevant time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and prepare an acid extract (e.g., with 0.4 M perchloric acid) to precipitate proteins and macromolecules.
-
Neutralize the supernatant containing the small molecule metabolites.
-
Analyze the extract using a validated ion-exchange or reversed-phase HPLC method capable of separating the parent compound from its phosphorylated metabolites.
-
-
Self-Validation: Include untreated cells as a negative control. A successful experiment will show time-dependent formation of phosphorylated species in the treated samples, which are absent in the control.
| Identified Cause | Recommended Solution |
| Compound Degradation | Purchase a new, validated batch of the compound. Always follow recommended storage procedures. |
| Precipitation | Lower the final concentration. Prepare fresh dilutions for each experiment. Consider formulation with excipients like SBE-β-CD.[7] |
| Poor Cellular Uptake | Switch to a cell line known to express high levels of relevant nucleoside transporters (e.g., hENT1). |
| Inefficient Activation | Choose a different cell line. Alternatively, if the specific kinase is known, you could attempt to transfect the cells to overexpress it, though this is a complex solution. |
| Cell Line Resistance | Test the compound in a panel of different cell lines to find a sensitive model. Compare your results with published data for similar compounds. |
Problem 2: High Variability Between Experimental Replicates
You perform a dose-response experiment, but the error bars are very large, and the results are inconsistent between identical wells or repeat experiments.
High variability often points to technical rather than biological issues. Inconsistent dosing, uneven cell plating, or compound instability in the medium can all contribute.
-
Cause A: Inaccurate Pipetting: Small volumes of concentrated stock are difficult to pipette accurately, leading to inconsistent final concentrations.
-
Cause B: Inhomogeneous Cell Seeding: An uneven distribution of cells across the plate will lead to different cell numbers per well, skewing viability readouts.
-
Cause C: Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates the compound and affects cell growth, leading to skewed results.
-
Cause D: Compound Instability in Media: The compound might be unstable in the aqueous, CO2-buffered environment of cell culture medium over the course of a multi-day experiment.
Caption: Diagnostic workflow for high experimental variability.
-
Improve Dosing Technique:
-
Protocol: Always perform serial dilutions. Never pipette volumes less than 2 µL. Prepare an intermediate dilution plate from your main stock before dosing the final cell plate. This minimizes the impact of pipetting errors.
-
-
Ensure Uniform Cell Seeding:
-
Protocol: After trypsinizing, ensure you have a single-cell suspension by gently pipetting up and down. Before seeding, thoroughly mix the cell suspension by inverting the tube several times. After plating, gently rock the plate in north-south and east-west directions to distribute cells evenly.
-
-
Mitigate Edge Effects:
-
Protocol: For sensitive assays, avoid using the outer wells of the microplate. Fill these perimeter wells with sterile PBS or media to create a humidity barrier, which reduces evaporation from the inner experimental wells.
-
-
Test Compound Stability:
-
Protocol: Prepare your highest concentration of 6-Cl-AraP in complete culture medium. Incubate it in the cell culture incubator (37°C, 5% CO2) for the duration of your experiment (e.g., 72 hours). At various time points (0, 24, 48, 72h), take an aliquot and analyze it by HPLC to quantify the amount of intact compound remaining. If significant degradation (>15%) occurs, consider shortening the assay duration or replenishing the compound with a media change.
-
References
- Vertex AI Search. (2024). 2-Amino-6-Chloro-9-(β-D-Ribofuranosyl)
- Martin, J. L., et al. (n.d.). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. PMC.
- Lewis, W., et al. (n.d.). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. PMC.
- Xie, X., et al. (2020). The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2. MDPI.
- Biosynth. (n.d.). 6-Chloro-9-(b-D-ribofuranosyl)purine | 5399-87-1.
- Cayman Chemical. (2023).
- Gorbunova, A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI.
- De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central.
- Zaitseva, O., et al. (2023).
- Zaitseva, O., et al. (2023).
- Georg Thieme Verlag. (n.d.). Product Class 17: Purines.
- PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine.
- MedchemExpress.com. (n.d.). 6-Chloropurine (6-Chloro-9H-purine)
- Janeba, Z., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- Al-Sanea, M. M., et al. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- BenchChem. (2025).
- Molbank. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI.
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (Clofarabine) and Cladribine in Leukemia Cells: A Guide for Researchers
For Immediate Release to the Scientific Community
In the landscape of chemotherapeutic agents for hematological malignancies, purine nucleoside analogs remain a critical therapeutic class. This guide provides a detailed, objective comparison of two prominent members: 9-β-D-arabinofuranosyl-6-chloro-9H-purine, more commonly known as clofarabine, and its predecessor, cladribine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of their mechanisms, comparative efficacy, and the experimental methodologies used for their evaluation in leukemia cells.
Introduction: A Tale of Two Purine Analogs
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a well-established purine analog effective in the treatment of various lymphoid malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1][2] Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine), a second-generation purine nucleoside analog, was rationally designed to integrate the advantageous properties of both cladribine and fludarabine, aiming for enhanced stability and efficacy.[3][4] Both compounds are prodrugs that, once inside the cell, undergo phosphorylation to their active triphosphate forms, which then exert their cytotoxic effects.
Unraveling the Mechanisms of Action: A Deeper Dive
The cytotoxic effects of both clofarabine and cladribine are multifaceted, primarily revolving around the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).
Metabolic Activation:
Upon entering a leukemia cell, facilitated by equilibrative and concentrative nucleoside transporters (ENTs and CNTs), both clofarabine and cladribine are phosphorylated by deoxycytidine kinase (dCK) to their respective monophosphates.[3][5] Subsequent phosphorylations yield the active triphosphate metabolites, clofarabine triphosphate (Clo-TP) and cladribine triphosphate (CdATP).[3] The efficiency of this activation is a key determinant of their cytotoxic potential. Clofarabine was designed to have a higher affinity for dCK, potentially leading to more efficient activation.[3]
Disruption of DNA Synthesis and Repair:
The active triphosphates of both drugs act as fraudulent nucleosides. They compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases.[6][7] This incorporation leads to the termination of DNA chain elongation. Furthermore, Clo-TP and CdATP are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thus depleting the cellular pool of essential precursors for DNA synthesis.[6][7] Notably, clofarabine is reported to be a more potent inhibitor of both ribonucleotide reductase and DNA polymerase α than cladribine.[3]
Induction of Apoptosis:
The accumulation of DNA strand breaks and the inhibition of DNA repair mechanisms trigger the intrinsic apoptotic pathway.[6][8] This cascade involves the release of cytochrome c from the mitochondria, leading to the activation of a series of caspases, the executioner enzymes of apoptosis.[6]
Discussion: Therapeutic Potential and Future Directions
Both clofarabine and cladribine are potent antileukemic agents with well-defined mechanisms of action. Clofarabine, as a second-generation analog, was designed for improved stability and potentially greater potency, which is supported by some in vitro data. [3]However, clinical studies in the context of salvage therapy for rrAML have not demonstrated a significant difference in overall efficacy, though a substantial cost disparity exists. [9][10] The choice between these two agents in a research or clinical setting may depend on various factors, including the specific leukemia subtype, prior treatments, and economic considerations. Further head-to-head preclinical studies across a broader range of leukemia cell lines and in vivo models are warranted to delineate more clearly the nuanced differences in their efficacy and to identify patient populations that may benefit more from one agent over the other.
The development of resistance to purine analogs, often through decreased activity of the activating enzyme dCK or increased expression of drug efflux pumps, remains a significant clinical challenge. [11]Future research should continue to explore strategies to overcome this resistance, including the use of combination therapies and the development of novel drug delivery systems.
References
-
Faderl, S., et al. (2005). Clofarabine Combinations as Acute Myeloid Leukemia Salvage Therapy. Cancer, 104(12), 2647-2654. Available at: [Link]
-
Valdez, B. C., et al. (2015). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators. Experimental Hematology, 43(6), 467-476.e2. Available at: [Link]
-
Kadia, T. M., et al. (2021). Long-term results of low-intensity chemotherapy with clofarabine or cladribine combined with low-dose cytarabine alternating with decitabine in older patients with newly diagnosed acute myeloid leukemia. American Journal of Hematology, 96(8), 959-967. Available at: [Link]
-
Muluneh, B., et al. (2018). A Comparison of Clofarabine-based (GCLAC) and Cladribine-based (CLAG) Salvage Chemotherapy for Relapsed/Refractory AML. Clinical Lymphoma, Myeloma & Leukemia, 18(1), e59-e64. Available at: [Link]
-
Valdez, B. C., et al. (2015). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells. PubMed. Available at: [Link]
-
Zhenchuk, A., et al. (2009). Mechanisms of anti-cancer action and pharmacology of clofarabine. Biochemical Pharmacology, 78(11), 1351-1359. Available at: [Link]
-
Muluneh, B., et al. (2015). A Comparison of Clofarabine-Based (GCLAC) and Cladribine-Based (CLAG) Salvage Chemotherapy for Relapsed/Refractory AML. Blood, 126(23), 3736. Available at: [Link]
-
King, K. M., et al. (2006). A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems. Cancer Chemotherapy and Pharmacology, 58(3), 358-367. Available at: [Link]
-
Plunkett, W., & Gandhi, V. (2017). Clofarabine: Structure, mechanism of action, and clinical pharmacology. Chemotherapy for Leukemia, 261-286. Available at: [Link]
-
Faderl, S., & Kantarjian, H. M. (2006). The role of clofarabine in acute myeloid leukemia. Leukemia & Lymphoma, 47(12), 2457-2466. Available at: [Link]
-
Jeha, S., et al. (2006). Clofarabine: past, present, and future. Leukemia & Lymphoma, 47(5), 807-816. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of cladribine, fludarabine and clofarabine are... Available at: [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Available at: [Link]
-
dreamrunner.org. (2016). Drawing Graphs using Graphviz. Available at: [Link]
-
Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane. Available at: [Link]
-
D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Available at: [Link]
-
Spasokoukotskaja, T., et al. (2011). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
ResearchGate. (2015). (PDF) Comparison of the Cytotoxicity of Cladribine and Clofarabine When Combined with Fludarabine and Busulfan in AML Cells: Enhancement of Cytotoxicity with Epigenetic Modulators. Available at: [Link]
-
Chen, X., et al. (2015). Combination of Cladribine, Cytarabine and Topotecan (CLAT) for Relapsed or Refractory Acute Myeloid Leukemia. Blood, 126(23), 4897. Available at: [Link]
-
Bonate, P. L., et al. (2004). Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias. Clinical Cancer Research, 10(10), 3235-3243. Available at: [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Galmarini, C. M., et al. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(11), 1089-1101. Available at: [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Available at: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Styczynski, J., et al. (2007). Comparison of Clofarabine Activity in Childhood and Adult Acute Leukemia: Individual Tumor Response Study. ResearchGate. Available at: [Link]
-
Cancer Therapy Advisor. (2024). Venetoclax, Cladribine, Idarubicin, Cytarabine Regimen Evaluated in AML, High-Risk MDS. Available at: [Link]
-
ResearchGate. (n.d.). Structures of fludarabine, cladribine, and clofarabine. Available at: [Link]
-
Gati, T., et al. (1998). Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines. General Pharmacology: The Vascular System, 31(4), 617-622. Available at: [Link]
-
Cancer Research UK. (n.d.). Cladribine. Available at: [Link]
-
ResearchGate. (n.d.). Diagrammatic view of apoptosis pathway. Available at: [Link]
-
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... Available at: [Link]
-
ResearchGate. (n.d.). A schematic representation of purine metabolic pathway.... Available at: [Link]
-
ResearchGate. (n.d.). Representative dot plots showing cell death by apoptosis and/or... Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Clofarabine-based (GCLAC) and Cladribine-based (CLAG) Salvage Chemotherapy for Relapsed/Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. diva-portal.org [diva-portal.org]
A Comparative Analysis of the Antiviral Activity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine and Fludarabine
A Technical Guide for Researchers in Virology and Drug Development
In the landscape of antiviral research, purine nucleoside analogs represent a cornerstone of therapeutic development. Their structural similarity to endogenous nucleosides allows them to deceptively enter cellular metabolic pathways, where they can disrupt viral replication. This guide provides an in-depth comparison of the antiviral properties of two such analogs: 9-β-D-arabinofuranosyl-6-chloro-9H-Purine (herein referred to as 6-Cl-ara-P) and fludarabine (F-ara-A). While both are purine derivatives, their distinct structural modifications lead to different antiviral spectra and mechanisms of action. This document will dissect these differences, offering experimental context and data to inform future research and development.
Introduction to the Analogs
9-β-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-ara-P) is a synthetic purine nucleoside characterized by a chlorine atom at the 6th position of the purine ring and an arabinose sugar moiety. The arabinose configuration, particularly the 2'-hydroxyl group in the "up" (β) position, is a key structural feature influencing its biological activity.
Fludarabine (9-β-D-arabinofuranosyl-2-fluoro-adenine) is another arabinoside purine analog, distinguished by a fluorine atom at the 2nd position of the adenine ring. It is a well-established antineoplastic agent also known for its antiviral properties.[1] Fludarabine is typically administered as a phosphate prodrug, fludarabine phosphate, which is rapidly dephosphorylated in the plasma to its active form, fludarabine.[2]
Mechanisms of Antiviral Action: A Tale of Two Pathways
The antiviral efficacy of nucleoside analogs hinges on their intracellular conversion to the active triphosphate form, which can then interfere with viral nucleic acid synthesis. The pathways for 6-Cl-ara-P and fludarabine, however, exhibit key differences that dictate their viral targets.
Fludarabine's Broad Inhibition of Cellular Enzymes:
Fludarabine enters the cell and is phosphorylated by cellular enzymes, primarily deoxycytidine kinase, to its active triphosphate form, F-ara-ATP.[2] F-ara-ATP exerts its antiviral and cytotoxic effects through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, F-ara-ATP depletes the pool of available deoxyribonucleotides, thereby hindering DNA synthesis.[3]
-
Inhibition of DNA Polymerases: F-ara-ATP can act as a competitive inhibitor of DNA polymerases, further blocking the elongation of the DNA chain.[3]
-
DNA Chain Termination: Incorporation of F-ara-ATP into a growing DNA strand can lead to chain termination.
This broad-spectrum inhibition of key cellular enzymes involved in DNA synthesis explains its activity against a range of viruses and its use as an anticancer agent.[1][2]
6-Cl-ara-P's Reliance on Viral Kinases:
The antiviral activity of 6-Cl-ara-P, particularly against certain DNA viruses like Varicella-Zoster Virus (VZV), is dependent on its phosphorylation by a virus-encoded thymidine kinase (TK).[4] This viral-specific activation is a critical aspect of its selectivity. Once phosphorylated, the triphosphate form of 6-Cl-ara-P can then presumably inhibit the viral DNA polymerase. This reliance on a viral enzyme for activation suggests a more targeted antiviral approach with potentially less cytotoxicity to uninfected host cells compared to analogs that are broadly activated by cellular kinases.
Caption: Comparative mechanisms of action for Fludarabine and 6-Cl-ara-P.
Comparative Antiviral Activity and Cytotoxicity
A direct comparison of the antiviral potency of 6-Cl-ara-P and fludarabine is challenging due to the lack of head-to-head studies against the same viral panels. However, by collating available data, we can discern their distinct antiviral spectra.
Fludarabine: A Broad-Spectrum Inhibitor of RNA Viruses
Recent studies have highlighted fludarabine's potent activity against a range of emerging RNA viruses.[2] This is somewhat unexpected given its known mechanism of targeting DNA synthesis. The proposed hypothesis is that its active form, F-ara-ATP, may compete with natural nucleotides for incorporation into the viral RNA by the viral RNA-dependent RNA polymerase, leading to chain termination.[2]
| Virus | Virus Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | RNA | Vero | 0.13 | 3.10 | 23.8 | [2] |
| Zika Virus (ZIKV) | RNA | BHK21 | 0.41 | 3.61 | 8.8 | [2] |
| SFTS Virus (SFTSV) | RNA | Vero | 0.83 | 3.10 | 3.7 | [2] |
| SFTS Virus (SFTSV) | RNA | BHK21 | 0.27 | 3.61 | 13.4 | [2] |
| Enterovirus A71 (EV-A71) | RNA | Vero | 0.04 | 3.10 | 77.5 | [2] |
9-β-D-arabinofuranosyl-6-chloro-9H-Purine: Activity Against DNA Viruses
Conversely, the reported antiviral activity of 6-Cl-ara-P is primarily against DNA viruses.[4] This aligns with its proposed mechanism of action involving activation by viral thymidine kinase, an enzyme encoded by many herpesviruses.
-
Varicella-Zoster Virus (VZV): Potent activity has been reported.[4]
-
Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2): Moderate activity has been observed.[4]
-
Vaccinia Virus: Moderate activity has been noted.[4]
Experimental Protocol: In Vitro Antiviral Assay
To generate the type of data presented above, a standard in vitro antiviral assay, such as a plaque reduction assay or a cytopathic effect (CPE) inhibition assay, is employed. The following is a generalized protocol.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound against a specific virus in a given cell line.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compounds (6-Cl-ara-P and Fludarabine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or neutral red)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Cytotoxicity Assay: In a separate plate without virus, add the serial dilutions of the compounds to the cells to determine the CC50. Incubate for the same duration as the antiviral assay.
-
Antiviral Assay: a. Remove the growth medium from the cell monolayers. b. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). c. After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells. d. Add the serial dilutions of the test compounds to the infected cells. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
Quantification: a. For the cytotoxicity plate, perform a cell viability assay (e.g., MTT assay) and measure the absorbance. b. For the antiviral plate, assess the inhibition of viral replication. This can be done by:
- CPE Inhibition: Staining the cells with a vital dye like neutral red and measuring the absorbance.
- Plaque Reduction: For plaque-forming viruses, overlaying the cells with a semi-solid medium and counting the number of plaques after a few days.
-
Data Analysis: Calculate the CC50 and EC50 values by plotting the data and using a dose-response curve fitting model. The Selectivity Index (SI) is then calculated as CC50/EC50.
Caption: A generalized workflow for in vitro antiviral and cytotoxicity testing.
Structure-Activity Relationship Insights
The differing antiviral spectra of 6-Cl-ara-P and fludarabine can be attributed to their distinct substitutions on the purine ring.
-
The 2-fluoro substitution in fludarabine is a key feature. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the purine ring and its interactions with enzymes. This modification likely contributes to its broad inhibitory activity against cellular enzymes like ribonucleotide reductase and DNA polymerase.
-
The 6-chloro substitution in 6-Cl-ara-P makes the 6th position of the purine ring more electrophilic. This could be important for its interaction with viral enzymes. The chlorine atom is a good leaving group, which could potentially allow for covalent bond formation with the target enzyme, leading to irreversible inhibition.[5] Furthermore, the presence of the arabinose sugar moiety in both compounds is crucial for their activity, as it differentiates them from their corresponding ribose or deoxyribose counterparts and influences their recognition by viral and cellular polymerases.
Conclusion and Future Directions
This comparative guide highlights the distinct antiviral profiles of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine and fludarabine. Fludarabine emerges as a broad-spectrum inhibitor with significant activity against several RNA viruses, likely due to its potent inhibition of key cellular enzymes involved in nucleic acid synthesis. In contrast, 6-Cl-ara-P demonstrates a more targeted activity against DNA viruses, with its activation being dependent on viral-specific enzymes.
The lack of direct comparative studies and quantitative data for 6-Cl-ara-P represents a significant knowledge gap. Future research should focus on:
-
Head-to-head antiviral screening of both compounds against a broad panel of both DNA and RNA viruses to provide a direct comparison of their potency and spectrum.
-
Detailed mechanistic studies to elucidate the specific viral and cellular targets of the triphosphate form of 6-Cl-ara-P.
-
Determination of EC50 and CC50 values for 6-Cl-ara-P against a range of viruses and cell lines to establish its therapeutic index.
A deeper understanding of the structure-activity relationships of these and other purine nucleoside analogs will undoubtedly pave the way for the rational design of more potent and selective antiviral agents.
References
-
Maruyama, T., Sato, Y., Oto, Y., & Yamamoto, M. (1994). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Nucleosides and Nucleotides, 13(1-3), 519-527. [Link]
-
De Clercq, E. (1993). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides and Nucleotides, 12(2), 127-148. [Link]
-
Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., & De Clercq, E. (1996). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of medicinal chemistry, 39(20), 4073–4089. [Link]
-
Gao, R., et al. (2021). Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71. Viruses, 13(5), 774. [Link]
-
Hood, M. A., & Finley, R. S. (1991). Fludarabine: a review. DICP: The Annals of Pharmacotherapy, 25(5), 518-524. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & medicinal chemistry letters, 17(9), 2470–2473. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 154, 66–86. [Link]
-
Sidwell, R. W., et al. (1974). In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy, 5(6), 652-657. [Link]
-
Lin, J. C., & Pagano, J. S. (1988). Comparison of two bromovinyl nucleoside analogs, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and E-5-(2-bromovinyl)-2'-deoxyuridine, with acyclovir in inhibition of Epstein-Barr virus replication. Antimicrobial agents and chemotherapy, 32(7), 1068–1072. [Link]
-
Soike, K. F., et al. (1993). 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys. Antiviral research, 20(1), 13–20. [Link]
-
Miller, R. L., et al. (1988). Antiviral activities of 2'-deoxyribofuranosyl and arabinofuranosyl analogs of sangivamycin against retro- and DNA viruses. Antiviral research, 10(6), 263–277. [Link]
-
Maruyama, T., Sato, Y., Oto, Y., & Yamamoto, M. (1994). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Nucleosides & Nucleotides, 13(1-3), 519-527. [Link]
-
Zatorski, A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules (Basel, Switzerland), 28(7), 2999. [Link]
-
Robak, T., et al. (2009). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Therapeutics and clinical risk management, 5, 327–342. [Link]
-
Schwarz, S., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European journal of medicinal chemistry, 90, 595–602. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 21, 2026, from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved January 21, 2026, from [Link]
-
Plunkett, W., Gandhi, V., Huang, P., Robertson, L. E., Keating, M. J., & Chubb, S. (1993). Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies. Seminars in oncology, 20(5 Suppl 7), 2–12. [Link]
Sources
- 1. Fludarabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DNA Synthesis Inhibition: A Comparative Analysis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
For researchers and drug development professionals, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for evaluating the effect of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP), a purine nucleoside analog, on cellular DNA synthesis. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach.
This guide will comparatively analyze 6-Cl-araP alongside established DNA synthesis inhibitors, each with a distinct mechanism of action. This comparative context is crucial for accurately positioning a novel compound within the landscape of known antimetabolites and cytotoxic agents.
Understanding the Landscape: Mechanisms of DNA Synthesis Inhibition
Before designing an experimental workflow, it is essential to understand the primary mechanisms by which compounds disrupt DNA replication. Most inhibitors function by targeting key components of the replication machinery.
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP) is a nucleoside analog. Like many in its class, its inhibitory action is contingent on intracellular phosphorylation to its triphosphate form. This active metabolite can then interfere with DNA synthesis, likely through incorporation into the growing DNA strand and subsequent chain termination or by direct inhibition of DNA polymerases. Its antiviral activity against Varicella-zoster virus has been shown to depend on phosphorylation by the viral thymidine kinase, highlighting the critical role of kinases in its activation.[1]
For a robust comparison, we will evaluate 6-Cl-araP against three compounds with well-defined, differing mechanisms:
-
Cytarabine (ara-C): A pyrimidine nucleoside analog that, once converted to its triphosphate form (ara-CTP), is incorporated into DNA. The arabinose sugar moiety creates a steric hindrance that acts as a poor primer for further elongation, effectively terminating the DNA chain and inhibiting DNA polymerase.[2][3][4]
-
Hydroxyurea (HU): This is not a nucleoside analog. Instead, it targets the enzyme ribonucleotide reductase, which is responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA.[5][6] By inhibiting this enzyme, hydroxyurea depletes the cellular pool of dNTPs, thereby halting DNA synthesis and causing cells to arrest in the S phase of the cell cycle.[7][8]
-
Aphidicolin: A tetracyclic diterpenoid that acts as a potent and specific inhibitor of eukaryotic DNA polymerase α and, to a lesser extent, polymerases δ and ε.[9][10] It functions by competing with dCTP for binding to the polymerase, thus directly stalling the replication fork.[11][12]
Comparative Overview of DNA Synthesis Inhibitors
| Compound | Class | Primary Target | Mechanism of Action | Key Characteristics |
| 6-Cl-araP | Purine Nucleoside Analog | DNA Polymerase (putative) | Requires phosphorylation; likely incorporates into DNA leading to chain termination or polymerase inhibition.[1][13] | Activity can be dependent on specific cellular or viral kinases. |
| Cytarabine (ara-C) | Pyrimidine Nucleoside Analog | DNA Polymerase | Incorporates into DNA, causing chain termination due to the arabinose sugar structure.[2][3] | S-phase specific cytotoxic agent. |
| Hydroxyurea (HU) | Ribonucleotide Reductase Inhibitor | Ribonucleotide Reductase | Depletes the intracellular pool of deoxyribonucleotides (dNTPs), starving the cell of DNA building blocks.[5][8] | Induces S-phase arrest; mechanism is independent of DNA polymerase. |
| Aphidicolin | Diterpenoid Antibiotic | DNA Polymerase α and δ | Directly inhibits DNA polymerase activity by competing with dCTP.[9][11][12] | Often used to synchronize cells at the G1/S boundary.[10] |
A Validated Experimental Strategy for Assessing DNA Synthesis Inhibition
A credible validation strategy relies on a multi-pronged approach. We must directly measure DNA synthesis rates while also observing the broader cellular consequences, such as effects on cell cycle progression. The following workflow provides a logical and self-validating path to characterize the effects of 6-Cl-araP.
Caption: Overall experimental strategy for validating a DNA synthesis inhibitor.
Experiment 1: Direct Quantification of DNA Synthesis Rate
Expert Rationale: The primary objective is to determine if 6-Cl-araP directly inhibits the process of DNA replication. The most direct way to measure this is by quantifying the incorporation of a labeled thymidine analog into newly synthesized DNA. We present two robust methods: the modern, non-radioactive BrdU assay and the classic, highly sensitive [³H]-Thymidine incorporation assay.[14] Running a known inhibitor like Aphidicolin as a positive control is critical for validating that the assay system is responsive.
Method A: 5-Bromo-2'-deoxyuridine (BrdU) Incorporation Assay
Principle: BrdU is a synthetic analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle. This incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of DNA synthesis via ELISA or visualization by microscopy.[15][16]
Caption: Workflow for the BrdU Cell Proliferation Assay (ELISA-based).
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., HeLa, Jurkat) in a 96-well plate at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 6-Cl-araP and the comparator compounds (ara-C, Hydroxyurea, Aphidicolin). Include untreated and vehicle-only controls. Incubate for a period appropriate for the cell line (e.g., 24-48 hours).
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[17] The incubation time should be optimized based on the cell doubling time.
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of a fixing/denaturing solution (often containing HCl) to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.[18]
-
Antibody Incubation: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 100 µL of anti-BrdU antibody diluted in antibody buffer and incubate for 1 hour at room temperature.[17]
-
Secondary Antibody & Detection: Wash the wells. Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Substrate Addition: Wash the wells thoroughly. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Quantification: Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.
Experiment 2: Cell Cycle Analysis via Flow Cytometry
Expert Rationale: While incorporation assays measure the rate of DNA synthesis, they do not reveal how the inhibition affects cell cycle progression. A compound that blocks DNA replication is expected to cause cells to accumulate in the S phase. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the precise quantification of cells in each phase of the cycle based on their DNA content. This provides a powerful secondary validation of the mechanism of action.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. As cells progress from G1 (2n DNA content) through S (between 2n and 4n) to G2/M (4n), their fluorescence intensity after PI staining increases proportionally.[19] This allows for the generation of a histogram from which the percentage of cells in each phase can be calculated.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 60-70% confluency. Treat with 6-Cl-araP and comparators at their respective IC50 concentrations (as determined from the BrdU assay) for a set time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells and preserving DNA structure for accurate staining. Incubate at 4°C for at least 30 minutes (or up to several days).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.[19]
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., PE or PerCP). Collect at least 20,000 events per sample for statistical robustness.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the resulting DNA content histograms and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Interpreting the Results: Building a Coherent Picture
By integrating the data from both experimental arms, a comprehensive profile of 6-Cl-araP's activity can be constructed.
Expected Outcomes:
| Compound | BrdU Incorporation | Cell Cycle Profile | Mechanistic Interpretation |
| Untreated Control | High signal (100%) | Normal distribution (High G1, Low S, Low G2/M) | Baseline cellular proliferation. |
| 6-Cl-araP | Dose-dependent decrease (IC50 determination) | Accumulation of cells in S phase. | The compound inhibits DNA synthesis, causing cells to stall during the replication phase. |
| Cytarabine (ara-C) | Dose-dependent decrease | Strong accumulation of cells in S phase.[20] | Positive control for S-phase arrest via DNA chain termination. |
| Hydroxyurea (HU) | Dose-dependent decrease | Strong accumulation of cells in S phase.[5] | Positive control for S-phase arrest via dNTP pool depletion. |
| Aphidicolin | Dose-dependent decrease | Accumulation of cells at the G1/S boundary or early S phase.[9] | Positive control for S-phase arrest via direct polymerase inhibition. |
The validation of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine's effect on DNA synthesis is confirmed by the convergence of two independent lines of evidence: a direct reduction in the rate of nucleotide incorporation and a corresponding arrest of cells in the S phase of the cell cycle. Comparing these results to the distinct profiles of ara-C, hydroxyurea, and aphidicolin provides critical context for elucidating its precise mechanism of action, thereby advancing its potential development as a therapeutic agent.
References
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
-
Major, P. P., Egan, E. M., Herrick, D. J., & Kufe, D. W. (1982). Effect of ARA-C incorporation on deoxyribonucleic acid synthesis in cells. Biochemical Pharmacology, 31(18), 2937–2940*. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Hydroxyurea: Mechanism and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Patsnap. (2024). What is the mechanism of Cytarabine?. Patsnap Synapse. [Link]
-
Patsnap. (2024). What is the mechanism of Hydroxycarbamide?. Patsnap Synapse. [Link]
-
Krokan, H., Wist, E., & Krokan, R. H. (1981). Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism. Nucleic Acids Research, 9(18), 4709–4719. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
-
Karp, J. E., Burke, P. J., & Donehower, R. C. (1980). Effects of Cytosine Arabinoside on DNA Synthesis and the Clonogenicity of RF/UN Murine Myeloid Leukemia Cells. Experimental Hematology, 8(8), 1009–1015. [Link]
-
Pharmacology Lectures. (2025). Pharmacology of Hydroxyurea (Hydroxycarbamide); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Pharmacology Lectures. (2024). PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses. YouTube. [Link]
-
Krokan, H., Wist, E., & Krokan, R. H. (1981). Aphidicolin inhibits DNA synthesis by DNA polymerase α and isolated nuclei by a similar mechanism. Nucleic Acids Research, 9(18), 4709–4719. [Link]
-
Robbins, J. H., Gart, J. J., Levis, W. R., & Burk, P. G. (1972). The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures. Clinical and Experimental Immunology, 11(4), 629–640. [Link]
-
Oguro, M., Shioda, M., Nagano, H., Mano, Y., Hanaoka, F., & Yamada, M. (1980). The mode of action of aphidicolin on DNA synthesis in isolated nuclei. Biochemical and Biophysical Research Communications, 92(1), 13–19. [Link]
-
Chen, A. Y., & Li, T. K. (2001). Imbalanced DNA Synthesis Induced by Cytosine Arabinoside and Fludarabine in Human Leukemia Cells. Biochemical Pharmacology, 62(1), 109–117. [Link]
-
Springer Nature Experiments. (n.d.). BrdU Incorporation Assay to Analyze the Entry into S Phase. Springer Nature. [Link]
-
Robbins, J. H., Gart, J. J., Levis, W. R., & Burk, P. G. (1972). The Millipore Filter Assay Technique for Measuring Tritiated Thymidine Incorporation Into DNA in Leucocyte Cultures. Clinical and Experimental Immunology, 11(4), 629–640. [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Creative Diagnostics. [Link]
-
Cytologics. (2021). Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial. Cambridge University. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Charles River. (2019). Immunology for Non-Immunologists: Proliferation Assays. Charles River. [Link]
-
Inhibitor Research Hub. (2026). Cytarabine (AraC): Unraveling DNA Synthesis Inhibition. Inhibitor Research Hub. [Link]
-
Microbe Notes. (2023). DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]
-
Biology LibreTexts. (2024). 13.7B: Antiviral DNA Synthesis Inhibitors. Biology LibreTexts. [Link]
-
Slideshare. (n.d.). inhibitor of bacterial DNA synthesis.ppt. Slideshare. [Link]
-
Unknown. (n.d.). Inhibitors of Nucleic Acid Synthesis. Unknown Source. [Link]
-
Drach, J. C., Thomas, M. A., Barnett, J. W., Smith, S. H., & Shipman, C. (1981). Tritiated thymidine incorporation does not measure DNA synthesis in ribavirin-treated human cells. Science, 212(4494), 549–551. [Link]
-
Maruyama, T., Sato, Y., & Ohta, Y. (1993). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Journal of Medicinal Chemistry, 36(15), 2244–2247. [Link]
-
Wang, Y., & Zhang, H. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters, 45(43), 8045–8047. [Link]
-
Stepanova, E. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2942. [Link]
-
Spriggs, D., & Kufe, D. (1987). Cellular and clinical pharmacology of low-dose ara-C. Seminars in Oncology, 14(2 Suppl 1), 95–102. [Link]
-
Méndez-López, L. F., et al. (2021). Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review. Frontiers in Oncology, 11, 676831. [Link]
-
Maruyama, T., Sato, Y., & Ohta, Y. (1993). Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-Fluoro Derivative. Amanote Research. [Link]
-
Unknown. (2025). Inhibitors of repair DNA synthesis. ResearchGate. [Link]
-
Ikejiri, M., & Saijo, M. (2006). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559–4561. [Link]
-
Wang, P., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 15(18), 6065–6074. [Link]
-
Unknown. (2025). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. ResearchGate. [Link]
Sources
- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ARA-C incorporation on deoxyribonucleic acid synthesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 11. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytologicsbio.com [cytologicsbio.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. Cellular and clinical pharmacology of low-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
Introduction: The Imperative for Selectivity
9-β-D-Arabinofuranosyl-6-chloro-9H-purine, a synthetic purine nucleoside analog, belongs to a class of compounds with significant therapeutic potential, particularly in virology and oncology.[1][2] Its structural similarity to endogenous purines and other clinically relevant analogs, such as Fludarabine and Cladribine, necessitates a thorough evaluation of its target specificity.[3][4] The biological activity of many such nucleoside analogs depends on intracellular phosphorylation, a process often initiated by a target-specific kinase. For instance, the antiviral efficacy of 6-chloropurine arabinoside against Varicella-zoster virus (VZV) is contingent upon its phosphorylation by the VZV-encoded thymidine kinase (TK).[1]
This dependence on enzymatic activation is a double-edged sword. While it can confer selectivity for pathogen-infected cells, any off-target activity against human kinases or other ATP-dependent enzymes can lead to unintended cellular effects and potential toxicity. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental step in understanding the compound's mechanism of action and predicting its safety profile.
This guide provides a comprehensive framework for evaluating the cross-reactivity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required to generate a robust selectivity profile. We will explore established biochemical and cellular assays, compare the compound to relevant purine analogs, and provide a clear roadmap for data interpretation.
Comparative Purine Analogs: Establishing a Baseline
To contextualize the selectivity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, it is essential to compare it against well-characterized purine analogs. The following compounds serve as critical benchmarks due to their established mechanisms and clinical relevance.
-
Fludarabine: An arabinoside analog of adenine, widely used in the treatment of chronic lymphocytic leukemia. It requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form, which inhibits DNA synthesis.[5][6]
-
Cladribine: A chlorinated deoxyadenosine analog resistant to adenosine deaminase (ADA).[4] Like Fludarabine, it is activated by dCK and is effective in treating certain leukemias and multiple sclerosis.[4][7]
-
Vidarabine (Ara-A): An arabinoside analog of adenosine with antiviral properties. Its mechanism also relies on phosphorylation and subsequent inhibition of viral DNA polymerase.[8]
-
Nelarabine: A prodrug of arabinosylguanine (Ara-G), used in the treatment of T-cell acute lymphoblastic leukemia. It is a substrate for adenosine deaminase and is subsequently phosphorylated to its active form.[9][10][11]
The core principle of this guide is to subject 9-β-D-arabinofuranosyl-6-chloro-9H-purine to the same rigorous selectivity assessments as these analogs to determine its relative specificity and potential for off-target effects.
Experimental Design: A Multi-Faceted Approach to Profiling
A comprehensive understanding of cross-reactivity cannot be achieved through a single experiment. A multi-tiered approach, combining direct biochemical assays with cell-based methods, is required to build a complete and reliable selectivity profile.
Workflow for Comprehensive Cross-Reactivity Assessment
Caption: Multi-tiered workflow for assessing compound selectivity.
Experimental Protocols
Protocol 1: Broad Kinase Selectivity Profiling (Biochemical Assay)
Causality: The first and most critical step is to understand the compound's interaction with the human kinome at a biochemical level. The majority of nucleoside analogs require phosphorylation to become active, making kinases a primary class of potential off-targets. This assay directly measures the ability of the compound to inhibit a large, representative panel of purified human kinases, providing a broad and unbiased view of its selectivity. Commercial services like Eurofins' KINOMEscan® or Promega's ADP-Glo® Kinase Assay panels offer standardized and high-quality data for this purpose.[12][13][14]
Methodology: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This protocol is a gold-standard method for directly measuring kinase activity.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific peptide/protein substrate for the kinase being tested, the purified kinase, and the test compound (9-β-D-arabinofuranosyl-6-chloro-9H-purine or a comparator analog) at a screening concentration (e.g., 10 µM). Include a DMSO-only well as a negative control (100% activity).
-
Initiation: Start the kinase reaction by adding the ATP mixture, which includes a known concentration of unlabeled ATP and [γ-³³P]-ATP as a tracer.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.
-
Termination & Spotting: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove all unbound radiolabeled ATP.
-
Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response experiment with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cellular Target Engagement Assay (CETSA®)
Causality: A compound that shows activity in a biochemical assay may not necessarily engage its target in the complex environment of a living cell due to factors like cell permeability and intracellular competition with endogenous ligands (e.g., ATP). The Cellular Thermal Shift Assay (CETSA®) provides definitive evidence of target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Methodology: Western Blot-based CETSA®
-
Cell Treatment: Culture the desired human cell line (e.g., a relevant cancer cell line or uninfected host cells) and treat with either the test compound at a specific concentration or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Quantification & Analysis: Carefully collect the supernatant (soluble protein fraction). Quantify the total protein concentration. Analyze the presence of the target protein in the soluble fraction from each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein (band intensity) as a function of temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.
Comparative Data Analysis
The primary output of the experimental work described above is quantitative data on the inhibitory potential of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its comparators. This data should be organized for clear, objective comparison.
Table 1: Comparative Cellular Potency of Purine Analogs
| Compound | Cell Line | Cell Type | IC₅₀ | Citation |
| 9-β-D-arabinofuranosyl-6-chloro-9H-purine | User-determined | User-determined | User-determined | N/A |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [5][6] |
| Fludarabine | MM.1S | Multiple Myeloma | 13.48 µg/mL | [5][6] |
| Cladribine | CD19+ B Lymphocytes | B-cell Lymphocyte | 40 nM | [7] |
| Cladribine | CD4+ T Lymphocytes | T-cell Lymphocyte | 65 nM | [7] |
| Nelarabine (Sensitive) | MOLT-4, Jurkat | T-cell ALL | ~2-5.5 µM | [9] |
| Nelarabine (Resistant) | H-SB2, P12 | T-cell ALL | > 50 µM | [9] |
Note: The IC₅₀ values presented are for illustrative purposes and can vary based on experimental conditions.
Visualizing Mechanistic Relationships
Understanding the mechanism of action and the rationale for cross-reactivity testing is crucial. The following diagram illustrates the generalized activation pathway of a nucleoside analog and highlights the critical point of potential off-target interaction with human kinases.
Caption: Generalized activation pathway and potential for kinase cross-reactivity.
Conclusion and Forward Look
This guide establishes a rigorous, scientifically-grounded framework for assessing the cross-reactivity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine. The central thesis is that selectivity is not an inherent property but a characteristic that must be empirically demonstrated through systematic, multi-tiered investigation. By employing broad biochemical screens to identify potential off-targets and validating these interactions in a cellular context, researchers can build a comprehensive selectivity profile.
The provided protocols for kinase activity and cellular thermal shift assays represent robust, validated methods for generating the necessary data. While direct, comparative kinase panel data for 9-β-D-arabinofuranosyl-6-chloro-9H-purine is not currently in the public domain, the experimental design laid out here provides the definitive path to generating it. Comparing the resulting profile against established benchmarks like Fludarabine and Cladribine will be essential for classifying its therapeutic window and predicting potential liabilities. Ultimately, this structured approach ensures that the development of this promising compound is built on a solid foundation of mechanistic understanding and empirical data.
References
- Fludarabine | STAT1 Inhibitor | DNA Synthesis Inhibitor. Selleck Chemicals. .html)
- Fludarabine | ≥99%(HPLC) | Selleck | STAT 阻害剤. Selleck Chemicals.
- Evangelisti, C., et al. (2016). Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. Oncotarget, 7(48).
- Evangelisti, C., et al. (2016). Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. PubMed, 27793021.
- Andrei, G., et al. (1993). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed, 8400373.
- Aswell, J. F., et al. (1979). Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus. PubMed, 393325.
- A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Confluence Discovery Technologies.
- Ota, A., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 14(3), 2217-2224.
- Determining the IC50 of Cladribine in Primary Cell Cultures: Application Notes and Protocols. BenchChem.
- Mikhailovskaya, E. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2969.
- Tanaka, H., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(17), 4857-4860.
- Tanaka, H., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed, 17604183.
- Liliemark, J. (1997). The clinical pharmacokinetics of cladribine. Clinical Pharmacokinetics, 32(2), 120-131.
- Zhou, J., et al. (2006). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Yao Xue Xue Bao, 41(1), 32-37.
- Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
- 6-Chloro-9-(b-D-ribofuranosyl)purine. Biosynth.
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.
- Serpi, M., et al. (2016). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.
- Sipe, J. C. (2005). Cladribine for multiple sclerosis: review and current status. Expert Review of Neurotherapeutics, 5(6), 721-728.
- 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.
- scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
- Tuncbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-700.
- Gress, T., & May, R. (2023). Cladribine. In StatPearls. StatPearls Publishing.
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
- Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 11, 574333.
- Al-Abri, S., et al. (2023). Hypersensitivity reaction to rivaroxaban with a successful switch to apixaban: A case report. Clinical Case Reports, 11(10), e7969.
- KINOMEscan data - HMS LINCS Project. Harvard Medical School. (2018).
- Hypersensitivity reactions to non-vitamin K oral anticoagulants – a review of literature and diagnostic work-up proposal. European Annals of Allergy and Clinical Immunology.
- Trubiano, J. A., et al. (2021). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Allergy, 2, 625333.
- Allergic Cross-reactivity of Select Antimicrobials. UC Davis Health.
Sources
- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cladribine for multiple sclerosis: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis for Drug Development Professionals: 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine vs. Gemcitabine
An In-Depth Guide to the Preclinical Efficacy of Two Potent Nucleoside Analogs
In the landscape of anticancer drug development, nucleoside analogs remain a cornerstone of chemotherapy. Their ability to masquerade as natural building blocks of DNA and RNA allows them to disrupt cellular replication, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparative analysis of two such agents: the established chemotherapeutic, gemcitabine, and the investigational compound, 9-β-D-arabinofuranosyl-6-chloro-9H-purine (6-Cl-ara-P). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Introduction: The Rationale for Nucleoside Analog Development
The therapeutic principle behind nucleoside analogs lies in their structural similarity to endogenous nucleosides. This mimicry allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis. However, subtle chemical modifications distinguish them from their natural counterparts, leading to the termination of DNA or RNA chain elongation, inhibition of essential enzymes, and ultimately, the induction of cell death in rapidly proliferating cancer cells.
Gemcitabine , a deoxycytidine analog, has been a mainstay in the treatment of various solid tumors for decades. Its well-characterized mechanism and broad clinical application make it a critical benchmark for new nucleoside analogs. In contrast, 9-β-D-arabinofuranosyl-6-chloro-9H-purine , a purine analog, represents a class of compounds with demonstrated antitumor potential, though specific data on this particular molecule is less extensive. This guide aims to synthesize the available preclinical evidence to provide a framework for understanding their comparative efficacy.
Mechanism of Action: Divergent Pathways to a Common Goal
While both compounds are classified as nucleoside analogs, their distinct chemical structures dictate different metabolic activation pathways and molecular targets.
Gemcitabine: A Two-Pronged Attack on DNA Synthesis
Gemcitabine functions as a prodrug, requiring intracellular phosphorylation to exert its cytotoxic effects. This multi-step activation is a critical determinant of its efficacy.
-
Cellular Uptake and Phosphorylation: Gemcitabine enters the cell via nucleoside transporters and is sequentially phosphorylated by deoxycytidine kinase (dCK), cytidylate kinase, and nucleoside-diphosphate kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, thereby stalling DNA replication.
-
DNA Chain Termination: The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. Once incorporated, dFdCTP allows for the addition of one more nucleotide before preventing further DNA elongation, a process known as "masked chain termination." This event triggers DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Purine Analog's Path to Cytotoxicity
As a purine analog, 6-Cl-ara-P is expected to interfere with purine metabolism and nucleic acid synthesis. While specific metabolic data for this exact compound is limited, the general mechanism for similar 6-chloropurine nucleosides involves intracellular phosphorylation and subsequent disruption of DNA and RNA synthesis[1].
-
Cellular Uptake and Activation: It is anticipated that 6-Cl-ara-P is transported into cells and phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of DNA and RNA Synthesis: The triphosphate metabolite likely competes with natural purine nucleoside triphosphates (ATP and GTP) for incorporation into DNA and RNA by polymerases, leading to chain termination and inhibition of nucleic acid synthesis[1].
-
Induction of Apoptosis and Cell Cycle Arrest: Studies on other 6-chloropurine nucleosides have demonstrated their ability to induce apoptosis and cause cell cycle arrest, typically at the G2/M phase[2][3].
Caption: Postulated metabolic activation and mechanism of action of 6-Cl-ara-P.
Preclinical Efficacy: A Head-to-Head Comparison
Gemcitabine: Broad-Spectrum Antitumor Activity
Gemcitabine has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines in vitro and in xenograft models in vivo.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | Varies | |
| BxPC-3 | Pancreatic | Varies | |
| A549 | Lung | Varies | |
| HCT116 | Colon | Varies | |
| MCF7 | Breast | Varies |
Note: IC50 values for gemcitabine can vary significantly depending on the cell line and experimental conditions.
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: Promising In Vitro Cytotoxicity
While data for 6-Cl-ara-P is sparse, studies on related 6-chloropurine nucleosides have shown promising antitumor activity.
A study on a series of novel 6-chloropurine nucleosides reported micromolar GI50 values against several human cancer cell lines in a sulforhodamine B (SRB) assay[2][3]. Another study investigating 2-chloro-6-substituted arabinonucleosides found that a serine derivative exhibited an IC50 of 16 µM against the human acute myeloid leukemia cell line U937. These findings suggest that the 6-chloropurine arabinoside scaffold is a promising starting point for the development of potent anticancer agents.
Experimental Methodologies: A Guide for Preclinical Evaluation
To facilitate further research and comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the efficacy of nucleoside analogs.
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader[2][4][5][6].
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[7][8][9][10][11].
This technique detects the cleavage of key apoptotic proteins, such as PARP and caspase-3.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[12][13].
Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry, acquiring data on a linear scale. Use pulse processing (width vs. area) to exclude cell doublets[3][14][15][16].
Conclusion and Future Directions
Gemcitabine remains a vital tool in the oncologist's arsenal, with a well-defined mechanism of action and extensive clinical validation. The available preclinical data for 6-chloropurine nucleosides, including the investigational compound 9-β-D-arabinofuranosyl-6-chloro-9H-purine, indicate a promising avenue for the development of novel anticancer agents. These compounds have demonstrated potent in vitro cytotoxicity and the ability to induce apoptosis and cell cycle arrest.
However, a comprehensive understanding of the efficacy of 6-Cl-ara-P relative to established drugs like gemcitabine necessitates further investigation. Key future research directions should include:
-
Direct Head-to-Head In Vitro and In Vivo Studies: Comparative studies using a panel of cancer cell lines and relevant xenograft models are crucial to directly assess the relative potency and efficacy of 6-Cl-ara-P and gemcitabine.
-
Elucidation of the Detailed Mechanism of Action: In-depth studies are required to delineate the specific metabolic activation pathway of 6-Cl-ara-P, identify its primary molecular targets, and understand its impact on cellular signaling pathways.
-
Evaluation of Resistance Mechanisms: Investigating potential mechanisms of resistance to 6-Cl-ara-P will be critical for its future clinical development and for designing effective combination therapies.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and determine its place in the evolving landscape of cancer chemotherapy.
References
- Schwarz, S., Siewert, B., Csuk, R., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
- Schwarz, S., Siewert, B., Csuk, R., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 65-71.
-
iMedicalSchool. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Waud, W. R., Schmid, S. M., Montgomery, J. A., & Secrist, J. A. 3rd. (2000). Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A). Nucleosides, nucleotides & nucleic acids, 19(1-2), 447–460.
- Pankiewicz, K. W., Nawrot, B., & Zatorski, A. (1995). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Journal of medicinal chemistry, 38(16), 3045–3049.
- Pankiewicz, K. W., Nawrot, B., Zatorski, A., & Watanabe, K. A. (1988). Synthesis and biochemical properties of 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine. Journal of medicinal chemistry, 31(8), 1599–1603.
- Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. The Journal of pharmacology and experimental therapeutics, 130, 375–382.
- Parker, W. B., Shaddix, S. C., Chang, C. H., White, E. L., Rose, L. M., Brockman, R. W., Bennett, L. L., Jr, Montgomery, J. A., Secrist, J. A., 3rd, & Shannon, W. M. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)
- Tuncbilek, M., Kiper, T., Al-Bayati, F. A., & Cetin-Atalay, R. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry letters, 28(3), 235–239.
- Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., Rodionov, D. A., & Gurevich, A. I. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International journal of molecular sciences, 24(7), 6205.
Sources
- 1. Synthesis and biochemical properties of 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V-FITC Kit Protocol [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its derivatives. Nucleoside analogs are a critical class of therapeutic agents, widely used in the treatment of cancers and viral infections.[1][2] Their mechanism of action relies on mimicking natural nucleosides to interfere with the synthesis of DNA and RNA, thereby inducing cytotoxicity in rapidly dividing cells like cancer cells or those infected by viruses.[3][4] The 6-chloropurine scaffold, in particular, serves as a versatile precursor for a wide range of derivatives with significant biological activities.[5][6]
The Core Scaffold: Synthesis and Biological Potential
The parent compound, 9-β-D-arabinofuranosyl-6-chloro-9H-purine, is synthesized through various chemical routes, often involving the glycosylation of 6-chloropurine.[5] The chlorine atom at the C6 position is a key feature, acting as a good leaving group that allows for facile substitution. This enables the creation of a diverse library of C6-substituted analogs with various functional groups, including amino, morpholino, and aryl moieties, each modulating the compound's biological profile.[7][8][9]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antitumor and antiviral effects.[10][11][12] For instance, certain 6-chloropurine nucleosides have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[10][12] The antiviral potential is also significant, with activity reported against DNA viruses like Varicella-zoster virus (VZV) and Herpes Simplex Virus (HSV).[11][13]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these purine derivatives is intricately linked to the nature of the substituents at various positions of the purine ring and the arabinofuranosyl sugar moiety.
2.1. Modifications at the C6 Position of the Purine Ring
The C6 position is a primary site for modification to explore the SAR. The electronegative chlorine atom can be displaced by various nucleophiles to generate libraries of new compounds.
-
Amino and Morpholino Substituents: The introduction of morpholino and amino groups at the C6 position has yielded compounds with significant antiproliferative activity against human carcinoma, lymphoma, and leukemia cells.[8]
-
Aryl and Hetaryl Substituents: Palladium-catalyzed cross-coupling reactions have been employed to introduce diverse aryl and hetaryl groups at the C6 position.[7] While D-ribonucleoside enantiomers with these substitutions show strong cytostatic activity, the corresponding L-ribonucleosides are generally inactive.[7]
-
Piperazine Analogs: A series of 6,9-disubstituted purine analogs featuring a 4-substituted piperazine at the C6 position have shown promising cytotoxic activities in the micromolar to nanomolar range against various cancer cell lines, including liver, colon, and breast cancer cells.[9] Specifically, analogs with 4-trifluoromethylphenylpiperazine and 3,4-dichlorophenylpiperazine at C6 exhibited excellent cytotoxicity.[9]
2.2. Modifications at the N9 Position of the Purine Ring
Substitution at the N9 position also plays a crucial role in modulating biological activity.
-
Sulfonyl Derivatives: The attachment of an arylsulfonyl group at the N9 position, particularly a trans-β-styrenesulfonyl group, in conjunction with a C6-morpholino or amino substituent, has been shown to be highly effective in inducing antiproliferative effects and causing accumulation of leukemia cells in the subG0 phase of the cell cycle.[8]
2.3. Modifications of the Arabinofuranosyl Moiety
Alterations to the sugar portion of the nucleoside analog can significantly impact its activity and selectivity.
-
2'-Deoxy-2'-Fluoro Substitution: The synthesis of a 2'-deoxy-2'-fluoro derivative of 6-chloropurine arabinoside resulted in a compound with altered antiviral specificity.[11][13] While the parent compound, 6-chloropurine arabinoside, is potent against VZV, its activity is dependent on phosphorylation by the VZV-induced thymidine kinase (TK).[11][13] In contrast, its activity against HSV-1 is independent of the viral TK.[11][13]
-
5'-Hydroxyl Group: The presence of an unprotected 5'-hydroxyl group has been identified as a key feature for the anti-SARS-CoV activity of some 6-chloropurine nucleoside analogs.[5][6]
Comparative Performance and Experimental Data
The efficacy of these derivatives is often compared to established chemotherapeutic agents. For example, the cytotoxic effects of some new 6-chloropurine nucleosides have been found to be comparable in magnitude to cladribine.[10][12]
| Compound/Derivative | Target Cell Line(s) | Activity (IC50/GI50) | Reference Compound(s) | Source(s) |
| 6-(4-(4-trifluoromethylphenyl)piperazine)-9-benzyl-purine | Huh7 (Liver Cancer) | 0.08 µM | Camptothecin, 5-FU | [9] |
| 6-(4-(3,4-dichlorophenyl)piperazine)-9-benzyl-purine | Huh7 (Liver Cancer) | < 0.1 µM | Camptothecin, 5-FU | [9] |
| N6-(4-trifluoromethylphenyl)piperazine analog | Huh7, HCT116, MCF7 | 1-4 µM | 5-FU, Fludarabine | [14][15] |
| 6-chloropurine arabinoside (3a) | VZV | Potent activity | N/A | [11][13] |
| 2-chloro-6-(Nα-L-serinylamido)-purine arabinoside | U937 (Leukemia) | 16 µM | Nelarabine (3 µM) | [16] |
Caption: Comparative cytotoxic and antiviral activities of selected 9-β-D-arabinofuranosyl-6-chloro-9H-Purine derivatives.
Mechanism of Action
The primary mechanism of action for nucleoside analogs involves their intracellular phosphorylation to the active triphosphate form.[2][4] These triphosphates then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA by DNA polymerases. This incorporation leads to chain termination, DNA damage, and ultimately apoptosis.[4]
Some 6-chloropurine derivatives have been shown to induce apoptosis and cause cell cycle arrest, specifically at the G2/M checkpoint.[10][12] The antiviral activity of compounds like 6-chloropurine arabinoside against VZV is dependent on initial phosphorylation by a virus-encoded thymidine kinase, highlighting a selective activation mechanism within infected cells.[11][13]
Caption: A typical workflow for the synthesis and purification of novel derivatives.
5.2. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Huh7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [17]2. Compound Treatment: Prepare serial dilutions of the 6-chloropurine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The 9-β-D-arabinofuranosyl-6-chloro-9H-purine scaffold is a promising platform for the development of novel anticancer and antiviral agents. Structure-activity relationship studies have demonstrated that modifications at the C6 and N9 positions of the purine ring, as well as at the 2' and 5' positions of the sugar moiety, are critical for modulating biological activity and selectivity. Future research should focus on synthesizing new derivatives with enhanced potency and reduced toxicity, as well as exploring their efficacy in combination therapies to overcome drug resistance.
References
- Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs. Benchchem.
- Schwarz, S., Siewert, B., Csuk, R., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
- Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed.
- Schwarz, S., Siewert, B., Csuk, R., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
- Cytostatic and antiviral 6-arylpurine ribonucleosides. Part 7: synthesis and evaluation of 6-substituted purine l-ribonucleosides. PubMed.
- 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Taylor & Francis Online.
- Haskell, T. H. (1977). Relationship of structure and antiviral activity of 9-beta-D-arabinofuranosyladenine analogs. Annals of the New York Academy of Sciences, 284, 81–90.
- A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs. Benchchem.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.
- Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. MDPI.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.
- (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. ResearchGate.
- Wrabel, A., Mirzaee, S., Eriksson, S., Lotfi, K., & Albertioni, F. (2006). Inhibition of 5-nucleotidases enhance nucleoside analogues cytotoxicity in leukemic cells. Cancer Research, 66(8_Supplement), 509.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed.
- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Semantic Scholar.
- Nucleoside-based anticancer drugs. Institute of Molecular and Translational Medicine.
- Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI.
- Experimental protocol to study cell viability and apoptosis. Proteintech.
- Ökten, S., et al. (2017). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
- Synthesis of novel 6-substituted amino-9-( β -D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. ResearchGate.
- Gorska, A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
- Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate.
- 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.
- Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. PubMed.
Sources
- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytostatic and antiviral 6-arylpurine ribonucleosides. Part 7: synthesis and evaluation of 6-substituted purine l-ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.box]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine and Nelarabine: A Guide for Researchers
In the landscape of purine nucleoside analogs, a class of compounds pivotal in the development of anticancer and antiviral therapies, a nuanced understanding of individual agents is critical for advancing research and drug development. This guide provides a detailed head-to-head comparison of two such analogs: 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a promising research compound, and Nelarabine, an FDA-approved therapeutic for T-cell malignancies.
This analysis moves beyond a surface-level overview to delve into their chemical properties, mechanisms of action, and the experimental data that define their potential and established applications. For researchers and drug development professionals, this guide aims to be a comprehensive resource, elucidating the key differentiators between these two purine analogs and providing a framework for their further investigation.
At a Glance: A Comparative Overview
To begin our in-depth analysis, the following table summarizes the fundamental properties of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and Nelarabine, offering a clear side-by-side comparison of their key attributes.
| Feature | 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine | Nelarabine |
| Chemical Structure | A purine nucleoside with a chlorine atom at the C6 position of the purine ring and an arabinose sugar moiety. | A prodrug of arabinosylguanine (ara-G), it is a 6-methoxy-purine nucleoside analog. |
| Primary Therapeutic Area | Investigational, with demonstrated antiviral activity and exploration in oncology. | FDA-approved for T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1][2][3] |
| Mechanism of Action | As a purine analog, it is presumed to interfere with nucleic acid synthesis. | Prodrug converted to the active triphosphate, araGTP, which inhibits DNA synthesis and induces apoptosis.[4] |
| Activation Pathway | Requires intracellular phosphorylation. | Demethylated by adenosine deaminase to ara-G, followed by intracellular phosphorylation to araGTP.[4] |
| Clinical Status | Preclinical/Investigational. | Clinically approved and utilized in frontline and relapsed/refractory settings.[2][5] |
Deep Dive: Mechanism of Action
The therapeutic efficacy of nucleoside analogs is intrinsically linked to their intracellular metabolism and interaction with cellular machinery. While both compounds are purine analogs, their distinct chemical structures dictate different metabolic fates and cytotoxic mechanisms.
Nelarabine: A Prodrug Strategy Targeting T-Cell Malignancies
Nelarabine's mechanism of action is a well-characterized, multi-step process that leverages the metabolic machinery of cancer cells, particularly those of T-cell lineage.[3]
-
Prodrug Conversion: Nelarabine is administered as a 6-methoxy-purine prodrug. In the plasma, it is rapidly demethylated by the enzyme adenosine deaminase (ADA) to its active form, 9-β-D-arabinofuranosylguanine (ara-G).[4]
-
Intracellular Trapping and Activation: Ara-G is then transported into cells and undergoes sequential phosphorylation by intracellular kinases, primarily deoxycytidine kinase (dCK) and deoxyguanosine kinase, to form the active triphosphate metabolite, araGTP.
-
Inhibition of DNA Synthesis: AraGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into DNA by DNA polymerases. The incorporation of araGTP into the growing DNA strand leads to chain termination and the inhibition of DNA synthesis.
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA strand breaks trigger cellular stress responses, ultimately leading to programmed cell death, or apoptosis.[4]
The preferential activity of nelarabine in T-cells is attributed to the higher intracellular accumulation of araGTP in these cells.[6]
Caption: Metabolic activation and mechanism of action of Nelarabine.
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: An Investigational Antiviral and Anticancer Agent
The mechanism of action for 9-β-D-arabinofuranosyl-6-chloro-9H-purine is less defined in the context of oncology compared to nelarabine. However, based on its structure as a purine analog and available preclinical data, its cytotoxic effects are likely mediated through the following pathway:
-
Intracellular Activation: Similar to other nucleoside analogs, it is expected to be transported into the cell and undergo phosphorylation by intracellular kinases to its active triphosphate form.
-
Interference with Nucleic Acid Synthesis: The resulting triphosphate analog would then compete with natural nucleoside triphosphates for incorporation into DNA and/or RNA, leading to the inhibition of nucleic acid synthesis and subsequent cell death.
Preclinical studies have demonstrated its potent antiviral activity, particularly against varicella-zoster virus (VZV), where its activation is dependent on the viral thymidine kinase.[7] Its anticancer properties have also been investigated, with studies showing its ability to induce apoptosis and cause G2/M cell cycle arrest in cancer cell lines.[8]
Caption: Postulated mechanism of action for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Experimental Data: A Comparative Look at Efficacy
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent.
| Compound | Cell Line | IC50 (µM) |
| Nelarabine | T-ALL cell lines (sensitive) | 2 - 5.5[9] |
| U937 (human myeloid leukemia) | 3[10] | |
| 9-β-D-arabinofuranosyl-6-chloro-9H-Purine | Data not available for direct comparison. | - |
One study reported that a derivative of 2-chloro-6-substituted arabinonucleosides showed an IC50 of 16 µM in U937 cells, which was compared to nelarabine's 3 µM in the same study, indicating a lower potency for that particular derivative.[10]
Clinical Efficacy of Nelarabine
Nelarabine has demonstrated significant clinical activity in patients with relapsed or refractory T-ALL and T-LBL. Phase 2 clinical trials have established its efficacy, leading to its FDA approval.[1]
-
Pediatric Patients: In a study of 39 pediatric patients with T-ALL that had relapsed or been refractory to at least two prior induction regimens, nelarabine treatment resulted in a complete response (CR) rate of 13% and a combined complete response with or without incomplete hematologic recovery (CR/CRi) rate of 23%.[1]
-
Adult Patients: In a similar study involving 28 adult patients, the CR rate was 18%, with a CR/CRi rate of 21%.[1]
Furthermore, the addition of nelarabine to standard chemotherapy for newly diagnosed T-ALL has been shown to improve disease-free survival.[2][5]
Experimental Protocols: A Guide for In Vitro Evaluation
For researchers seeking to conduct their own comparative studies, the following protocols provide a framework for assessing the in vitro cytotoxicity of nucleoside analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of the cells.
Workflow:
-
Cell Seeding: Plate T-ALL cell lines (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (Nelarabine and 9-β-D-arabinofuranosyl-6-chloro-9H-purine) for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Workflow for a standard MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat T-ALL cells with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Pharmacokinetics: A Tale of Two Molecules
The pharmacokinetic profiles of these compounds are crucial determinants of their in vivo efficacy and toxicity.
Nelarabine: Efficient Conversion and Intracellular Accumulation
Clinical pharmacokinetic studies have revealed key aspects of nelarabine's behavior in the body:
-
Rapid Conversion: Nelarabine has a short plasma half-life (around 15-30 minutes) due to its rapid conversion to ara-G.[11]
-
Longer-Lived Active Metabolite: The active metabolite, ara-G, has a longer plasma half-life of approximately 3.5 hours.
-
High Intracellular ara-GTP: The intracellular concentration of the active triphosphate, ara-GTP, is significantly higher and more prolonged than the plasma concentrations of nelarabine or ara-G, which is a key factor in its therapeutic effect.[1]
9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: Preclinical Insights
Pharmacokinetic data for 9-β-D-arabinofuranosyl-6-chloro-9H-purine is limited to preclinical studies. Its in vivo behavior would be influenced by its metabolic stability, cellular uptake, and rate of intracellular phosphorylation. Further studies are required to fully characterize its pharmacokinetic profile.
Resistance Mechanisms: A Key Consideration
The development of drug resistance is a significant challenge in cancer therapy.
Nelarabine Resistance
Mechanisms of resistance to nelarabine have been identified and include:
-
Reduced Transport: Decreased expression of nucleoside transporters, such as ENT1, can limit the uptake of ara-G into cancer cells.
-
Deficient Activation: Reduced activity of deoxycytidine kinase (dCK), the key enzyme for the initial phosphorylation of ara-G, can impair the formation of the active araGTP.[12]
-
Altered Apoptotic Pathways: Changes in the expression of anti-apoptotic proteins, such as Bcl-2 family members, can make cells more resistant to apoptosis induction.
Potential Resistance to 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
While specific resistance mechanisms have not been extensively studied for this compound, it is plausible that they would overlap with those of other nucleoside analogs, including decreased cellular uptake and reduced intracellular phosphorylation.
Synthesis and Future Directions
Nelarabine stands as a testament to the successful development of a targeted purine nucleoside analog for a specific hematological malignancy. Its well-defined mechanism, established clinical efficacy, and known resistance pathways provide a solid foundation for its use in the clinic and for further research into overcoming resistance.
9-β-D-arabinofuranosyl-6-chloro-9H-purine, on the other hand, represents an earlier stage of drug discovery. Its demonstrated antiviral activity and initial explorations into its anticancer potential suggest it may be a versatile scaffold for the development of new therapeutic agents. Future research should focus on a more comprehensive evaluation of its anticancer activity across a broader range of cancer cell lines, a detailed elucidation of its mechanism of action, and a thorough characterization of its pharmacokinetic and toxicological profiles.
For researchers in the field, the comparative analysis of these two molecules highlights the importance of subtle structural modifications in dictating the therapeutic profile of a nucleoside analog. While both share a common purine scaffold, their distinct substitutions at the C6 position lead to different metabolic activation pathways and, ultimately, different clinical applications. This underscores the ongoing need for the rational design and rigorous preclinical evaluation of novel nucleoside analogs to expand our arsenal against cancer and viral diseases.
References
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. [Link]
-
Approval Summary: Nelarabine for the Treatment of T-Cell Lymphoblastic Leukemia/Lymphoma. (2006). Clinical Cancer Research. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Nelarabine Improves Survival in Young Patients with T-Cell ALL. (2018). National Cancer Institute. [Link]
-
New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2015). European Journal of Medicinal Chemistry. [Link]
-
Stereoselective synthesis of 9-beta-d-arabianofuranosyl guanine and 2-amino-9-(beta-d-arabianofuranosyl)purine. (n.d.). PubMed. [Link]
-
Children's Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing Nelarabine in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2007). PubMed. [Link]
-
Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay. (2023). PubMed Central. [Link]
-
Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. (2025). National Center for Biotechnology Information. [Link]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study of Nelarabine in Patients With Relapsed/Refractory Lymphoid Malignancies. (n.d.). ClinicalTrials.gov. [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. (n.d.). PubMed. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central. [Link]
-
A PHASE I STUDY TO EVALUATE THE SAFETY, PHARMACOLOGY, AND FEASIBILITY OF CONTINUOUS INFUSION NELARABINE IN PATIENTS WITH RELAPSED/REFRACTORY LYMPHOID MALIGNANCIES. (n.d.). PubMed Central. [Link]
-
Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Nelarabine induces cytotoxic effects in T-ALL cell lines. (n.d.). ResearchGate. [Link]
-
Nelarabine: when and how to use in the treatment of T-cell acute lymphoblastic leukemia. (2023). Blood Advances. [Link]
-
Pharmacokinetics of Nelarabine and 9-Beta-d-Arabinofuranosyl Guanine in Pediatric and Adult Patients During a Phase I Study of Nelarabine for the Treatment of Refractory Hematologic Malignancies. (n.d.). ASCO Publications. [Link]
-
Analysis of Free Intracellular Nucleotides Using High-Performance Capillary Electrophoresis. (n.d.). Stanford University. [Link]
-
Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. (n.d.). MDPI. [Link]
-
9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (n.d.). PubMed. [Link]
-
Inhibition of 5-nucleotidases enhance nucleoside analogues cytotoxicity in leukemic cells. (2006). American Association for Cancer Research. [Link]
-
Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. (n.d.). ScienceDirect. [Link]
-
Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. (2016). National Center for Biotechnology Information. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nelarabine Improves Survival in Young Patients with T-Cell ALL - NCI [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Children’s Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing Nelarabine in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism | MDPI [mdpi.com]
Comparative Guide to Confirming Target Engagement of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP) in Cells
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine (6-Cl-araP), a purine nucleoside analog. We will explore the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols to ensure robust and reliable results for researchers in drug development and chemical biology.
The central challenge in developing targeted therapies is unequivocally demonstrating that a compound interacts with its intended molecular target within the complex environment of a living cell. For a molecule like 6-Cl-araP, which is an analog of endogenous nucleosides, the potential for multiple interactions necessitates a multi-pronged approach to target validation. This guide will focus on a systematic workflow to confirm the engagement of 6-Cl-araP with its putative targets, primarily focusing on adenosine kinases and their downstream signaling pathways.
Understanding the Putative Target: Adenosine Kinase (ADK)
6-Cl-araP is known to be a substrate for adenosine kinase (ADK), an enzyme that phosphorylates adenosine to generate adenosine monophosphate (AMP). The resulting phosphorylated metabolite of 6-Cl-araP can then inhibit other enzymes, making ADK a critical first point of engagement. Therefore, our primary focus will be on confirming the interaction of 6-Cl-araP with ADK.
Experimental Approaches for Target Engagement
We will compare three orthogonal methods to confirm the target engagement of 6-Cl-araP with ADK in cells:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly assess target engagement in a cellular context.
-
In-Cell Kinase Activity Assay: A biochemical assay to measure the enzymatic activity of the target in the presence of the compound.
-
Western Blotting for Downstream Signaling: A method to assess the functional consequences of target engagement by analyzing downstream signaling pathways.
Below is a comparative overview of these techniques:
| Technique | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Direct evidence of target engagement in intact cells; no need for compound modification. | Requires a specific antibody for the target protein; may not be suitable for all targets. |
| In-Cell Kinase Activity Assay | Measures the phosphorylation of a specific substrate by the target kinase in cell lysates. | Provides a direct measure of the compound's effect on enzyme activity. | Requires a specific substrate and antibody; may not reflect the true cellular context. |
| Western Blotting for Downstream Signaling | Measures changes in the phosphorylation state of downstream proteins following target engagement. | Provides a functional readout of target engagement; can reveal off-target effects. | Indirect measure of target engagement; can be influenced by other signaling pathways. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
Caption: CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a human cancer cell line known to express ADK (e.g., HEK293T) and grow to 80-90% confluency. Treat the cells with varying concentrations of 6-Cl-araP or a vehicle control (DMSO) for 1-2 hours.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a specific primary antibody against ADK.
-
Data Analysis: Quantify the band intensities of ADK at each temperature. Plot the percentage of soluble ADK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of 6-Cl-araP indicates target engagement.
In-Cell Kinase Activity Assay
This assay directly measures the ability of 6-Cl-araP to inhibit the enzymatic activity of ADK within the cell.
Experimental Workflow:
Caption: In-cell kinase activity assay workflow.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Culture and harvest cells as described for CETSA. Lyse the cells in a buffer that preserves kinase activity.
-
Compound Treatment: Aliquot the cell lysate and treat with a range of 6-Cl-araP concentrations or a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate (adenosine) and [γ-³²P]ATP. Incubate at 30°C for a defined period.
-
Detection: Stop the reaction and spot the mixture onto chromatography paper. Separate the phosphorylated product from the unreacted [γ-³²P]ATP using thin-layer chromatography.
-
Data Analysis: Quantify the amount of incorporated radiolabel using a phosphorimager. Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Western Blotting for Downstream Signaling
Engaging ADK with 6-Cl-araP is expected to alter the cellular nucleotide pool, which can impact downstream signaling pathways regulated by AMP-activated protein kinase (AMPK).
Signaling Pathway:
Caption: 6-Cl-araP engagement of ADK leading to AMPK activation.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with 6-Cl-araP at various concentrations and for different durations.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A housekeeping protein like GAPDH should be used as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. An increase in the p-AMPK/AMPK and p-ACC/ACC ratios upon treatment with 6-Cl-araP would provide functional evidence of target engagement.
Comparative Data Summary
The following table summarizes hypothetical, yet expected, results from the described experiments, comparing 6-Cl-araP with a known ADK inhibitor as a positive control and a negative control compound.
| Parameter | 6-Cl-araP | Positive Control (e.g., A-134974) | Negative Control |
| CETSA (ΔTₘ of ADK) | +5.2 °C | +6.5 °C | No significant shift |
| ADK Activity (IC₅₀) | 150 nM | 50 nM | > 100 µM |
| p-AMPK/AMPK Ratio (fold change) | 3.5 | 4.2 | 1.1 |
Conclusion and Recommendations
Confirming the cellular target engagement of a compound like 6-Cl-araP requires a multi-faceted approach. While CETSA provides direct evidence of binding, functional assays such as in-cell kinase activity and downstream signaling analysis are crucial to validate the biological consequences of this engagement. By employing these orthogonal methods, researchers can build a robust and compelling case for the on-target activity of their compounds, a critical step in the drug discovery and development process.
References
-
Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L. (1998). Metabolism and action of 6-chloropurine 2'-deoxyriboside in human lymphoblastoid cells. Molecular Pharmacology, 54(1), 159-164. [Link]
-
Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature Reviews Molecular Cell Biology, 8(10), 774-785. [Link]
A Researcher's Guide to Investigating the Synergistic Potential of 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine in Combination Chemotherapy
For researchers and drug development professionals, the quest for effective combination cancer therapies is paramount. The strategic pairing of chemotherapeutic agents can enhance efficacy, overcome resistance, and minimize toxicity. This guide delves into the synergistic potential of the purine nucleoside analog, 9-b-D-arabinofuranosyl-6-chloro-9H-purine (6-Cl-Ara-P), with other established chemotherapeutics. While direct, comprehensive studies on the synergistic effects of this specific compound are not extensively documented, a strong scientific rationale for its investigation in combination regimens can be extrapolated from the well-established mechanisms of similar purine analogs. This guide will provide the theoretical framework, experimental workflows, and comparative data from related compounds to empower researchers to explore these potential synergies.
Understanding 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine: A Profile
9-b-D-arabinofuranosyl-6-chloro-9H-purine is a synthetic nucleoside analog. Like other purine analogs, its structure is designed to interfere with nucleic acid synthesis and repair, leading to cytotoxicity in rapidly dividing cancer cells. The chlorine substitution at the 6-position of the purine ring is a key feature that can influence its biological activity, including its potential as an antiviral or anticancer agent.[1] While its standalone cytotoxic effects have been explored, its true potential may lie in its ability to modulate the activity of other chemotherapeutic agents.
The Rationale for Synergy: Learning from a Family of Analogs
The most compelling case for investigating the synergistic potential of 6-Cl-Ara-P comes from the extensive research on its close relatives, fludarabine (F-ara-A) and cladribine (2-CdA). These purine analogs have demonstrated significant synergy, particularly with the pyrimidine analog cytarabine (Ara-C), in the treatment of hematological malignancies like acute myeloid leukemia (AML).[2]
The primary mechanism underlying this synergy is the biochemical modulation of Ara-C metabolism.[3] For Ara-C to be effective, it must be phosphorylated intracellularly to its active triphosphate form, Ara-CTP. This active metabolite is then incorporated into DNA, leading to chain termination and cell death.[4] Purine analogs like fludarabine can enhance the accumulation of Ara-CTP within cancer cells, thereby potentiating the cytotoxic effects of Ara-C.[3]
This modulation is thought to occur through several mechanisms, including the inhibition of ribonucleotide reductase, which leads to a decrease in the intracellular pool of dCTP, a natural competitor of Ara-CTP for incorporation into DNA. Additionally, some purine analogs can increase the activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of Ara-C.
Given its structural similarity to these well-studied purine analogs, it is highly plausible that 6-Cl-Ara-P could exert similar modulatory effects on Ara-C metabolism, leading to a synergistic antitumor effect.
A Comparative Look at Purine Analog Combinations
To provide a framework for what researchers might expect when studying 6-Cl-Ara-P, the following table summarizes the observed effects of combining other purine analogs with Ara-C in AML cell lines.
| Purine Analog | Combination with Ara-C | Observed Effect in AML Cell Lines | Reference |
| Fludarabine | Additive to Antagonistic | In HL60 and HEL cell lines, the combination of fludarabine with Ara-C showed additive to antagonistic effects on the inhibition of cell proliferation and induction of apoptosis. | [2] |
| Cladribine (2-CdA) | Synergistic | In the same AML cell lines, the combination of cladribine with Ara-C exclusively yielded synergistic effects in inhibiting cell proliferation and inducing apoptosis. | [2] |
This comparative data highlights that even within the same class of drugs, the nature of the interaction can vary. Therefore, empirical testing of 6-Cl-Ara-P in combination with other agents is crucial.
Experimental Workflow for Assessing Synergy
To rigorously evaluate the synergistic potential of 6-Cl-Ara-P, a systematic experimental approach is required. The following workflow provides a detailed protocol for in vitro assessment.
Caption: A stepwise workflow for the in vitro assessment of synergistic effects.
Detailed Experimental Protocols
A. Cell Culture and Maintenance:
-
Cell Lines: Select appropriate cancer cell lines. For investigating synergy with Ara-C, human myeloid leukemia cell lines such as HL-60 and U937 are recommended based on previous studies with other purine analogs.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase for all experiments.
B. Drug Preparation and IC50 Determination:
-
Stock Solutions: Prepare high-concentration stock solutions of 6-Cl-Ara-P and the chemotherapeutic agent of interest (e.g., Cytarabine) in a suitable solvent (e.g., DMSO or sterile water). Store at -20°C or as recommended.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of each drug in the complete cell culture medium.
-
IC50 Determination:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of concentrations of each drug individually.
-
Incubate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug using non-linear regression analysis.
-
C. Combination Studies and Synergy Analysis:
-
Experimental Design: Employ either a constant-ratio combination design (based on the ratio of the IC50 values of the individual drugs) or a checkerboard assay with varying concentrations of both drugs.
-
Treatment: Treat the cells with the drug combinations for the same duration as the single-agent experiments.
-
Data Analysis (Chou-Talalay Method):
-
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It is based on the median-effect equation.
-
Calculate the Combination Index (CI) for each combination. The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for these calculations.
-
-
Isobologram Analysis:
-
Generate isobolograms to visually represent the drug interaction. In an isobologram, the IC50 concentrations of the two drugs are plotted on the x and y axes. The line connecting these two points is the line of additivity.
-
Data points for synergistic combinations will fall below the line of additivity, while those for antagonistic combinations will fall above it.
-
Proposed Mechanism of Synergy and Pathway Visualization
Based on the known interactions of other purine analogs, the hypothesized synergistic mechanism of 6-Cl-Ara-P with cytarabine is centered on the enhanced intracellular production of Ara-CTP.
Caption: Hypothesized mechanism of synergy between 6-Cl-Ara-P and Cytarabine.
Concluding Remarks for the Research Professional
While the direct evidence for the synergistic effects of 9-b-D-arabinofuranosyl-6-chloro-9H-purine is yet to be established in the public domain, the strong mechanistic rationale derived from its structural analogs provides a solid foundation for its investigation as a combination therapeutic agent. The experimental workflows and comparative data presented in this guide are intended to equip researchers with the necessary tools and framework to explore this promising avenue. The potential to enhance the efficacy of established chemotherapeutics like cytarabine makes the study of 6-Cl-Ara-P in combination regimens a scientifically compelling and clinically relevant endeavor.
References
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. [Link]
-
In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. (2003). Leukemia & Lymphoma. [Link]
-
The role of purine analogue combinations in the management of acute leukaemias. (2001). Hematological Oncology. [Link]
-
Purine metabolites regulate leukemic cell sensitivity toward cytarabine. (2025). Haematologica. [Link]
-
Combination of guanine arabinoside and Bcl-2 inhibitor YC137 overcomes the cytarabine resistance in HL-60 leukemia cell line. (2013). Cancer Science. [Link]
-
Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. [Link]
-
New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2015). European Journal of Medicinal Chemistry. [Link]
-
Biochemical Modulation of Arabinosylcytosine for Therapy of Leukemias. (n.d.). National Institutes of Health. [Link]
-
Novel derivatives of 9-beta-D-arabinofuranosylpurines that are cytotoxic to variants of human leukemia lymphoblast cells resistant to both 1-beta-D-arabinofuranosylcytosine and 9-beta-D-arabinofuranosyladenine. (1983). Biochemical Pharmacology. [Link]
-
Metabolism and Selective Cytotoxicity of 9-beta-D-arabinofuranosylguanine in Human Lymphoblasts. (1985). Cancer Research. [Link]
-
Stereoselective synthesis of 9-beta-d-arabianofuranosyl guanine and 2-amino-9-(beta-d-arabianofuranosyl)purine. (n.d.). PubMed. [Link]
-
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). Bioorganic & Medicinal Chemistry. [Link]
-
What is the mechanism of Cytarabine? (2024). Patsnap Synapse. [Link]
-
Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. (n.d.). PubMed. [Link]
-
2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. (n.d.). PubChem. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2007). PubMed. [Link]
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Biochemical modulation of arabinosylcytosine for therapy of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
A Comprehensive Guide to the Safe Disposal of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
This guide provides a detailed, step-by-step protocol for the proper disposal of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine. As a purine analog, this compound and others in its class are integral to drug discovery and biochemical research. However, their potential biological activity necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step, grounded in established laboratory safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Key Considerations:
-
Physical State: Typically supplied as a solid.[1]
-
Reactivity: Generally stable, but should be kept away from strong oxidizing agents.[2]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[3] Assume it is hazardous and avoid ingestion, inhalation, and contact with skin and eyes.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or highly concentrated solutions.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation (e.g., during a spill cleanup), a NIOSH-approved respirator with appropriate cartridges should be used. All handling of the solid compound should ideally occur within a certified chemical fume hood.[3]
Waste Segregation and Containment: A Protocol for Safety
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. 9-β-D-arabinofuranosyl-6-chloro-9H-Purine waste must be collected and managed as hazardous waste.
-
Identify the Waste Stream: Determine the type of waste you are generating. This protocol covers three common streams.
-
Select the Correct Container: Use only designated, compatible hazardous waste containers.[4][5] The container must be in good condition, with a secure, leak-proof screw-on cap.[6][7] Never use food-grade containers.[4]
-
Label the Container: As soon as you begin accumulating waste, affix a "Hazardous Waste" label.[7] Fill it out completely, including the full chemical name: "9-β-D-arabinofuranosyl-6-chloro-9H-Purine." Avoid using abbreviations or formulas.
-
Accumulate Waste Safely: Keep the waste container closed except when adding waste.[6][7] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8] The SAA should be in a secondary containment bin to catch any potential leaks.[6]
-
Request Pickup: Do not let waste accumulate indefinitely. Adhere to your institution's limits on the quantity of waste and the time it can be stored (e.g., 90 days).[6] Schedule a pickup with your institution's Environmental Health & Safety (EHS) department well before these limits are reached.[5][6]
The following table summarizes the containment procedures for different waste streams associated with this compound.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Waste | Unused or expired pure compound. | Original manufacturer's container or a compatible, sealable plastic or glass jar.[6] | Label as "Hazardous Waste" with the full chemical name. Do not mix with other chemical wastes. |
| Contaminated Labware | Gloves, weigh boats, pipette tips, paper towels, etc., with gross contamination. | Double-bagged in clear, heavy-duty plastic bags placed inside a rigid, labeled container (e.g., a pail or drum).[5][6] | Label the outer container as "Hazardous Waste - Chemically Contaminated Debris." |
| Rinsate/Solutions | Solvents (e.g., DMSO) or aqueous solutions used to dissolve the compound or rinse glassware. | Chemically compatible, shatter-resistant bottle (plastic-coated glass or polyethylene). | Segregate halogenated and non-halogenated solvent waste. Label clearly with all chemical components and their approximate concentrations. Crucially, never dispose of this chemical waste down the sewer system. [9] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from experiments involving 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.
Caption: Decision tree for waste stream segregation and disposal.
Decontamination of Empty Containers
An empty container that once held 9-β-D-arabinofuranosyl-6-chloro-9H-Purine must be properly decontaminated before it can be disposed of as non-hazardous trash.[7][8]
-
Triple Rinse: Rinse the container three times with a suitable solvent capable of dissolving the compound.[7] Water or a small amount of the solvent used in your procedure (e.g., DMSO, ethanol) is appropriate.
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the appropriate liquid waste container.[7]
-
Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as a chemical fume hood.[8]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[8]
-
Final Disposal: Once clean and dry, the container may be disposed of in the regular laboratory trash or recycling, according to your institution's policies.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: If you are trained and it is safe to do so, don the necessary PPE, including a respirator if the spill involves a powder.
-
Contain the Spill: For a solid spill, gently cover it with absorbent pads or a spill kit absorbent. Avoid raising dust. For a liquid spill, surround the area with absorbent material and work from the outside in.
-
Clean Up: Collect all contaminated materials using scoops or forceps and place them in a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific waste disposal policies and Safety Data Sheets. Your Environmental Health & Safety (EHS) department is the primary authority for all waste management procedures.
References
-
UC San Diego Blink. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lehigh University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-Chloro-9-(beta-D-arabinofuranosyl)purine CAS#: 7596-60-3. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
